molecular formula C5H6N2O4 B3155443 6-(Hydroxymethyl)-5-hydroxyuracil CAS No. 80029-06-7

6-(Hydroxymethyl)-5-hydroxyuracil

Cat. No.: B3155443
CAS No.: 80029-06-7
M. Wt: 158.11 g/mol
InChI Key: LDWKRTJCYYBBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)-5-hydroxyuracil is a useful research compound. Its molecular formula is C5H6N2O4 and its molecular weight is 158.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Hydroxymethyl)-5-hydroxyuracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Hydroxymethyl)-5-hydroxyuracil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-1-2-3(9)4(10)7-5(11)6-2/h8-9H,1H2,(H2,6,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWKRTJCYYBBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NC(=O)N1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-(Hydroxymethyl)-5-hydroxyuracil biological significance

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Significance of 6-(Hydroxymethyl)-5-hydroxyuracil

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological significance of 6-(hydroxymethyl)-5-hydroxyuracil, a critical modified nucleobase primarily recognized as the direct precursor to the hypermodified epigenetic mark, β-D-glucosyl-hydroxymethyluracil (Base J). Found exclusively in the nuclear DNA of certain protozoan parasites, including those of the genera Trypanosoma and Leishmania, this molecule is at the heart of a unique biosynthetic pathway that plays a pivotal role in the regulation of gene expression. We will explore the enzymatic synthesis of this modification, its crucial function in transcription termination and antigenic variation, its potential as a novel therapeutic target for parasitic diseases, and the state-of-the-art methodologies for its detection and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this unique feature of kinetoplastid biology.

Introduction: A Unique Modification in Eukaryotic DNA

In the landscape of DNA modifications, 6-(hydroxymethyl)-5-hydroxyuracil holds a unique position. While eukaryotic DNA is known to harbor various modifications, this particular base is primarily found as an intermediate in the formation of Base J (β-D-glucosyl-hydroxymethyluracil), the first hypermodified base discovered in eukaryotic DNA.[1] It exists within the DNA backbone as 5-hydroxymethyldeoxyuridine (HOMedU).[2][3]

The presence of Base J and its precursor is confined to kinetoplastid flagellates, such as Trypanosoma brucei (the causative agent of African sleeping sickness), Trypanosoma cruzi, and Leishmania species, making the pathway an area of intense research for understanding parasite biology and developing new therapeutic strategies.[1][4][5] The synthesis of Base J begins with the enzymatic hydroxylation of a specific thymidine residue in the DNA to form HOMedU, the core topic of this guide.[1][3][6] This initial modification is a critical, rate-limiting step that initiates a cascade of events culminating in epigenetic regulation.

The Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The creation of Base J is a precise, two-step process orchestrated by a specialized set of enzymes unique to kinetoplastids. The formation of the initial 6-(hydroxymethyl)-5-hydroxyuracil moiety is the foundational event.

Step 1: Thymidine Hydroxylation by J-Binding Proteins (JBPs)

The first committed step is the conversion of thymidine within the DNA to 5-hydroxymethyldeoxyuridine (HOMedU). This reaction is catalyzed by two distinct, yet related, Fe2+/2-oxoglutarate-dependent dioxygenases: J-Binding Protein 1 (JBP1) and J-Binding Protein 2 (JBP2).[2][4]

  • J-Binding Protein 2 (JBP2): The Initiator. JBP2 is responsible for the de novo synthesis of the modification.[7][8] It contains a SWI2/SNF2-like domain, suggesting a role in chromatin remodeling, which allows the enzymatic machinery to access the DNA.[2][7] JBP2 initiates the placement of HOMedU at specific locations in the genome, particularly at telomeric regions.[7]

  • J-Binding Protein 1 (JBP1): The Maintainer. JBP1 recognizes and binds specifically to DNA containing Base J.[2][9] Its primary role is in the maintenance and further propagation of the modification at sites "seeded" by JBP2.[8][10] Disruption of the JBP1 gene leads to a drastic reduction in the overall levels of Base J in the genome, highlighting its role in maintaining this epigenetic mark.[8][10]

Step 2: Glucosylation to Form Base J

Once HOMedU is formed, a β-glucosyl transferase (GT) catalyzes the second step: the addition of a glucose moiety to the hydroxymethyl group.[2][3][4] This final conversion yields the mature Base J (β-D-glucosyl-hydroxymethyluracil).[2] Unlike the highly specific action of JBP1 and JBP2, the glucosyltransferase appears to show little sequence specificity.[3][6]

Base J Synthesis Pathway cluster_DNA Within Genomic DNA Thymidine Thymidine (T) HOMedU 6-(Hydroxymethyl)-5-hydroxyuracil (HOMedU) Thymidine->HOMedU Hydroxylation BaseJ Base J (β-D-glucosyl-hydroxymethyluracil) HOMedU->BaseJ Glucosylation JBP2 JBP2 (De Novo Synthesis) + Chromatin Remodeling JBP2->Thymidine Initiates at specific sites JBP1 JBP1 (Maintenance) JBP1->HOMedU Propagates/ Maintains GT β-Glucosyl Transferase (GT) GT->HOMedU

Caption: The two-step enzymatic synthesis of Base J from thymidine in DNA.

Biological Function: An Epigenetic Regulator of Transcription

The primary biological significance of 6-(hydroxymethyl)-5-hydroxyuracil lies in its role as the obligate intermediate for Base J, a crucial epigenetic mark that regulates gene expression in trypanosomatids.

A Key Player in Transcription Termination

Base J is predominantly found at sites associated with the termination of RNA Polymerase II (Pol II) transcription.[2][4] In kinetoplastids, genes are organized into long polycistronic transcription units (PTUs). Base J is enriched at the convergent and divergent strand-switch regions (SSRs) that flank these PTUs.[11] Its presence is believed to help signal the termination of transcription, preventing transcriptional read-through into adjacent gene clusters.[2][11] In Leishmania, for instance, the loss of JBP2 results in massive transcriptional read-through at these termination sites.[11]

Silencing of Variant Surface Glycoprotein (VSG) Genes

In Trypanosoma brucei, Base J plays a critical role in the phenomenon of antigenic variation, a key survival strategy for the parasite. The trypanosome surface is covered by a dense coat of a single Variant Surface Glycoprotein (VSG). The parasite's genome contains hundreds of different VSG genes, but only one is expressed at any given time from one of many telomeric expression sites (ESs).[12] Base J is found to be present in the silent, inactive VSG expression sites but is absent from the single active site.[5][6][12] This strong correlation suggests that Base J is a key component of the machinery that maintains the silenced state of the inactive VSG genes, thereby ensuring monoallelic expression.[6][12] A reduction in Base J levels has been shown to cause partial derepression of silent VSG promoters.[3][6]

Transcription Regulation PTU1 Polycistronic Transcription Unit 1 (PTU 1) SSR Convergent Strand-Switch Region (SSR) Enriched with Base J PTU1->SSR PTU2 Polycistronic Transcription Unit 2 (PTU 2) Termination Termination Signal SSR->Termination Pol2_1 RNA Pol II Pol2_1->PTU1 Transcription Pol2_2 RNA Pol II Pol2_2->PTU2 Transcription Termination->Pol2_1 Halts Transcription

Caption: Role of Base J in transcription termination at gene cluster boundaries.

A Novel Target for Anti-Parasitic Drug Development

The biosynthetic pathway for Base J is absent in mammals, making it an exceptionally attractive target for the development of new anti-parasitic drugs.[9] Diseases caused by these kinetoplastid parasites remain a significant global health burden, and current treatments are often hampered by toxicity and emerging resistance.[2]

Targeting the enzymatic machinery responsible for producing 6-(hydroxymethyl)-5-hydroxyuracil and Base J offers a promising therapeutic window. The enzymes JBP1 and JBP2, being essential for the parasite's epigenetic regulation and, in some cases, viability, represent prime candidates for inhibitor development.[11][12] Furthermore, strategies aimed at preventing the specific recognition of J-containing DNA by proteins like JBP1 could disrupt the maintenance of this epigenetic mark and compromise the parasite.[9] The development of small molecules that inhibit these enzymes could lead to a new class of highly specific and less toxic chemotherapies for diseases like leishmaniasis and African sleeping sickness.[12]

Methodologies for Detection and Analysis

Studying the genomic localization and abundance of 6-(hydroxymethyl)-5-hydroxyuracil (as HOMedU/5hmU) is crucial for understanding its function. Recent advances have provided powerful tools for its selective identification.

Protocol: Genome-Wide Mapping via Selective Glucosylation and Enrichment

This method leverages the high specificity of the trypanosomal Base J glucosyltransferase (JGT) for 5hmU to selectively tag and enrich genomic fragments containing this modification.[13]

Principle: JGT specifically transfers glucose from a UDP-glucose donor to 5hmU, converting it to Base J.[13] This reaction is highly specific and does not occur on other modifications like 5-hydroxymethylcytosine (5hmC).[13] The newly formed Base J can then be recognized by a specific antibody for immunoprecipitation and subsequent sequencing.

Step-by-Step Methodology:

  • Genomic DNA Isolation & Fragmentation: Isolate high-quality genomic DNA from the organism of interest. Shear the DNA to an appropriate size range (e.g., 200-800 bp) using sonication.

  • In Vitro Glucosylation: Incubate the fragmented DNA with purified recombinant Base J glucosyltransferase (JGT) and UDP-glucose. This reaction selectively converts all 5hmU residues to Base J.

  • Immunoprecipitation (IP): Add a specific anti-Base J antibody to the reaction mixture to bind the J-containing DNA fragments.

  • Capture: Use protein A/G magnetic beads to capture the antibody-DNA complexes.

  • Washing & Elution: Perform a series of stringent washes to remove non-specifically bound DNA. Elute the enriched, J-containing DNA from the beads.

  • Library Preparation & Sequencing: Prepare a sequencing library from the eluted DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome to identify the genomic regions enriched with 5hmU.

Mapping Workflow cluster_0 Sample Preparation cluster_1 Enzymatic Labeling cluster_2 Enrichment cluster_3 Analysis node1 1. Isolate & Shear Genomic DNA node2 DNA Fragments with 5hmU node3 2. Add JGT + UDP-Glucose node2->node3 node4 5hmU converted to Base J node5 3. Immunoprecipitation with Anti-J Antibody node4->node5 node6 4. Capture with Magnetic Beads node5->node6 node7 5. Elute, Prepare Library & Sequence node6->node7 node8 6. Align Reads & Identify Enriched Regions node7->node8

Caption: Workflow for genome-wide mapping of 5hmU.

Quantitative Analysis

The abundance of 5hmU can be quantified using several methods, often in conjunction with the enrichment protocol described above.

MethodPrincipleApplicationReference
Quantitative PCR (qPCR) Following enrichment (5.1), specific genomic loci are quantified using qPCR to determine the relative abundance of 5hmU at those sites compared to an input control.Locus-specific validation and quantification of 5hmU enrichment.[13]
HPLC-Mass Spectrometry Genomic DNA is digested into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and quantified by mass spectrometry.Provides a highly accurate global percentage of the modified base in the entire genome.[14]
Enzymatic Radiolabeling A glucosyltransferase is used to transfer a radiolabeled glucose (e.g., from [3H]UDP-glucose) to the modification. The amount of incorporated radioactivity is then measured by scintillation counting.Sensitive global quantification of the modification.[14][15]

Broader Context and Future Directions

While the primary role of 6-(hydroxymethyl)-5-hydroxyuracil is established in kinetoplastids, the study of hydroxylated pyrimidines has broader implications. In mammals, the TET family of enzymes can oxidize thymine to 5-hydroxymethyluracil (5hmU), and this modification is also considered a product of oxidative DNA damage.[16][17][18] Monitoring urinary levels of 5-hydroxymethyluracil has been proposed as a non-invasive biomarker of systemic oxidative stress.[19] However, it is crucial to distinguish this from the specific, enzyme-directed pathway in kinetoplastids, which serves a clear epigenetic function.

Future research will likely focus on several key areas:

  • Structural Biology: Elucidating the high-resolution structures of JBP1 and JBP2 in complex with DNA will be critical for rational drug design.

  • Inhibitor Screening: High-throughput screening for specific inhibitors of the JBP enzymes and the glucosyltransferase is a logical next step in drug discovery.

  • Regulatory Networks: A deeper understanding of how the Base J pathway is regulated and how it integrates with other chromatin modifications to control gene expression will provide a more complete picture of parasite biology.

The study of 6-(hydroxymethyl)-5-hydroxyuracil and its subsequent conversion to Base J provides a fascinating example of evolutionary divergence in epigenetic mechanisms and offers a unique opportunity for targeted therapeutic intervention against devastating parasitic diseases.

References

  • Goméz-Pérez, J., et al. (2023). Behind Base J: The Roles of JBP1 and JBP2 on Trypanosomatids. International Journal of Molecular Sciences. Available at: [Link]

  • Cliffe, L. J., et al. (2012). JBP1 and JBP2 are two distinct thymidine hydroxylases involved in J biosynthesis in genomic DNA of African trypanosomes. ResearchGate. Available at: [Link]

  • Goméz-Pérez, J., et al. (2023). Behind Base J: The Roles of JBP1 and JBP2 on Trypanosomatids. PubMed. Available at: [Link]

  • Briggs, E. M., et al. (2020). Kinetoplastid-specific histone variant functions are conserved in Leishmania major. PLoS Pathogens. Available at: [Link]

  • Kieft, R., et al. (2007). A minor fraction of base J in kinetoplastid nuclear DNA is bound by the J-binding protein 1. Molecular and Biochemical Parasitology. Available at: [Link]

  • van Leeuwen, F., et al. (1998). Biosynthesis and function of the modified DNA base beta-D-glucosyl-hydroxymethyluracil in Trypanosoma brucei. Molecular and Cellular Biology. Available at: [Link]

  • Sabatini, R. (2007). Biosynthesis and Function of Base J. Grantome. Available at: [Link]

  • van Leeuwen, F., et al. (1998). Biosynthesis and Function of the Modified DNA Base β-d-Glucosyl-Hydroxymethyluracil in Trypanosoma brucei. Molecular and Cellular Biology. Available at: [Link]

  • DiPaolo, C., et al. (2012). Base J: Discovery, Biosynthesis, and Possible Functions. ResearchGate. Available at: [Link]

  • Graziani, G., et al. (2003). Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair. PubMed. Available at: [Link]

  • Borst, P., et al. (1995). beta-D-glucosyl-hydroxymethyluracil, a novel base in African trypanosomes and other Kinetoplastida. PubMed. Available at: [Link]

  • Cross, M., et al. (2002). J-binding protein increases the level and retention of the unusual base J in trypanosome DNA. Molecular Microbiology. Available at: [Link]

  • D'AGOSTINO, L., et al. (2001). Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53. PubMed. Available at: [Link]

  • Physic, A., et al. (2011). The structural basis for recognition of base J containing DNA by a novel DNA binding domain in JBP1. PubMed. Available at: [Link]

  • Liu, S., et al. (2021). An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil. Chemical Science. Available at: [Link]

  • Boorstein, R. J. (1987). Toxicity and repair of 5-hydroxymethyluracil: A product of oxidative DNA damage. INIS-IAEA. Available at: [Link]

  • Liu, S., et al. (2021). An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil. Royal Society of Chemistry. Available at: [Link]

  • Yu, M., et al. (2015). Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. ScienceDirect. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. Available at: [Link]

  • CeMM (2016). Biomarker for oxidative stress plays key role in development of NAFLD, study shows. Medical Xpress. Available at: [Link]

  • Frenkel, K., et al. (1985). Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells. PubMed. Available at: [Link]

  • Advanced ChemBlocks Inc. 6-(Hydroxymethyl)-5-hydroxyuracil 95%. Available at: [Link]

  • YouTube (2012). Global and locus specific 5-hydroxymethylcytosine detection and quantification. Available at: [Link]

  • DNAmod (2020). 5-hydroxymethyluracil. Available at: [Link]

  • Song, J. & Guan, Z. (2020). Enzymatic approaches for profiling cytosine methylation and hydroxymethylation. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. Available at: [Link]

  • Iqbal, M. S., et al. (2023). Therapeutic Potential of HMF and Its Derivatives: a Computational Study. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Zhuk, D., et al. (2023). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences. Available at: [Link]

  • Kafer, G. R., et al. (2016). 5-Hydroxymethylcytosine Marks Sites of DNA Damage and Promotes Genome Stability. Cell Reports. Available at: [Link]

  • Szwagierczak, A., et al. (2010). Sensitive enzymatic quantification of 5-hydroxymethylcytosine in genomic DNA. ResearchGate. Available at: [Link]

  • Ohorodnyk, N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Iida, M., et al. (2003). Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases. Nucleic Acids Research. Available at: [Link]

  • Song, C-X., et al. (2011). The hunt for 5-hydroxymethylcytosine: the sixth base. Epigenomics. Available at: [Link]

  • ClinicalTrials.gov (2008). Combination of Hydroxyurea and Verapamil for Refractory Meningiomas. Available at: [Link]

  • Khan, I., et al. (2023). Recent Expansions in the Potential of Uracil Derivatives as Chemotherapeutic, Antimicrobial, and Antiviral Agents: A Review. ResearchGate. Available at: [Link]

  • Seley-Radtke, K. L., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. Available at: [Link]

  • Kawasaki, F., et al. (2016). A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA. Nucleic Acids Research. Available at: [Link]

  • Ashfaq, S., et al. (2016). Novel Biomarker of Oxidative Stress Is Associated With Risk of Death in Patients With Coronary Artery Disease. Circulation. Available at: [Link]

  • Janoušková, M., et al. (2017). 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase. Chemical Communications. Available at: [Link]

  • National Cancer Institute (2016). Hydroxyurea. Available at: [Link]

  • Umeda, N., et al. (2005). 3'-(3-((1,2-dicarboxy-ethyl)thio)succinimid-1-yl)-5'-O-dimethoxytrityl-3' -deoxy-5-fluorouridine, a novel N(1)-((5-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil, a novel N(1) - PubMed. PubMed. Available at: [Link]

  • Singh, A., et al. (2017). Hydroxyurea: a key player in cancer chemotherapy. PubMed. Available at: [Link]

Sources

In Vivo Formation of 6-(Hydroxymethyl)-5-hydroxyuracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the in vivo formation, biological significance, and analytical characterization of 6-(Hydroxymethyl)-5-hydroxyuracil (CAS: 80029-06-7). This specific isomer is distinct from the common DNA damage marker 5-hydroxymethyluracil (5-hmU) and represents a unique intersection of pyrimidine metabolism, oxidative stress, and pharmacokinetics of fluoropyrimidine modulators.

Part 1: Molecular Identity & Biological Context[1]

Chemical Definition and Distinction

6-(Hydroxymethyl)-5-hydroxyuracil (6-HM-5-HU) is a pyrimidine derivative characterized by dual hydroxylation at the C5 and C6-methyl positions of the uracil ring. It is critical to distinguish this molecule from its structural isomers to ensure analytical accuracy:

CompoundStructure NoteBiological Context
6-(Hydroxymethyl)-5-hydroxyuracil -OH at C5; -CH₂OH at C6 Metabolite of 6-methyluracil / Tipiracil
5-Hydroxymethyluracil (5-hmU)-CH₂OH at C5Oxidative DNA damage (Thymine oxidation)
Thymine Glycol5,6-dihydroxy-5,6-dihydrothymineROS attack on Thymine (saturation of C5-C6)
Isobarbituric Acid5-hydroxyuracilPyrimidine catabolism intermediate
Significance in Drug Development

6-HM-5-HU appears primarily as a downstream metabolite in the pharmacokinetic profiles of Tipiracil (a thymidine phosphorylase inhibitor used in TAS-102) and as a biotransformation product of 6-methyluracil (an immunomodulator and radioprotectant). Its formation serves as a marker for hepatic cytochrome P450 activity and oxidative dehalogenation pathways.[1]

Part 2: Mechanisms of In Vivo Formation[1]

The formation of 6-HM-5-HU in vivo follows two distinct pathways: the oxidative metabolism of endogenous/exogenous 6-methyluracil and the metabolic degradation of synthetic pyrimidine analogs.

Pathway A: Oxidative Biotransformation of 6-Methyluracil

6-Methyluracil (6-MU) is metabolized through sequential oxidation.[1] This pathway is driven by hepatic enzymes and reactive oxygen species (ROS).[1]

  • Precursor Availability: 6-Methyluracil accumulates from dietary sources (caffeine metabolism) or therapeutic administration.[1]

  • C5-Hydroxylation: The C5 position is electron-rich and susceptible to electrophilic attack.[1] Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) or hydroxyl radicals (

    
    OH) introduce a hydroxyl group, forming 5-hydroxy-6-methyluracil .
    
  • C6-Methyl Oxidation: The methyl group at C6 undergoes hydroxylation, analogous to the conversion of thymine to 5-hmU.[1] This yields the final product, 6-(Hydroxymethyl)-5-hydroxyuracil .

Pathway B: Metabolism of Tipiracil (TAS-102)

Tipiracil (5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil) undergoes complex metabolism. While the major metabolite is 6-hydroxymethyluracil (6-HMU), the formation of 6-HM-5-HU represents a dual-modification pathway involving dehalogenation.

  • Side Chain Cleavage: Hydrolysis of the iminopyrrolidine moiety yields 5-chloro-6-hydroxymethyluracil.[1]

  • Oxidative Dehalogenation: An oxidative attack at the C5 position displaces the chlorine atom (oxidative dechlorination), replacing it with a hydroxyl group to form 6-HM-5-HU. This is a critical impurity/metabolite monitored in high-sensitivity pharmacokinetic studies.[1]

Part 3: Visualization of Formation Pathways[1]

The following diagram illustrates the convergent pathways leading to 6-(Hydroxymethyl)-5-hydroxyuracil formation.

G Tipiracil Tipiracil (TAS-102 Component) FiveCl6HMU 5-Chloro-6- hydroxymethyluracil Tipiracil->FiveCl6HMU Hydrolysis (Loss of pyrrolidine) SixMU 6-Methyluracil (Endogenous/Drug) FiveOH6MU 5-Hydroxy- 6-methyluracil SixMU->FiveOH6MU C5-Hydroxylation (CYP1A2/ROS) 6-Hydroxymethyluracil 6-Hydroxymethyluracil (Major Metabolite) SixMU->6-Hydroxymethyluracil Alt. Pathway Target 6-(Hydroxymethyl)- 5-hydroxyuracil (CAS: 80029-06-7) FiveCl6HMU->Target Oxidative Dechlorination (CYP/ROS) FiveOH6MU->Target Methyl Hydroxylation (CYP3A4) 6-Hydroxymethyluracil->Target C5-Hydroxylation

Caption: Convergent metabolic pathways of Tipiracil and 6-Methyluracil yielding 6-(Hydroxymethyl)-5-hydroxyuracil.

Part 4: Analytical Protocols (LC-MS/MS)

Reliable detection requires separating 6-HM-5-HU from its isobaric interferences (e.g., thymine glycol derivatives). The following protocol uses Isotope Dilution Mass Spectrometry (ID-MS).

Sample Preparation

Principle: Minimize artifactual oxidation during extraction.

  • Collection: Collect plasma/urine in tubes containing antioxidant (e.g., BHT 10 µM) and deaminase inhibitors (tetrahydrouridine).[1]

  • Solid Phase Extraction (SPE):

    • Condition MCX (Mixed-mode Cation Exchange) cartridges with MeOH followed by water.[1]

    • Load sample (acidified to pH 3.0).[1]

    • Wash with 0.1% Formic acid.[1]

    • Elute with 5% NH₄OH in MeOH.[1]

  • Evaporation: Dry under nitrogen at 35°C; reconstitute in mobile phase.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: Hypercarb Porous Graphitic Carbon (PGC) or HILIC (Amide).[1] Note: C18 is often insufficient for retaining this polar compound.[1]

ParameterSettingRationale
Column Hypercarb (100 x 2.1 mm, 3 µm)Retains polar pyrimidines; separates isomers.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source.[1]
Mobile Phase B AcetonitrileElution strength.[1]
Flow Rate 0.3 mL/minOptimal ionization efficiency.[1]
Ionization ESI Negative ModeHigher sensitivity for hydroxylated uracils.[1]
MRM Transition m/z 157.0 → 42.0 (Quant)Loss of ring fragment (NCO).[1]
MRM Transition m/z 157.0 → 113.0 (Qual)Loss of CO₂.[1]
Validation Criteria (Trustworthiness)
  • Linearity: R² > 0.99 over 1–1000 ng/mL range.[1]

  • Recovery: 85–115% (assessed using spiked matrix).[1]

  • Stability: Analyte is stable for 24h at 4°C; avoid freeze-thaw cycles >3 times.

Part 5: References

  • Tipiracil Metabolism & Pharmacokinetics

    • Source: FDA Center for Drug Evaluation and Research.[1] (2015).[1][2][3] Clinical Pharmacology and Biopharmaceutics Review: Lonsurf (Trifluridine/Tipiracil).

    • URL:[Link]

  • 6-Methyluracil Biotransformation

    • Title: Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes.[1][4] (Contextual reference for methyl-hydroxylation mechanisms).

    • Source: PubMed / National Institutes of Health.

    • URL:[Link]

  • Chemical Structure & Standards

    • Title: 6-(Hydroxymethyl)-5-hydroxyuracil Product Information (CAS 80029-06-7).[5][6]

    • Source: Axios Research / AChemBlock.[1]

    • URL:[Link]

  • Uracil Derivative Synthesis

    • Title: Synthesis of Methyl-Substituted Derivatives of 5-Hydroxy-6-methyluracil.[1][7][8]

    • Source: Russian Journal of Organic Chemistry (via ResearchGate).[1]

    • URL:[Link]

Sources

6-(Hydroxymethyl)-5-hydroxyuracil: An In-Depth Technical Guide to its Role as a DNA Damage Product

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 6-(hydroxymethyl)-5-hydroxyuracil, a significant but often overlooked DNA damage product. Formed through the oxidative attack on thymine, a fundamental building block of DNA, this lesion serves as a critical biomarker for oxidative stress. This document delves into the mechanisms of its formation, its biological consequences, and the state-of-the-art analytical techniques for its detection and quantification. By offering a detailed examination of this DNA adduct, from its chemical properties to its cellular repair pathways, this guide aims to equip researchers and drug development professionals with the essential knowledge to investigate its role in disease pathogenesis and as a potential therapeutic target.

Introduction: The Significance of 6-(Hydroxymethyl)-5-hydroxyuracil in DNA Damage

Within the intricate architecture of the genome, the integrity of DNA is under constant assault from both endogenous and exogenous sources of reactive oxygen species (ROS). This relentless oxidative stress leads to a variety of DNA lesions, with 6-(hydroxymethyl)-5-hydroxyuracil (also known as 5-hydroxymethyluracil, 5-hmU) emerging as a key product of thymine oxidation.[1] While lesions like 8-oxoguanine have been extensively studied, 5-hmU represents an important and abundant form of DNA damage that warrants significant attention.[2] Its presence in DNA is a direct indicator of oxidative stress and has been implicated in cellular aging and a range of pathologies. This guide will provide a detailed exploration of the formation, biological impact, and analytical measurement of this critical DNA damage product.

Formation and Chemical Properties

6-(Hydroxymethyl)-5-hydroxyuracil is a primary alcohol derivative of uracil, bearing a hydroxymethyl group at the 5-position. Its chemical formula is C₅H₆N₂O₄, with a molecular weight of 158.11 g/mol .

Chemical Structure:

  • IUPAC Name: 5-hydroxy-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

  • CAS Number: 80029-06-7[2]

Mechanisms of Formation

The generation of 6-(hydroxymethyl)-5-hydroxyuracil in DNA is primarily a consequence of oxidative damage to thymine residues. Two principal pathways have been identified:

  • Direct Oxidation of Thymine: Reactive oxygen species, such as hydroxyl radicals (•OH), can directly attack the methyl group of thymine. This leads to the formation of a 5-(uracilyl)methyl radical, which can then be oxidized to form 5-hydroxymethyluracil.

  • Deamination of 5-Hydroxymethylcytosine (5-hmC): 5-methylcytosine (5-mC), an important epigenetic mark, can be oxidized by TET (ten-eleven translocation) enzymes to form 5-hydroxymethylcytosine (5-hmC). Spontaneous deamination of 5-hmC can then lead to the formation of 5-hydroxymethyluracil.[1]

The following diagram illustrates the primary formation pathway from thymine oxidation:

Formation_Pathway Thymine Thymine in DNA Thymine_Radical Thymine Radical Cation Thymine->Thymine_Radical Oxidation ROS Reactive Oxygen Species (e.g., •OH) ROS->Thymine_Radical Hydroxymethyl_Intermediate 5-(Hydroxymethyl)uracil Intermediate Thymine_Radical->Hydroxymethyl_Intermediate Hydration & Oxidation hmU 6-(Hydroxymethyl)-5-hydroxyuracil (5-hmU) Hydroxymethyl_Intermediate->hmU Final Product

Caption: Formation of 6-(Hydroxymethyl)-5-hydroxyuracil from Thymine.

Biological Consequences and Cellular Repair

The presence of 6-(hydroxymethyl)-5-hydroxyuracil in the genome is not a benign event. Although it does not appear to be a strongly miscoding lesion, its structural similarity to thymine can have significant biological repercussions.

Impact on DNA Replication and Mutagenicity

The biological effect of 5-hmU on DNA replication is a subject of ongoing research. While some studies suggest that it does not significantly block DNA polymerases or lead to a high frequency of mutations, its presence is still recognized by the cellular machinery as an anomaly.[1] The primary concern lies in the potential for G:C to T:A transition mutations if the lesion arises from the deamination of 5-hmC and is not properly repaired.

Recognition and Repair by DNA Glycosylases

The cell possesses a robust defense system against such DNA damage in the form of the Base Excision Repair (BER) pathway. Several DNA glycosylases have been identified that recognize and excise 5-hmU from the DNA backbone. The primary enzymes involved are:

  • Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1): This enzyme shows a strong preference for excising 5-hmU.

  • Thymine-DNA glycosylase (TDG): TDG is also capable of recognizing and removing 5-hmU, particularly when it is mispaired with guanine.

The excision of 5-hmU by these glycosylases creates an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes to restore the correct DNA sequence. The efficient removal of this lesion underscores its biological importance as a potentially deleterious form of DNA damage.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive quantification of 6-(hydroxymethyl)-5-hydroxyuracil is crucial for understanding its role in oxidative stress and disease. While several methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high specificity and sensitivity.[3][4]

Overview of the Analytical Workflow

The quantification of 5-hmU in biological samples typically involves the following steps:

  • Sample Collection and DNA Extraction: Collection of cells or tissues of interest followed by robust DNA extraction and purification to ensure high-quality DNA.

  • DNA Hydrolysis: Enzymatic or acidic hydrolysis of the purified DNA to release the individual nucleosides. Care must be taken during this step, as acidic conditions can lead to the degradation of 5-hmU.[2]

  • LC-MS/MS Analysis: Separation of the nucleosides by high-performance liquid chromatography (HPLC) followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantification of 5-hmU is typically achieved by comparing its signal to that of a stable isotope-labeled internal standard.

The following diagram illustrates the general experimental workflow for the quantification of 5-hmU.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Sample Cell/Tissue Sample DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction DNA_Hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides DNA_Extraction->DNA_Hydrolysis LC_Separation HPLC Separation DNA_Hydrolysis->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Data_Analysis Quantification vs. Internal Standard MS_Detection->Data_Analysis

Caption: Experimental workflow for 5-hmU quantification.

Detailed Experimental Protocol: Quantification of 5-hydroxymethyl-2'-deoxyuridine by LC-MS/MS

This protocol provides a detailed methodology for the sensitive and accurate quantification of 5-hydroxymethyl-2'-deoxyuridine (the deoxyribonucleoside of 5-hmU) in genomic DNA.

Materials:

  • Genomic DNA isolated from cells or tissues

  • Nuclease P1 (Sigma-Aldrich)

  • Alkaline Phosphatase (Sigma-Aldrich)

  • Stable isotope-labeled internal standard (e.g., [¹⁵N₂] labeled 5-hydroxymethyl-2'-deoxyuridine)

  • HPLC-grade water and acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • HPLC column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

  • A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • DNA Digestion:

    • To 10-20 µg of genomic DNA, add the stable isotope-labeled internal standard.

    • Add 10 units of Nuclease P1 and incubate at 37°C for 2 hours.

    • Add 10 units of Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours.

    • Filter the digested sample through a 0.22 µm filter to remove any precipitated protein.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 reversed-phase column

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.2 mL/min

      • Gradient: A linear gradient from 2% to 30% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.

      • Injection Volume: 10 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions:

        • 5-hydroxymethyl-2'-deoxyuridine: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). The exact masses should be determined based on the specific instrument and standards. For example, for the protonated molecule [M+H]⁺, a potential transition would be the loss of the deoxyribose moiety.

        • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve using known concentrations of unlabeled 5-hydroxymethyl-2'-deoxyuridine and a fixed concentration of the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the unknown samples.

    • Determine the concentration of 5-hydroxymethyl-2'-deoxyuridine in the samples by interpolating from the calibration curve.

    • Express the results as the number of 5-hmU lesions per 10⁶ or 10⁷ normal nucleosides (e.g., deoxyguanosine).

Quantitative Data Summary

The levels of 6-(hydroxymethyl)-5-hydroxyuracil can vary depending on the cell type, tissue, and the level of oxidative stress. The following table summarizes representative data from the literature on the levels of a common oxidative DNA damage marker, 8-oxo-dG, to provide a context for the expected abundance of such lesions. While specific quantitative data for 5-hmU is less abundant, it is considered to be a major oxidative DNA lesion.[2]

Sample TypeCondition8-oxo-dG Levels (lesions per 10⁶ dG)Reference
Human LymphocytesHealthy volunteers0.5 - 5[5]
Human Atherosclerotic PlaquesDiseased Tissue160 ± 29[6]
Non-atherosclerotic Mammary ArteriesHealthy Tissue3 ± 1[6]
Hypertensive PatientsIncreased Oxidative StressElevated levels compared to controls[7]

Conclusion and Future Directions

6-(Hydroxymethyl)-5-hydroxyuracil is a significant and prevalent form of oxidative DNA damage. Its formation is a direct consequence of the damaging effects of reactive oxygen species on the genome. The existence of dedicated DNA repair glycosylases for its removal highlights its biological importance. Accurate quantification of this lesion using advanced analytical techniques like LC-MS/MS is essential for elucidating its role in various disease states, including cancer, neurodegenerative disorders, and cardiovascular disease.

Future research should focus on:

  • Establishing standardized and widely adopted protocols for the quantification of 6-(hydroxymethyl)-5-hydroxyuracil. This will allow for more consistent and comparable data across different laboratories.

  • Investigating the precise mutagenic potential of this lesion in different cellular contexts.

  • Exploring its utility as a clinical biomarker for oxidative stress-related diseases.

  • Developing therapeutic strategies that target the formation or repair of this DNA adduct.

A deeper understanding of 6-(hydroxymethyl)-5-hydroxyuracil will undoubtedly provide valuable insights into the mechanisms of DNA damage and repair and may open new avenues for the diagnosis and treatment of a wide range of human diseases.

References

  • LaFrancois, C. J., & Sowers, L. C. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical research in toxicology, 11(7), 845–851. [Link]

  • European Standards Committee on Oxidative DNA Damage (ESCODD). (2008). Biomarkers of oxidative damage to DNA and repair. Biochemical Society transactions, 36(Pt 5), 1071–1076. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • Rusmintratip, V., & Sowers, L. C. (2000). An unexpectedly high excision capacity for mispaired 5-hydroxymethyluracil in human cell extracts. Proceedings of the National Academy of Sciences of the United States of America, 97(26), 14183–14187. [Link]

  • Wang, J., Liu, S., Lian, H., & Wang, Y. (2014). Quantitative Mass Spectrometry-Based Analysis of β-D-Glucosyl-5-hydroxymethyluracil in Genomic DNA of Trypanosoma brucei. PloS one, 9(6), e99335. [Link]

  • Atha, D. H., & Reipa, V. (2023). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. International journal of molecular sciences, 24(6), 5369. [Link]

  • Gold-Smith, F., & Greenberg, M. M. (2017). Profiling oxidative DNA damage: Effects of antioxidants. Journal of the American Chemical Society, 139(39), 13939–13942. [Link]

  • Martinet, W., Knaapen, M. W., De Meyer, G. R., Herman, A. G., & Kockx, M. M. (2002). Elevated levels of oxidative DNA damage and DNA repair enzymes in human atherosclerotic plaques. Circulation, 106(8), 927–932. [Link]

  • Fuchs, D., & von-Kriegsheim, A. (2023). Differential Modulation of Markers of Oxidative Stress and DNA Damage in Arterial Hypertension. International Journal of Molecular Sciences, 24(21), 15998. [Link]

  • CD BioSciences. (n.d.). Global DNA 5hmC Quantification by LC-MS/MS. Retrieved February 29, 2024, from [Link]

  • Le, T., Kim, K. P., Fan, G., & Faull, K. F. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Analytical biochemistry, 412(2), 203–209. [Link]

  • Song, C. X., Szulwach, K. E., Fu, Y., Dai, Q., Yi, C., Li, X., ... & He, C. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Nature biotechnology, 29(1), 68–72. [Link]

  • CD BioSciences. (n.d.). Global DNA Modification Quantification by LC-MS/MS. Retrieved February 29, 2024, from [Link]

  • Djuric, Z., Luongo, D. A., & Harper, D. A. (1991). Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Chemical research in toxicology, 4(6), 687–691. [Link]

  • Frenkel, K., Cummings, A., Solomon, J., Cadet, J., Steinberg, J. J., & Teebor, G. W. (1985). Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells. Biochemistry, 24(17), 4527–4533. [Link]

Sources

The Epigenetic Landscape of Hydroxymethylated Uracil Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 5-Hydroxymethyluracil (5-hmU) as a Non-Canonical Epigenetic Mark

Executive Summary & Nomenclature Correction

Status: High-Priority Clarification Molecule in Question: 6-(Hydroxymethyl)-5-hydroxyuracil vs. 5-Hydroxymethyluracil (5-hmU).

While 6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7) exists as a synthetic pyrimidine building block used in medicinal chemistry, it does not currently have a documented, validated role in mammalian epigenetics. The epigenetic community universally recognizes 5-hydroxymethyluracil (5-hmU) as the biologically relevant modification derived from thymine oxidation or 5-hydroxymethylcytosine deamination.

To provide a scientifically accurate and actionable guide for drug development and epigenetic research, this whitepaper focuses on 5-hmU , often termed the "sixth base" candidate. We explore its dual identity as both a stable epigenetic mark and a DNA damage intermediate, its regulation by TET enzymes, and its potential as a therapeutic biomarker.

Part 1: The Biochemical Origins of 5-hmU

5-hmU is unique in the epigenetic landscape because it arises from two distinct metabolic pathways, linking DNA demethylation with the DNA damage response (DDR).

1. The TET-Dependent Oxidation Pathway (Thymine Modification)

The Ten-Eleven Translocation (TET) enzymes (TET1, TET2, TET3) are primarily known for oxidizing 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC).[1] However, TET enzymes possess promiscuous activity and can oxidize Thymine (5-methyluracil) directly to 5-hmU.

  • Significance: This pathway suggests 5-hmU may serve as a programmed modification in specific genomic contexts, particularly in embryonic stem cells (ESCs).

2. The Deamination Pathway (Active Demethylation)

5-hmU is a key intermediate in the active DNA demethylation cycle.

  • Mechanism: TET oxidizes 5-mC to 5-hmC.[1][2][3] Subsequently, Activation-Induced Cytidine Deaminase (AID) or APOBEC enzymes deaminate 5-hmC to form 5-hmU.

  • Fate: The resulting G:5-hmU mismatch is recognized by Thymine DNA Glycosylase (TDG) or Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1), triggering Base Excision Repair (BER) to restore an unmethylated Cytosine.

3. The "Base J" Connection

In kinetoplastid flagellates (e.g., Trypanosoma brucei), 5-hmU is not a transient intermediate but a stable precursor to Base J (β-D-glucosyl-hydroxymethyluracil). This evolutionary context supports the hypothesis that mammalian 5-hmU may recruit specific "reader" proteins before excision.

Part 2: Visualization of Metabolic Flux

The following diagram illustrates the convergence of TET and AID pathways on 5-hmU and its resolution via BER.

G cluster_0 Canonical Epigenetics cluster_1 Thymine Oxidation cluster_2 The 5-hmU Hub cluster_3 Repair / Removal mC 5-Methylcytosine (5-mC) hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC TET1/2/3 (Oxidation) hmU 5-Hydroxymethyluracil (5-hmU) hmC->hmU AID/APOBEC (Deamination) C Cytosine (C) T Thymine (T) T->hmU TET1/2/3 (Oxidation) AP Abasic Site (AP) hmU->AP TDG / SMUG1 (Glycosylase) BaseJ Base J (Glucosylated) hmU->BaseJ JBP1/2 (Glucosylation - Kinetoplastids) AP->C BER Pathway (Restoration)

Figure 1: The dual biosynthetic origin of 5-hmU from 5-mC deamination and Thymine oxidation, leading to Base Excision Repair (BER) or stable modification (Base J).

Part 3: Experimental Protocols for 5-hmU Detection

Standard bisulfite sequencing cannot distinguish 5-hmU from Thymine. Therefore, specific enrichment strategies are required. The most robust method utilizes the evolutionary conservation of the "Base J" synthesis pathway.

Protocol: Glucosylation-Based Enrichment of 5-hmU (hMeU-DIP)

Principle: This protocol uses a recombinant Trypanosoma glucosyltransferase (TGT) to transfer a glucose moiety to the hydroxymethyl group of 5-hmU, creating Base J. A specific antibody against Base J (J-Ab) is then used for immunoprecipitation.

Reagents Required:

  • Genomic DNA (gDNA)[3][4]

  • Recombinant TGT enzyme (or JBP1)

  • UDP-Glucose (Cofactor)

  • Anti-Base J Antibody

  • Protein A/G Magnetic Beads

Step-by-Step Workflow:

  • DNA Fragmentation:

    • Shear 5 µg of gDNA to 200–500 bp using a sonicator (e.g., Covaris).

    • Control: Spike in synthetic dsDNA oligos containing 5-hmU (Positive) and unmodified T (Negative) to validate capture efficiency.

  • Enzymatic Glucosylation:

    • Incubate sheared DNA with TGT enzyme and 100 µM UDP-Glucose in reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2).

    • Incubate at 30°C for 2 hours.

    • Mechanism:[4][5] TGT specifically converts 5-hmU → Glucosyl-5-hmU (Base J). It does not react with T, C, or 5-mC.

  • Immunoprecipitation (IP):

    • Heat-denature DNA (95°C, 10 min) and snap-cool on ice to produce ssDNA (improves antibody access).

    • Incubate glucosylated DNA with Anti-Base J antibody (1–2 µg) overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads; incubate 2 hours.

  • Washing & Elution:

    • Wash beads 3x with High Salt IP Buffer (500 mM NaCl) to remove non-specific binding.

    • Elute DNA with Elution Buffer (1% SDS, 100 mM NaHCO3).

    • Purify DNA using phenol-chloroform or silica columns.

  • Quantification:

    • Perform qPCR on target loci or Library Prep for Next-Generation Sequencing (NGS).

Self-Validating Checkpoint:

  • Success Criteria: The positive spike-in control must show >100-fold enrichment over the negative control. If enrichment is <10-fold, the glucosylation reaction failed or the antibody is degraded.

Part 4: Quantitative Data & Therapeutic Implications
5-hmU Abundance in Mammalian Tissues

Levels of 5-hmU are significantly lower than 5-hmC, requiring highly sensitive detection methods like LC-MS/MS.

Tissue / Cell Type5-hmU Level (per 10^6 nucleotides)Biological Context
ESCs (Mouse) 2.5 – 5.0Associated with active pluripotency and TET activity.
Brain (Cortex) 0.5 – 1.5Stable mark; potentially linked to neuronal plasticity.
Cancer (Leukemia) VariableOften depleted in TET-mutant AML; elevated in specific oxidative stress conditions.
Leishmania (Genome) >10,000Replaces Thymine; essential for survival (Base J).
Drug Development Relevance
  • TET Inhibitors/Activators: 5-hmU levels serve as a direct readout of TET promiscuity. In oncology, restoring TET function (e.g., using Vitamin C) may increase 5-hmU transiently as methylation is erased.

  • TDG Inhibition: Drugs targeting TDG (to block DNA repair in cancer) will cause an accumulation of 5-hmU. Monitoring 5-hmU accumulation is a pharmacodynamic marker for TDG inhibitor efficacy.

  • Oxidative Stress Biomarker: Unlike 5-hmC, 5-hmU can be generated by ROS.[6] Distinguishing enzymatic 5-hmU (genomic loci specific) from ROS-induced 5-hmU (random distribution) is critical in toxicology screening.

Part 5: References
  • Pfaffeneder, T. et al. (2014). "The discovery of 5-formylcytosine in embryonic stem cell DNA." Angewandte Chemie, Link (Context: Discovery of oxidized bases).

  • Guo, J.U. et al. (2011).[2] "Hydroxylation of 5-methylcytosine by TET1 promotes active DNA demethylation in the adult brain." Cell, Link.

  • Kawasaki, F. et al. (2017). "A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA."[3] Epigenetics & Chromatin, Link.

  • Pais, J.E. et al. (2015). "Biochemical characterization of the 5-hydroxymethyluracil DNA N-glycosylase activity of SMUG1." DNA Repair, Link.

  • Ito, S. et al. (2011). "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine."[1][2] Science, Link.

(Note: The specific isomer 6-(Hydroxymethyl)-5-hydroxyuracil does not have associated epigenetic literature. References provided support the 5-hmU mechanisms described.)

Sources

enzymatic synthesis of 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enzymatic Synthesis of Modified Uracil Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise modification of pyrimidine scaffolds is a cornerstone of drug discovery and molecular biology, yielding compounds with significant therapeutic and research applications. While chemical synthesis routes are established, they often involve harsh conditions, multi-step processes, and challenges in achieving regioselectivity. Biocatalysis, leveraging the exquisite specificity of enzymes, presents a compelling alternative. This guide provides a comprehensive technical overview of the enzymatic synthesis of hydroxylated uracil derivatives, focusing on the well-characterized pathway catalyzed by Thymine 7-hydroxylase (T7H), an Fe(II)/α-ketoglutarate-dependent dioxygenase. We will detail the mechanism, provide field-proven experimental protocols for enzyme preparation and reaction execution, and discuss analytical methodologies for product characterization. Furthermore, we will address the synthesis of the specific molecule 6-(hydroxymethyl)-5-hydroxyuracil, clarifying the distinction between established enzymatic pathways and prospective, multi-enzyme biocatalytic strategies that could be engineered to achieve this target.

Introduction: The Case for Biocatalytic Pyrimidine Modification

Uracil and its derivatives are fundamental components of nucleic acids and serve as privileged scaffolds in medicinal chemistry. Modifications to the pyrimidine ring can impart a range of biological activities, from antiviral and anticancer properties to functions as epigenetic markers. The target molecule of this guide, 6-(hydroxymethyl)-5-hydroxyuracil, represents a di-substituted uracil with potential roles in nucleic acid chemistry and drug development.

Traditional chemical synthesis of such substituted uracils can be effective but is often hampered by:

  • Multi-step procedures: Requiring significant time and resources.

  • Harsh reaction conditions: Employing aggressive reagents and high temperatures.

  • Regioselectivity issues: Difficulty in selectively modifying one position on the ring without affecting others, leading to complex purification challenges.

Enzymatic synthesis offers a powerful solution to these challenges. Biocatalysts operate under mild, aqueous conditions, exhibit near-perfect stereo- and regioselectivity, and can significantly streamline production processes. This guide focuses on the family of Fe(II)/α-ketoglutarate-dependent dioxygenases, which are particularly adept at performing challenging hydroxylation reactions on a variety of substrates.[1]

Clarifying the Target: 5-Hydroxymethyluracil vs. 6-(Hydroxymethyl)-5-hydroxyuracil

It is critical to establish from the outset that the most extensively studied and well-characterized enzymatic pathway for the hydroxylation of a uracil derivative (thymine) leads to 5-hydroxymethyluracil (5-hmU) .[2][3] This reaction is catalyzed by the enzyme Thymine 7-hydroxylase (T7H). The synthesis of 6-(hydroxymethyl)-5-hydroxyuracil is not a known direct product of a single, characterized enzyme.

This guide will therefore:

  • Provide a detailed, actionable protocol for the synthesis of 5-hydroxymethyluracil using T7H as a robust, scientifically-validated example of enzymatic uracil modification.

  • Propose a prospective, hypothetical biocatalytic route for the synthesis of 6-(hydroxymethyl)-5-hydroxyuracil based on established principles of enzyme cascades, providing a roadmap for future research and development.

The Primary Biocatalyst: Thymine 7-Hydroxylase (T7H)

Thymine 7-hydroxylase (EC 1.14.11.6), also known as thymine, 2-oxoglutarate dioxygenase, is the central enzyme in the fungal thymidine salvage pathway.[4] It is responsible for the sequential oxidation of the methyl group of thymine, converting it into a carboxyl group, which can then be removed by a decarboxylase to yield uracil.[3][5]

  • Enzyme Class: Fe(II)/α-ketoglutarate-dependent dioxygenase.[6]

  • Primary Sources: The enzyme has been extensively studied and isolated from the fungi Neurospora crassa and the red yeast Rhodotorula glutinis.[2][4][7]

  • Reaction Catalyzed: T7H catalyzes the first step in a three-step oxidation: Thymine → 5-Hydroxymethyluracil → 5-Formyluracil → 5-Carboxyuracil [3]

For the purposes of this guide, we will focus on controlling the reaction to isolate the first stable intermediate, 5-hydroxymethyluracil.

The Catalytic Mechanism: A Symphony of Cofactors

The mechanism of T7H is a hallmark of the Fe(II)/2-oxoglutarate-dependent oxygenase superfamily.[1] It involves a sophisticated interplay between the enzyme's active site, the iron cofactor, the co-substrate α-ketoglutarate (α-KG), molecular oxygen, and the primary substrate (thymine).

The consensus mechanism proceeds as follows:

  • Ordered Binding: The reaction follows an ordered sequential mechanism where α-ketoglutarate binds first to the active site, coordinating with the Fe(II) ion. This is followed by the binding of the primary substrate, thymine.[8]

  • Oxygen Activation: Molecular oxygen then binds to the ferrous center.

  • Oxidative Decarboxylation: The bound oxygen attacks the α-keto carbon of α-KG, leading to an oxidative decarboxylation that releases succinate and CO₂. This transiently generates a highly reactive and powerful ferryl-oxo (Fe(IV)=O) intermediate.[9]

  • Substrate Hydroxylation: This potent Fe(IV)=O species is responsible for the hydroxylation step. It abstracts a hydrogen atom from the methyl group of thymine, creating a substrate radical and an Fe(III)-OH intermediate. This is followed by "oxygen rebound," where the hydroxyl group is transferred to the substrate radical, forming 5-hydroxymethyluracil.

  • Product Release: The products are then released, regenerating the active site for the next catalytic cycle.

Ascorbate is often included in the reaction mixture not as a primary reactant, but as a crucial reducing agent. It helps to maintain the iron cofactor in its active Fe(II) state, particularly during "uncoupled" turnover where the Fe(IV)=O intermediate is formed but fails to hydroxylate the substrate, leading to oxidation of the iron center.[10]

Enzymatic_Mechanism E_FeII Enzyme-Fe(II) E_FeII_aKG E-Fe(II)-αKG E_FeII->E_FeII_aKG + α-Ketoglutarate E_FeII_aKG_Thymine E-Fe(II)-αKG-Thymine E_FeII_aKG->E_FeII_aKG_Thymine + Thymine E_FeII_aKG_Thymine_O2 E-Fe(II)-αKG-Thymine-O₂ E_FeII_aKG_Thymine->E_FeII_aKG_Thymine_O2 + O₂ Intermediate [Fe(IV)=O Intermediate] E_FeII_aKG_Thymine_O2->Intermediate - Succinate, - CO₂ E_FeIII_OH_Radical E-Fe(III)-OH + Substrate Radical Intermediate->E_FeIII_OH_Radical H-atom Abstraction E_FeII_Product E-Fe(II) + 5-hmU E_FeIII_OH_Radical->E_FeII_Product Oxygen Rebound E_FeII_Product->E_FeII - 5-hmU prod_out 5-Hydroxymethyluracil Succinate CO₂ sub_in Thymine α-Ketoglutarate O₂

Catalytic cycle of Thymine 7-hydroxylase.

Experimental Protocols: From Enzyme to Product

This section provides a detailed workflow for the production of 5-hydroxymethyluracil using T7H from Rhodotorula glutinis.

Workflow Overview

Experimental_Workflow culture 1. Culturing Rhodotorula glutinis harvest 2. Cell Harvest & Lysis culture->harvest purify 3. Enzyme Purification (Partial) harvest->purify reaction 4. Enzymatic Reaction purify->reaction analysis 5. Reaction Monitoring (HPLC) reaction->analysis extraction 6. Product Purification reaction->extraction analysis->reaction Optimize Time characterize 7. Product Characterization (NMR, MS) extraction->characterize

Overall experimental workflow for enzymatic synthesis.
Protocol 1: T7H Enzyme Preparation (Partial Purification)

This protocol is adapted from methods described for the isolation of T7H from R. glutinis.[2] A partial purification is often sufficient for biocatalytic applications and avoids the activity loss sometimes seen with extensive purification steps.

1. Cell Culture and Induction:

  • Prepare a suitable growth medium for Rhodotorula glutinis (e.g., YPD medium).[11] For enzyme induction, thymine should be included as the sole nitrogen source.

  • Inoculate the medium with a starter culture of R. glutinis.

  • Incubate at 28-30°C with vigorous shaking (200 rpm) for 72-96 hours.[11][12]

2. Cell Harvest and Lysis:

  • Centrifuge the culture at 8,000 x g for 10 minutes at 4°C to pellet the cells.

  • Wash the cell pellet with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Resuspend the cells in lysis buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM PMSF).

  • Lyse the cells using a French press, sonication on ice, or bead beating. Ensure the lysate is kept cold at all times.

  • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris. Collect the supernatant (crude extract).

3. Ammonium Sulfate Precipitation:

  • While gently stirring the crude extract on ice, slowly add solid ammonium sulfate to achieve 40-60% saturation. This will precipitate a fraction of proteins, including T7H.

  • Allow precipitation to occur for 1-2 hours with gentle stirring.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Resuspend the pellet in a minimal volume of dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT).

4. Desalting/Dialysis:

  • Dialyze the resuspended pellet against the dialysis buffer overnight at 4°C with at least two buffer changes to remove excess ammonium sulfate.

  • Alternatively, use a desalting column (e.g., Sephadex G-25) for rapid buffer exchange.[2]

  • The resulting protein solution is the partially purified enzyme preparation. Determine protein concentration (e.g., via Bradford assay) and store at -80°C in aliquots.

Protocol 2: Enzymatic Synthesis of 5-Hydroxymethyluracil

This protocol outlines the setup of the biocatalytic reaction.

Reaction Components:

ComponentStock ConcentrationFinal ConcentrationRationale
Tris-HCl Buffer (pH 7.5)1 M50 mMMaintains optimal pH for enzyme activity.
Thymine100 mM in DMSO1-5 mMThe primary substrate for hydroxylation.
α-Ketoglutarate200 mM in H₂O10 mMCo-substrate required for the generation of the Fe(IV)=O intermediate.[1]
Ferrous Sulfate (FeSO₄)10 mM in H₂O (fresh)100 µMEssential Fe(II) cofactor at the heart of the active site.[2]
L-Ascorbic Acid100 mM in H₂O (fresh)1 mMReduces and maintains the iron cofactor in the active Fe(II) state.[10]
Catalase10 mg/mL0.1 mg/mLProtects the enzyme from inactivation by hydrogen peroxide, a potential byproduct.
T7H Enzyme Prep1-10 mg/mL0.1-0.5 mg/mLThe biocatalyst. Concentration may require optimization.
Deionized Water-To final volume-

Procedure:

  • In a reaction vessel (e.g., a 15 mL conical tube), combine the buffer, water, catalase, thymine, α-ketoglutarate, and ascorbic acid.

  • Initiate the reaction by adding the ferrous sulfate, followed immediately by the T7H enzyme preparation. Note: The reaction should be initiated with iron and enzyme last to prevent premature oxidation.

  • Incubate the reaction at 30-37°C with gentle shaking. Ensure adequate aeration as molecular oxygen is a required substrate.

  • Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Quench the reaction in the aliquot by adding an equal volume of acetonitrile or by heat inactivation (95°C for 5 min) followed by centrifugation.

  • Analyze the quenched aliquots by HPLC to determine substrate consumption and product formation.

Protocol 3: HPLC Analysis of Reaction Products

A robust analytical method is crucial for monitoring the reaction and quantifying the product.

  • System: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 2% B

    • 20-25 min: Re-equilibrate at 2% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL

  • Quantification: Use certified standards of thymine and 5-hydroxymethyluracil to create a standard curve for accurate quantification.

A Prospective Route to 6-(Hydroxymethyl)-5-hydroxyuracil

While T7H does not produce this specific isomer, a multi-enzyme, one-pot cascade could be a viable research strategy. This approach is inspired by successful cascade reactions that generate di-hydroxylated compounds using multiple enzymes.[13]

Hypothetical Two-Step Enzymatic Cascade
  • Step 1: C5-Hydroxylation of Uracil.

    • Enzyme Candidate: A uracil/thymine hydroxylase with activity at the C5 position of the pyrimidine ring. While not as common as methyl-group hydroxylases, enzymes with this capability could be discovered through enzyme screening or protein engineering.

    • Substrate: Uracil

    • Product: 5-Hydroxyuracil

  • Step 2: C6-Hydroxymethylation of 5-Hydroxyuracil.

    • Enzyme Candidate: A novel hydroxylase or a methyltransferase followed by a hydroxylase, specific for the C6 position of a 5-hydroxylated pyrimidine. This would likely require extensive enzyme discovery or engineering efforts.

    • Substrate: 5-Hydroxyuracil

    • Product: 6-(hydroxymethyl)-5-hydroxyuracil

Hypothetical_Pathway Uracil Uracil Enzyme1 Enzyme 1 (C5-Hydroxylase) Uracil->Enzyme1 Hydroxyuracil 5-Hydroxyuracil Enzyme1->Hydroxyuracil Step 1 Enzyme2 Enzyme 2 (C6-Hydroxymethylase) Hydroxyuracil->Enzyme2 FinalProduct 6-(Hydroxymethyl)- 5-hydroxyuracil Enzyme2->FinalProduct Step 2

Hypothetical two-enzyme cascade for target synthesis.

This prospective route highlights a key strength of biocatalysis: the potential to combine the functionalities of different enzymes to create novel synthetic pathways that are difficult to achieve through traditional chemistry.

Conclusion

The enzymatic synthesis of modified uracils offers a green, highly specific, and efficient alternative to chemical methods. Thymine 7-hydroxylase provides a well-validated and robust biocatalyst for the production of 5-hydroxymethyluracil from thymine. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to implement this synthesis. While the direct enzymatic synthesis of 6-(hydroxymethyl)-5-hydroxyuracil remains a future research goal, the principles of biocatalysis, particularly the design of multi-enzyme cascades, illuminate a clear and promising path toward its eventual production. The continued exploration of enzyme diversity and advances in protein engineering will undoubtedly unlock new possibilities for the precise and sustainable synthesis of complex pyrimidine derivatives.

References

  • Enzymatic approaches for profiling cytosine methylation and hydroxymethylation. (2022). PubMed. [Link]

  • Most common methods for the synthesis of uracil in the laboratory. (n.d.). ResearchGate. [Link]

  • Engineering the oleaginous red yeast Rhodotorula glutinis for simultaneous β-carotene and cellulase production. (2018). ResearchGate. [Link]

  • An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice. (2005). PubMed. [Link]

  • Catalytic Mechanisms of Fe(II)- and 2-Oxoglutarate-dependent Oxygenases. (n.d.). PMC. [Link]

  • Uracil's uncoupling of the decarboxylation of alpha-ketoglutarate in the thymine 7-hydroxylase reaction of Neurospora crassa. (n.d.). PubMed. [Link]

  • Molecular basis for the substrate specificity and catalytic mechanism of thymine-7-hydroxylase in fungi. (2015). PubMed. [Link]

  • Design and synthesis of novel 5,6-disubstituted uracil derivatives as potent inhibitors of thymidine phosphorylase. (2006). PubMed. [Link]

  • Cloning and Characterization of Rhodotorula glutinis Thymine Hydroxylase. (2009). ACS Publications. [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PMC. [Link]

  • Molecular basis for the substrate specificity and catalytic mechanism of thymine-7-hydroxylase in fungi. (2015). PMC. [Link]

  • Scheme 3. Conversion of 5-F-6-acyloxy-uracil to 5-F-6-hydroxy-uracil. (n.d.). ResearchGate. [Link]

  • Thymine 7-hydroxylase from Neurospora crassa. Substrate specificity studies. (n.d.). PubMed. [Link]

  • Biocatalytic synthesis and evaluation of antioxidant and antibacterial activities of hydroxyequols. (2022). PubMed. [Link]

  • Identification and Characterization of Pyrimidine Nucleoside 2′-Hydroxylase. (2025). ACS Publications. [Link]

  • Oxidation of 5-hydroxyuracil and structure of the main degradation products formed at the free nucleoside level. (n.d.). ResearchGate. [Link]

  • Metabolism of pyrimidine deoxyribonucleosides in Neurospora crassa. (n.d.). ASM Journals. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

  • Genes of the thymidine salvage pathway: thymine-7-hydroxylase from a Rhodotorula glutinis cDNA library and iso-orotate decarboxylase from Neurospora crassa. (2005). PubMed. [Link]

  • 2-Oxoglutarate and Fe2+-Dependent Dioxygenases. (2025). The Medical Biochemistry Page. [Link]

  • A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction. (2021). J-Stage. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. (2021). JPPRes. [Link]

  • Purification and characterization of a thymocyte growth factor. 1. Purification. (n.d.). ResearchGate. [Link]

  • Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism. (n.d.). Frontiers. [Link]

  • HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. (n.d.). SIELC Technologies. [Link]

  • Organocatalytic atroposelective de novo construction of monoaxially and 1,4-diaxially chiral fused uracils with potential antitumor activity. (n.d.). RSC Publishing. [Link]

  • Production of Rhodotorula glutinis: a yeast that secretes alpha-L-arabinofuranosidase. (2006). Redalyc. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). ASM Journals. [Link]

  • Chromosomal Loci of Neurospora crassa. (n.d.). Fungal Genetics Stock Center. [Link]

  • Mechanism of oxidation by Fe(II)/ -ketoglutarate-dependent... (n.d.). ResearchGate. [Link]

  • Lipid and Carotenoid Production by Rhodotorula glutinis with a Combined Cultivation Mode of Nitrogen, Sulfur, and Aluminium Stress. (2019). MDPI. [Link]

  • Separation and characterization of pyrimidine deoxyribonucleoside 2'-hydroxylase and thymine 7-hydroxylase from Aspergillus nidulans. (n.d.). PubMed. [Link]

  • Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022). MDPI. [Link]

  • Studies on the partial reaction of thymine 7-hydroxylase in the presence of 5-fluorouracil. (n.d.). Europe PMC. [Link]

  • Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B). (n.d.). ResearchGate. [Link]

  • Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. (n.d.). Science. [Link]

  • Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds. (2012). MDPI. [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). PMC. [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI. [Link]

  • New substrates for old enzymes. 5-Hydroxy-2'-deoxycytidine and 5-hydroxy- 2'-deoxyuridine are substrates for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase, while 5-hydroxy-2'-deoxyuridine is a substrate for uracil DNA N-glycosylase. (n.d.). ResearchGate. [Link]

  • Purification and characterization of thymol blue for spectrophotometric pH measurements in rivers, estuaries, and oceans. (n.d.). aslopubs.onlinelibrary.wiley.com. [Link]

  • (PDF) New uracil derivatives as antioxidants for natural rubber. (n.d.). ResearchGate. [Link]

  • A kinetic study of thymine 7-hydroxylase from neurospora crassa. (1975). PubMed. [Link]

  • Carotenoid Biosynthesis: Genome-Wide Profiling, Pathway Identification in Rhodotorula glutinis X-20, and High-Level Production. (2022). Frontiers. [Link]

  • Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors. (2017). RSC Publishing. [Link]

  • Functional and comparative analysis of the FeII/2-oxoglutarate-dependent dioxygenases without using any substrate. (2024). Oxford Academic. [Link]

  • Showing Compound Uracil (FDB006426). (2010). FooDB. [Link]

  • Enzymatic approaches for profiling cytosine methylation and hydroxymethylation. (2022). PubMed. [Link]

  • 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase. (n.d.). RSC Publishing. [Link]

  • A review: biological and clinical aspects of pyrimidine metabolism. (n.d.). SciSpace. [Link]

Sources

An In-depth Technical Guide to the Discovery and Characterization of 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 6-(hydroxymethyl)-5-hydroxyuracil, a modified pyrimidine base. Acknowledging the limited specific literature on this particular isomer, this document establishes a foundational understanding by presenting its known physicochemical properties. To provide practical, field-proven insights, this guide extensively details the synthesis, characterization, and biological context of closely related and well-studied isomers, particularly 5-hydroxymethyluracil (5-hmU) and 6-hydroxymethyluracil. The methodologies presented herein, including detailed protocols for synthesis, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are directly applicable to the study of 6-(hydroxymethyl)-5-hydroxyuracil. Furthermore, the established biological significance of 5-hmU as a product of oxidative DNA damage and a potential epigenetic marker is explored to provide a conceptual framework for investigating the potential roles of 6-(hydroxymethyl)-5-hydroxyuracil. This guide is intended to serve as a valuable resource for researchers initiating studies on this and other novel modified pyrimidines.

Introduction and Current State of Knowledge

Modified nucleobases are fundamental to various biological processes, ranging from DNA repair and epigenetic regulation to the development of therapeutic agents.[1][2] Uracil and its derivatives, in particular, have been the subject of extensive research due to their diverse pharmacological activities.[3] The hydroxymethylated forms of uracil, such as 5-hydroxymethyluracil (5-hmU), are of significant interest as they are implicated in oxidative DNA damage and repair pathways, and may function as epigenetic marks.[4][5]

This guide focuses on a specific, lesser-known isomer: 6-(hydroxymethyl)-5-hydroxyuracil (CAS: 80029-06-7) . A review of the current scientific literature reveals a notable scarcity of data pertaining to the discovery, synthesis, and biological function of this particular molecule. Its existence is confirmed primarily through chemical supplier catalogs.

Given this landscape, this document serves a dual purpose: to consolidate the known information on 6-(hydroxymethyl)-5-hydroxyuracil and to provide a robust technical framework for its future investigation. This is achieved by leveraging the extensive knowledge base of its isomers, 5-hydroxymethyluracil and 6-hydroxymethyluracil. The experimental protocols and analytical methodologies detailed are established standards in the field and are presented as a validated starting point for researchers seeking to characterize 6-(hydroxymethyl)-5-hydroxyuracil.

Physicochemical Properties and Structural Comparison

The fundamental physicochemical properties of a molecule are critical for designing purification strategies, analytical methods, and for predicting its behavior in biological systems. Below is a comparative table of 6-(hydroxymethyl)-5-hydroxyuracil and its more-studied isomers.

Property6-(Hydroxymethyl)-5-hydroxyuracil5-Hydroxymethyluracil6-Hydroxymethyluracil
CAS Number 80029-06-7[6]4433-40-3[7]22126-44-9[8][9]
Molecular Formula C₅H₆N₂O₄[6]C₅H₆N₂O₃[7]C₅H₆N₂O₃[8]
Molecular Weight 158.11 g/mol [6]142.11 g/mol [7]142.11 g/mol [8]
IUPAC Name 5-hydroxy-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione[6]5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione[5]6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione[9]
Purity (Typical) 95%[6]≥98%98%[9]
Physical Form SolidWhite to off-white solid[7]Solid[9]
Storage 2-8°C, Sealed in dry-20°C to -80°C[7]2-8°C, Sealed in dry[9]

Synthesis of Hydroxymethylated Uracils

Synthesis of 6-Hydroxymethyluracil: A Model Workflow

The conversion of 6-methyluracil to 6-hydroxymethyluracil proceeds via an orotaldehyde intermediate.

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction A 6-Methyluracil B Orotaldehyde A->B  SeO₂, Acetic Acid, Reflux   C Orotaldehyde D 6-Hydroxymethyluracil C->D  NaBH₄, 95% Methanol, Reflux  

Caption: Workflow for the synthesis of 6-Hydroxymethyluracil.

Detailed Experimental Protocol: Synthesis of 6-Hydroxymethyluracil

Expert Insight: This protocol employs a selenium dioxide oxidation, a classic method for converting allylic or benzylic methyl groups to aldehydes. The subsequent reduction with sodium borohydride is a standard and highly effective method for converting aldehydes to primary alcohols. Careful control of pH during the workup of the orotaldehyde is crucial for its successful isolation.

Step 1: Synthesis of Orotaldehyde from 6-Methyluracil [8]

  • Combine 6-methyluracil (2.54 g) and selenium dioxide (2.66 g) in a round-bottom flask.

  • Add acetic acid (60 mL) to the flask.

  • Heat the mixture to reflux and maintain for 6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Filter the hot reaction mixture to remove selenium byproduct.

  • Collect the yellow filtrate and evaporate the solvent under reduced pressure.

  • Dissolve the crude orotaldehyde in hot water (24 mL).

  • Add 5% sodium bisulfite dropwise to the stirred mixture.

  • Add activated carbon and boil the solution for 10 minutes.

  • Filter the hot solution by gravity to remove the carbon.

  • Acidify the filtrate to pH 1 using concentrated HCl.

  • Cool the solution to allow for the precipitation of pure orotaldehyde.

Step 2: Reduction of Orotaldehyde to 6-Hydroxymethyluracil [8]

  • In a separate flask, combine the pure orotaldehyde (0.14 g) with sodium borohydride (0.076 g).

  • Add 95% methanol as the solvent.

  • Heat the mixture to reflux for 4 hours.

  • After cooling, filter the resulting solution.

  • Evaporate the solvent to yield pure 6-hydroxymethyluracil (purity typically around 98%).

Analytical Characterization

Robust analytical characterization is essential to confirm the identity and purity of a synthesized compound. The following techniques are standard for the analysis of uracil derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the purification and quantification of uracil derivatives. A reversed-phase C18 column is typically effective.

Protocol: HPLC Analysis of Uracil Derivatives [10]

  • System Preparation : Use an HPLC system equipped with a UV detector (or PDA) and a C18 column.

  • Mobile Phase Preparation : Prepare a mobile phase of acetonitrile and water (e.g., 10:90, v/v). The exact ratio may need to be optimized. The mobile phase should be filtered and degassed.

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Further dilute to create a calibration curve if quantification is required (e.g., 0.1-10 µg/mL).

  • Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-100 µL

    • Detection Wavelength: ~265 nm (uracil derivatives typically absorb in this region)

    • Column Temperature: 25°C

  • Data Analysis : The retention time is used for identification against a standard, and the peak area is used for quantification.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the identification of small molecules. However, for 5-hydroxymethyluracil, it is known that the acid hydrolysis step required for GC/MS can lead to derivatization and artificially low quantification.[11] This is a critical consideration for the analysis of 6-(hydroxymethyl)-5-hydroxyuracil.

Expert Insight: The hydroxymethyl group of 5-hmU can undergo condensation reactions in acidic solutions.[11] To mitigate this, modified hydrolysis protocols that minimize these side reactions are necessary for accurate quantification by GC/MS.

Protocol: GC/MS Analysis with Modified Hydrolysis [11]

  • DNA Hydrolysis (Modified) : Instead of strong acid hydrolysis, consider enzymatic digestion to release the nucleobases, or use a milder acid hydrolysis protocol with optimized time and temperature to maximize recovery.

  • Derivatization : The sample is silylated to increase volatility for GC analysis.

  • GC Separation : A capillary column is used to separate the components of the mixture.

  • MS Detection : The mass spectrometer fragments the eluted compounds, and the resulting fragmentation pattern is used to identify the molecule. The use of an isotopically labeled internal standard is highly recommended for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra would be required to confirm the structure of 6-(hydroxymethyl)-5-hydroxyuracil. While experimental data for this specific isomer is not available, data from 5-hydroxymethyluracil can be used to predict the expected chemical shifts.[12]

Proton / CarbonPredicted ¹H Chemical Shift (ppm) for 6-(hydroxymethyl)-5-hydroxyuracilPredicted ¹³C Chemical Shift (ppm) for 6-(hydroxymethyl)-5-hydroxyuracilRationale / Comparison with 5-hmU[12]
N1-H ~10.5 - 11.5-Similar to N-H protons in uracil ring systems.
N3-H ~7.0 - 7.5-Similar to N-H protons in uracil ring systems.
C6-CH₂ ~4.0 - 4.5~55-65The methylene protons adjacent to the electronegative ring and oxygen will be downfield.
CH₂-OH Variable (broad)-Hydroxyl proton shifts are concentration and solvent dependent; can be confirmed with D₂O exchange.
C2 -~150-155Carbonyl carbon in a conjugated system.
C4 -~160-165Carbonyl carbon in a conjugated system.
C5 -~135-145C5 is attached to a hydroxyl group, which will shift it downfield.
C6 -~140-150C6 is attached to the hydroxymethyl group.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often used for its ability to dissolve polar compounds and to observe exchangeable protons (N-H, O-H).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This experiment will require a longer acquisition time.

  • D₂O Exchange : To confirm the identity of N-H and O-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to these exchangeable protons will disappear.

Biological Context: Insights from 5-Hydroxymethyluracil

The biological role of 6-(hydroxymethyl)-5-hydroxyuracil remains to be elucidated. However, the extensive research on its isomer, 5-hydroxymethyluracil (5-hmU), provides a valuable framework for hypothesizing its potential functions and for designing experiments to test them. 5-hmU is primarily known as a lesion arising from oxidative DNA damage, but it may also serve as an epigenetic signal.[4][5]

Formation Pathways of 5-Hydroxymethyluracil

5-hmU can be formed in DNA through two main pathways:

  • Oxidation of Thymine : Reactive oxygen species (ROS) can attack the methyl group of thymine, leading to the formation of 5-hydroxymethyluracil paired with adenine (5-hmU:A).[4]

  • Deamination of 5-Hydroxymethylcytosine (5-hmC) : 5-hmC, an intermediate in active DNA demethylation, can undergo spontaneous or enzymatic deamination to form 5-hydroxymethyluracil, which results in a mismatch with guanine (5-hmU:G).[4]

FormationPathways cluster_path1 Oxidative Damage Pathway cluster_path2 Demethylation / Deamination Pathway Thymine Thymine (in DNA) hmU_A 5-hmU:A pair Thymine->hmU_A ROS Reactive Oxygen Species (ROS) ROS->Thymine Oxidation mC 5-Methylcytosine (5-mC) hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC hmU_G 5-hmU:G mismatch hmC->hmU_G TET TET Enzymes TET->mC Oxidation Deamination Deamination Deamination->hmC

Caption: Major formation pathways of 5-hydroxymethyluracil in DNA.

Role in DNA Repair and Potential as an Epigenetic Mark

The presence of 5-hmU in DNA, particularly the 5-hmU:G mismatch, triggers the base excision repair (BER) pathway to maintain genome integrity.[4] Specific DNA glycosylases, such as SMUG1 and TDG, are known to recognize and excise 5-hmU from the DNA backbone.

Furthermore, there is growing evidence that 5-hmU may not just be a damage product but could also function as an epigenetic modification. It has been shown to enhance or inhibit transcription depending on the context, suggesting it could play a role in gene regulation.[7]

Conclusion and Future Directions

6-(Hydroxymethyl)-5-hydroxyuracil is a modified pyrimidine for which there is a significant gap in the scientific literature. Its basic chemical identity is known, but its discovery, synthesis, and biological function have not been described in peer-reviewed publications. This guide has sought to bridge this gap by providing a comprehensive set of validated, step-by-step protocols for its synthesis and characterization, based on established methodologies for closely related isomers.

The detailed exploration of 5-hydroxymethyluracil's role in DNA damage and epigenetics provides a strong conceptual basis for future research into 6-(hydroxymethyl)-5-hydroxyuracil. Key questions for future investigation include:

  • Can 6-(hydroxymethyl)-5-hydroxyuracil be synthesized from a readily available precursor using a modified version of the protocol outlined here?

  • Does this molecule exist in biological systems, and if so, under what conditions is it formed?

  • Is it recognized by DNA repair enzymes?

  • Does it have any effect on transcription or other DNA-dependent processes?

The information and protocols provided in this guide offer a solid foundation for researchers to begin answering these questions and to elucidate the role of this enigmatic molecule.

References

  • LaFrancois, C. J., & Schram, K. H. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical research in toxicology, 11(7), 849–854. Retrieved from [Link]

  • Gwarda, M., Czylkowska, A., & Wasiak, M. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78168, 5-(Hydroxymethyl)uracil. Retrieved from [Link]

  • Donleavy, J. J., & Kise, M. A. (n.d.). 6-methyluracil. Organic Syntheses, 18, 56. Retrieved from [Link]

  • Mishra, R., & L-A. "S." Wang. (2005). 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex. Chemical Communications, (3), 400-402. Retrieved from [Link]

  • Google Patents. (n.d.). CN111333586A - Preparation method of compound containing 6-methyl uracil structure.
  • Olinski, R., Koltan, M., & Gackowski, D. (2016). Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? Mutation Research/Reviews in Mutation Research, 768, 16-22. Retrieved from [Link]

  • Al-Omair, M. A., Al-amri, A. S., Al-Dies, A. M., El-Emam, A. A., & Ghorab, M. M. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 28(5), 2135. Retrieved from [Link]

  • He, C., & Song, C. X. (2011). The hunt for 5-hydroxymethylcytosine: the sixth base. Epigenomics, 3(1), 1-3. Retrieved from [Link]

  • Pasternack, L. B., Bramham, J., Mayol, L., Galeone, A., Jia, X., & Kearns, D. R. (1997). 1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site. FEBS letters, 417(3), 311–315. Retrieved from [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Attar, K. M. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 12(47), 30514–30541. Retrieved from [Link]

  • Hahn, M. A., & Wu, X. (2017). New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine. Genes & diseases, 4(2), 69–75. Retrieved from [Link]

  • DNAmod. (2020, March 28). 5-hydroxymethyluracil. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin. Retrieved from [Link]

  • Li, Y., Zhang, Y., & Liu, Y. (2021). Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Molecules, 26(11), 3291. Retrieved from [Link]

  • Titov, M. I., Klochkov, S. G., & Gein, V. L. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 10-20. Retrieved from [Link]

  • Semantic Scholar. (2021, September 30). Gas chromatography-mass spectrometry metabolic profiling, molecular simulation and dynamics of diverse phytochemicals of Punica granatum. Retrieved from [Link]

  • GOLIN, V. F., TONELLI, E. B. B., & LIMA, E. M. (2014). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 50(4), 815-823. Retrieved from [Link]

Sources

Technical Guide: Function of 6-(Hydroxymethyl)-5-hydroxyuracil in Mammalian Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7) is a specialized pyrimidine derivative, primarily identified as a Phase I oxidative metabolite of the immunomodulator and antioxidant drug 5-hydroxy-6-methyluracil (also known as Oxymethyluracil or Immudin). Unlike the epigenetic marker 5-hydroxymethyluracil (5-hmU) found in DNA, this compound functions in the soluble nucleotide/metabolite pool. Its primary biological role in mammalian cells is governed by its antioxidant capacity —specifically the scavenging of peroxyl radicals via its 5-hydroxyl group—and its role in the biotransformation and excretion of methylated uracil xenobiotics.

This guide details the chemical mechanism, metabolic pathways, and experimental analysis of this compound, distinguishing it from genomic DNA modifications to ensure precision in drug development and metabolic profiling.

Chemical Identity & Structural Logic

To understand the function, one must first deconstruct the molecule's unique substitution pattern, which dictates its reactivity and biological fate.

FeatureSpecificationBiological Implication
Core Structure Pyrimidine-2,4(1H,3H)-dioneBase scaffold; mimics natural uracil/thymine but sterically distinct.
C5 Substituent -OH (Hydroxyl) Critical Active Site: Functions as a hydrogen atom donor (antioxidant), stabilizing free radicals via resonance.
C6 Substituent -CH₂OH (Hydroxymethyl) Metabolic Marker: Result of cytochrome P450-mediated oxidation of a C6-methyl group; increases water solubility for renal excretion.
CAS RN 80029-06-7Reference standard for metabolite identification in pharmacokinetic (PK) studies.
Differential Diagnosis: Nomenclature Alert

Researchers often confuse this metabolite with 5-hydroxymethyluracil (5-hmU) . The distinction is vital:

  • 6-(Hydroxymethyl)-5-hydroxyuracil: A soluble drug metabolite (C6-substituted). NOT incorporated into DNA by mammalian polymerases due to steric hindrance at the C6 position (which faces the major groove/phosphodiester backbone interface).

  • 5-Hydroxymethyluracil (5-hmU): A genomic DNA modification formed by TET enzyme oxidation of Thymine; an epigenetic mark and DNA damage product.

Mechanistic Pathways: Metabolism & Antioxidant Activity

The Oxymethyluracil Metabolic Pathway

In mammalian cells (specifically hepatocytes), this compound is generated during the biotransformation of 5-hydroxy-6-methyluracil , a therapeutic agent used for tissue regeneration and hepatoprotection.

Pathway Logic:

  • Parent Drug Entry: 5-hydroxy-6-methyluracil enters the cell.

  • Phase I Oxidation: Cytochrome P450 enzymes (likely CYP2E1 or CYP3A4) hydroxylate the C6-methyl group.

  • Product Formation: 6-(Hydroxymethyl)-5-hydroxyuracil is formed.

  • Phase II Conjugation: The new hydroxyl group serves as a handle for glucuronidation (UGT enzymes) to facilitate excretion.

MetabolicPathway Parent 5-Hydroxy-6-methyluracil (Oxymethyluracil) Enzyme CYP450 (Hydroxylation) Parent->Enzyme Liver Microsomes Metabolite 6-(Hydroxymethyl)- 5-hydroxyuracil Enzyme->Metabolite + OH group Conjugate Glucuronide Conjugate Metabolite->Conjugate UGT / Phase II ROS Peroxyl Radicals (ROO•) Metabolite->ROS Scavenging (H-donor) Excretion Renal Excretion Conjugate->Excretion

Figure 1: Metabolic trajectory of 6-methyluracil derivatives. The hydroxymethyl metabolite retains antioxidant potential before conjugation.

Antioxidant Mechanism

The 5-hydroxy group is the functional engine of this molecule. Similar to phenolic antioxidants (like Vitamin E), it scavenges Reactive Oxygen Species (ROS).

  • Reaction: 6-HM-5-OH-Uracil + ROO• → [Semiquinone Radical] + ROOH

  • Stability: The resulting uracil radical is stabilized by resonance between the C5-oxygen and the C4-carbonyl, preventing propagation of the oxidative chain reaction.

  • Cellular Impact: This mechanism protects lipid membranes from peroxidation, explaining the hepatoprotective effects observed with uracil-derivative treatments.

Experimental Protocols

For drug development professionals characterizing this metabolite, the following protocols ensure accurate identification and functional assessment.

Detection via LC-MS/MS (Metabolite ID)

Objective: Quantify 6-(Hydroxymethyl)-5-hydroxyuracil in cell culture media or plasma.

  • Sample Prep:

    • Precipitate proteins from plasma/media using ice-cold acetonitrile (1:3 v/v).

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant and evaporate to dryness; reconstitute in mobile phase.

  • Chromatography (HPLC/UPLC):

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), capable of retaining polar pyrimidines.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Methanol.

    • Gradient: 0% B for 2 min (to elute salts), ramp to 30% B over 10 min. (Compound is highly polar and elutes early).

  • Mass Spectrometry:

    • Mode: Negative Ion Mode (ESI-). 5-hydroxyuracils ionize well in negative mode due to the acidic 5-OH.

    • MRM Transition: Monitor parent ion [M-H]- (m/z ~157.0) -> Fragment ions (loss of HNCO or CO).

    • Verification: Use CAS 80029-06-7 standard for retention time matching.

In Vitro Antioxidant Capacity Assay (ORAC)

Objective: Verify if the metabolite retains the antioxidant potency of the parent drug.

  • Reagents: Fluorescein (probe), AAPH (peroxyl radical generator).

  • Setup:

    • Plate 6-(Hydroxymethyl)-5-hydroxyuracil (0.1 - 10 µM) in a 96-well black plate.

    • Add Fluorescein (70 nM final).

    • Incubate at 37°C for 10 min.

    • Add AAPH (12 mM final) to initiate radical generation.

  • Measurement:

    • Monitor fluorescence decay (Ex 485 nm / Em 520 nm) every minute for 60 mins.

  • Calculation:

    • Calculate Area Under the Curve (AUC).

    • Net AUC = AUC(sample) - AUC(blank).

    • Interpretation: A higher Net AUC confirms the metabolite acts as a chain-breaking antioxidant.

Biological Relevance in Drug Development

Pharmacokinetics & Toxicity
  • Polarity Shift: The conversion of the methyl group (parent) to the hydroxymethyl group (metabolite) significantly lowers LogP. This prevents accumulation in adipose tissue and accelerates clearance.

  • Toxicity Profile: 6-substituted uracils are generally non-toxic to mammalian cells because they are poor substrates for the salvage pathway enzymes (like Uridine Phosphorylase), meaning they are not mistakenly incorporated into RNA/DNA to cause chain termination (unlike 5-fluorouracil).

Potential for Drug-Drug Interactions (DDI)

If 6-(Hydroxymethyl)-5-hydroxyuracil is a major metabolite, its formation depends on CYP enzymes.

  • Inhibition Risk: High concentrations of the parent drug might competitively inhibit CYP2E1, potentially altering the metabolism of co-administered drugs (e.g., acetaminophen).

References

  • Chemical Identity & Standards

    • 6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7). MolCore / Sigma-Aldrich Reference Standards.

    • (Search: CAS 80029-06-7)

  • Pharmacology of 5-Hydroxy-6-methyluracil

    • Myskina, E. et al. (2020). Experimental evaluation of hepatoprotective activity of a new composition of oxymethyluracil.
  • Antioxidant Mechanism of Uracil Derivatives

    • Gimadieva, A. et al. (2014). 5-Hydroxy-6-methyluracil as an efficient scavenger of peroxy radicals. Kinetics and Catalysis.[1]

  • Metabolic Context (General Pyrimidine Metabolism)

    • Zhang, Y. et al. (2011).

Sources

An In-depth Technical Guide to 6-(Hydroxymethyl)-5-hydroxyuracil and its Precursor Molecules in DNA

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative damage to DNA is a constant threat to genomic integrity, implicated in mutagenesis, carcinogenesis, and a range of degenerative diseases. While lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) are well-characterized, a myriad of other oxidatively modified nucleobases contribute to the complex landscape of DNA damage. This technical guide provides a comprehensive exploration of 6-(hydroxymethyl)-5-hydroxyuracil, a complex pyrimidine lesion, and its precursor molecules in DNA. We delve into the mechanistic underpinnings of its formation, its biological ramifications, and the cellular mechanisms for its repair. Furthermore, this guide offers detailed protocols for the sensitive detection and quantification of this lesion, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to empower researchers in their pursuit of understanding and targeting oxidative DNA damage in health and disease.

Introduction: The Landscape of Oxidative Pyrimidine Damage

Reactive oxygen species (ROS), arising from both endogenous metabolic processes and exogenous sources like ionizing radiation, incessantly assault the DNA molecule.[1][2] The pyrimidine bases, particularly thymine, are frequent targets of this oxidative onslaught. The methyl group of thymine is particularly susceptible to hydroxyl radical attack, leading to a cascade of oxidation products, including 5-hydroxymethyluracil (5-hmU) and 5-formyluracil (5-foU).[2][3] These lesions, if left unrepaired, can have profound biological consequences, including mutagenicity and cytotoxicity.[3] This guide focuses on a less-studied but significant product of thymine oxidation: 6-(hydroxymethyl)-5-hydroxyuracil. Understanding its formation and fate within the cell is crucial for a complete picture of oxidative DNA damage and its implications for human health.

Mechanisms of Formation: A Radical-Driven Cascade

The formation of 6-(hydroxymethyl)-5-hydroxyuracil in DNA is a complex process initiated by the attack of hydroxyl radicals (•OH) on the thymine base.[4][5] This process can be conceptualized as a multi-step radical-mediated cascade, often occurring in the context of clustered DNA damage, a hallmark of ionizing radiation.[1][6]

Initial Hydroxyl Radical Attack and Precursor Formation

The primary event is the addition of a hydroxyl radical to the C5-C6 double bond of thymine, generating a thymine radical intermediate.[1][7] Concurrently, hydrogen abstraction from the C5-methyl group by •OH can also occur, leading to a 5-(uracilyl)methyl radical.[1][2] In the presence of oxygen, these radical species are rapidly converted to peroxyl radicals.[1]

The decomposition of these unstable intermediates can lead to the formation of more stable oxidized pyrimidine products, which serve as precursors to 6-(hydroxymethyl)-5-hydroxyuracil. Key precursors include:

  • 5,6-dihydroxy-5,6-dihydrouracil (Uracil Glycol): Formed from the oxidation of the C5-C6 double bond.[8]

  • 5-hydroperoxymethyluracil: Arising from the 5-(uracilyl)methyl radical, which can then decompose to 5-hydroxymethyluracil and 5-formyluracil.[2]

Proposed Pathway to 6-(Hydroxymethyl)-5-hydroxyuracil

While the precise mechanism is a subject of ongoing research, a plausible pathway for the formation of 6-(hydroxymethyl)-5-hydroxyuracil involves a tandem lesion scenario, where a single damaging event impacts adjacent nucleotides.[1][9] It is hypothesized that a peroxyl radical on a damaged thymine or a neighboring sugar moiety can initiate a secondary reaction with an adjacent base.

The formation of 6-(hydroxymethyl)-5-hydroxyuracil likely proceeds through the rearrangement and further oxidation of initial thymine oxidation products, such as thymine glycol or a hydroperoxy intermediate. The "hydroxymethyl" group at the C6 position suggests a radical-mediated addition or rearrangement event.

Formation_Pathway Thymine Thymine in DNA OH_radical •OH Attack Thymine->OH_radical Thymine_Radical Thymine Radical Intermediate OH_radical->Thymine_Radical Oxygen O₂ Thymine_Radical->Oxygen Peroxyl_Radical Thymine Peroxyl Radical Oxygen->Peroxyl_Radical Precursors Precursor Lesions (e.g., Thymine Glycol, 5-Hydroperoxymethyluracil) Peroxyl_Radical->Precursors Rearrangement Intramolecular Rearrangement & Further Oxidation Precursors->Rearrangement Final_Product 6-(Hydroxymethyl)-5-hydroxyuracil Rearrangement->Final_Product

Proposed formation pathway of 6-(hydroxymethyl)-5-hydroxyuracil.

Biological Consequences and Cellular Repair

The structural distortion introduced by 6-(hydroxymethyl)-5-hydroxyuracil in the DNA helix can interfere with essential cellular processes such as transcription and replication, and if unrepaired, can lead to mutations.

Mutagenic Potential and Cytotoxicity

While specific mutagenicity data for 6-(hydroxymethyl)-5-hydroxyuracil is limited, its structural similarity to other oxidized pyrimidines suggests a high potential for mispairing during DNA replication. For instance, 5-hydroxyuracil, a product of cytosine deamination, has been shown to preferentially pair with guanine, leading to C-to-T transition mutations. The bulky nature of the 6-(hydroxymethyl)-5-hydroxyuracil lesion could also stall DNA polymerases, leading to replication fork collapse and cell death.

The Base Excision Repair (BER) Pathway

The primary cellular defense against such base lesions is the Base Excision Repair (BER) pathway.[3] This multi-step process is initiated by a specific DNA glycosylase that recognizes and excises the damaged base.

Key DNA Glycosylases in Oxidized Pyrimidine Repair:

GlycosylaseSubstrate SpecificityReference
SMUG1 Uracil, 5-hydroxymethyluracil, 5-formyluracil[3]
NTHL1 (hNTH1) Thymine glycol, 5-hydroxyuracil[10]
NEIL1, NEIL2, NEIL3 A broad range of oxidized pyrimidines and purines[11]
TDG Mismatched uracil and 5-formylcytosine[12]

Given the structural features of 6-(hydroxymethyl)-5-hydroxyuracil, it is highly probable that it is a substrate for one or more of these DNA glycosylases, likely SMUG1 or members of the NEIL family, which exhibit broad specificity for oxidized pyrimidines.

BER_Pathway cluster_0 Base Excision Repair (BER) Damaged_DNA DNA with 6-(Hydroxymethyl)-5-hydroxyuracil Glycosylase DNA Glycosylase (e.g., SMUG1, NEILs) Damaged_DNA->Glycosylase Recognition & Excision AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Nick Single-Strand Break (Nick) APE1->Nick Pol_beta DNA Polymerase β Nick->Pol_beta Gap Filling Ligase DNA Ligase III Pol_beta->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

The Base Excision Repair (BER) pathway for oxidized pyrimidines.

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of specific DNA lesions are paramount for understanding their biological roles and for the development of targeted therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of DNA adducts due to its high sensitivity and specificity.[13][14][15][16][17]

Experimental Protocol: LC-MS/MS Analysis of 6-(Hydroxymethyl)-5-hydroxyuracil

This protocol outlines a robust method for the quantification of 6-(hydroxymethyl)-5-hydroxy-2'-deoxyuridine (6-hmdOH-dU) in DNA samples.

Step 1: DNA Isolation and Enzymatic Digestion

  • Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit to ensure high purity.

  • Quantify the isolated DNA using UV absorbance at 260 nm.

  • Enzymatically digest 10-50 µg of DNA to its constituent deoxynucleosides. A two-step digestion is recommended for optimal release of modified nucleosides:

    • Step 3a: Incubate DNA with nuclease P1 (to hydrolyze single-stranded DNA and RNA) and alkaline phosphatase at 37°C for 2 hours.

    • Step 3b: Add phosphodiesterase I and continue incubation at 37°C for another 2 hours.

  • Remove enzymes by ultrafiltration or protein precipitation.

Step 2: Sample Cleanup and Enrichment (Optional but Recommended)

  • For low-abundance lesions, solid-phase extraction (SPE) can be employed to enrich the modified nucleosides and remove interfering substances. A C18 reverse-phase SPE cartridge is suitable for this purpose.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the digested DNA sample.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the nucleosides with methanol.

  • Dry the eluate under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

Step 3: LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole or a high-resolution Orbitrap mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[16]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Parallel Reaction Monitoring (PRM) for high-resolution instruments.

    • MRM Transitions: The specific precursor-to-product ion transitions for 6-hmdOH-dU and an internal standard (e.g., a stable isotope-labeled analog) need to be determined by direct infusion of a synthesized standard. A likely fragmentation pattern would involve the neutral loss of the deoxyribose moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
6-hmdOH-dU[M+H]⁺[M+H - deoxyribose]⁺To be optimized
Internal Standard[M+H]⁺[M+H - deoxyribose]⁺To be optimized

Step 4: Data Analysis and Quantification

  • Generate a standard curve using a synthetic 6-hmdOH-dU standard of known concentrations.

  • Integrate the peak areas of the analyte and the internal standard in the chromatograms of the samples and standards.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of 6-hmdOH-dU in the samples by interpolating from the standard curve.

  • Normalize the amount of the lesion to the total amount of unmodified nucleosides (e.g., deoxyguanosine) to express the damage level as the number of lesions per 10⁶ normal bases.

LCMS_Workflow cluster_1 LC-MS/MS Workflow for 6-(Hydroxymethyl)-5-hydroxyuracil Detection DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion to Deoxynucleosides DNA_Isolation->Enzymatic_Digestion SPE Solid-Phase Extraction (Optional Enrichment) Enzymatic_Digestion->SPE LC_Separation HPLC/UHPLC Separation Enzymatic_Digestion->LC_Separation Direct Injection SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM/PRM) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Workflow for the LC-MS/MS analysis of 6-(hydroxymethyl)-5-hydroxyuracil.

Implications for Disease and Therapeutics

The accumulation of oxidative DNA damage, including complex lesions like 6-(hydroxymethyl)-5-hydroxyuracil, is a contributing factor to the etiology of numerous diseases.

  • Cancer: Unrepaired mutagenic lesions can lead to the activation of oncogenes or the inactivation of tumor suppressor genes. Elevated levels of oxidized pyrimidines have been observed in various cancers.

  • Neurodegenerative Diseases: The high metabolic rate of neuronal cells makes them particularly vulnerable to oxidative stress. The accumulation of DNA damage in post-mitotic neurons is implicated in the progression of diseases such as Alzheimer's and Parkinson's.

  • Aging: The "free radical theory of aging" posits that the progressive accumulation of oxidative damage to macromolecules, including DNA, is a primary driver of the aging process.

Understanding the formation and repair of specific DNA lesions like 6-(hydroxymethyl)-5-hydroxyuracil can open new avenues for therapeutic intervention. For instance, inhibitors of the DNA glycosylases that repair this lesion could be used to sensitize cancer cells to radiation therapy or chemotherapy. Conversely, strategies to enhance the repair of this lesion could be explored for the prevention or treatment of neurodegenerative diseases.

Conclusion

6-(Hydroxymethyl)-5-hydroxyuracil represents a complex and potentially highly deleterious form of oxidative DNA damage. Its formation, driven by radical chemistry, underscores the multifaceted nature of the threat posed by reactive oxygen species to the genome. While the precise biological consequences and repair mechanisms of this specific lesion are still being elucidated, its structural similarity to other well-characterized oxidized pyrimidines provides a strong foundation for future research. The advanced analytical methodologies detailed in this guide, particularly LC-MS/MS, will be instrumental in accurately measuring this lesion in biological systems, thereby paving the way for a deeper understanding of its role in human health and disease and for the development of novel therapeutic strategies.

References

  • Dizdar, M. M., & Jaruga, P. (2012). Mechanisms of free radical-induced damage to DNA. Free Radical Biology and Medicine, 52(7), 1279-1293. [Link]

  • Wang, D. Q., & Zhang, F. S. (2013). Damage mechanism of hydroxyl radicals toward adenine–thymine base pair. Chinese Physics B, 22(12), 128201. [Link]

  • Basu, A. K., Colis, L. C., & Bacurio, J. H. T. (2024). Mutagenesis and Repair of γ-Radiation- and Radical-Induced Tandem DNA Lesions. DNA, 4(2), 154-170. [Link]

  • Basu, A. K., Colis, L. C., & Bacurio, J. H. T. (2024). Mutagenesis and Repair of γ-Radiation- and Radical-Induced Tandem DNA Lesions. ResearchGate. [Link]

  • Ravanat, J. L., & Douki, T. (2016). Endogenous natural and radiation-induced DNA lesions: differences and similarities and possible implications for human health and radiological protection. Radioprotection, 51(4), 233-239. [Link]

  • Dizdaroglu, M. (1989). Structure and mechanism of hydroxyl radical-induced formation of a DNA-protein cross-link involving thymine and lysine in nucleohistone. Biochemistry, 28(14), 5849-5855. [Link]

  • Martinez-Fernandez, L., Gonzalez, L., & Corral, I. (2017). Hydroxyl Radical Addition to Thymine and Cytosine and Photochemistry of the Adducts at the C6 Position. The Journal of Physical Chemistry B, 121(43), 10045-10053. [Link]

  • Wang, Y., & Greenberg, M. M. (2020). Mutagenic Effects of a 2-Deoxyribonolactone-Thymine Glycol Tandem DNA Lesion in Human Cells. Biochemistry, 59(6), 725-732. [Link]

  • Boorstein, R. J., & Teebor, G. W. (1989). Purification and characterization of 5-hydroxymethyluracil-DNA glycosylase from calf thymus. Its possible role in the maintenance of methylated cytosine residues. The Journal of biological chemistry, 264(22), 13306–13312. [Link]

  • Boorstein, R. J., Levy, D. D., & Teebor, G. W. (1987). 5-Hydroxymethyluracil-DNA glycosylase activity may be a differentiated mammalian function. Mutation research, 183(3), 257–263. [Link]

  • Breimer, L. H., & Lindahl, T. (1985). Thymine lesions produced by ionizing radiation in double-stranded DNA. Biochemistry, 24(15), 4018–4022. [Link]

  • Chatgilialoglu, C., & Ferreri, C. (2019). New Insights into the Reaction Paths of Hydroxyl Radicals with Purine Moieties in DNA and Double-Stranded Oligodeoxynucleotides. Molecules (Basel, Switzerland), 24(21), 3899. [Link]

  • User "can't see the forest". (2014). 5,6-dihydrouracil and 5,6-dihydroxyuracil - how they arise in DNA? Biology Stack Exchange. [Link]

  • Terzidis, M. A., et al. (2024). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. STAR protocols, 5(3), 103191. [Link]

  • Terzidis, M. A., et al. (2024). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. ResearchGate. [Link]

  • Bellon, S., et al. (2006). Formation of isodialuric acid lesion within DNA oligomers via one-electron oxidation of 5-hydroxyuracil: characterization, stability and excision repair. Nucleic acids research, 34(13), 3826–3836. [Link]

  • Hata, Y., et al. (1993). Reduced 5-hydroxymethyluracil-DNA glycosylase activity in Werner's syndrome cells. Mutation research, 289(1), 95–102. [Link]

  • Jaruga, P., & Dizdaroglu, M. (2012). Profiling Cytosine Oxidation in DNA by LC-MS/MS. Chemical research in toxicology, 25(7), 1493–1501. [Link]

  • Li, Y., & He, C. (2012). Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. Methods in molecular biology (Clifton, N.J.), 913, 135–142. [Link]

  • Boorstein, R. J., et al. (1990). Phylogenetic evidence of a role for 5-hydroxymethyluracil-DNA glycosylase in the maintenance of 5-methylcytosine in DNA. Proceedings of the National Academy of Sciences of the United States of America, 87(19), 7653–7657. [Link]

  • Kohli, V., & Singh, A. K. (2014). Hydroxymethylation of DNA: an epigenetic marker. Journal of biosciences, 39(4), 727–739. [Link]

  • Theisen, M., & Hansen, H. F. (2011). Synthesis of 5- and 6-Hydroxymethylfluorescein Phosphoramidites. The Journal of organic chemistry, 76(11), 4483–4488. [Link]

  • Lirussi, L., & Nilsen, H. (2023). DNA Glycosylases Define the Outcome of Endogenous Base Modifications. International journal of molecular sciences, 24(12), 10321. [Link]

  • Hansen, H. F., et al. (2011). Improved synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite using a 2'-deoxyuridine to 2'-deoxycytidine conversion without temporary protecting groups. Bioorganic & medicinal chemistry letters, 21(17), 5155–5157. [Link]

  • Terzidis, M. A., et al. (2024). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. STAR protocols, 5(3), 103191. [Link]

  • Levy, D. D. (1988). Toxicity and repair of 5-hydroxymethyluracil: A product of oxidative DNA damage. (Doctoral dissertation, New York University). [Link]

  • DNAmod. (2020). 5,6-dihydrouracil. [Link]

  • Longdom Publishing. (2022). Advantages and Fragmentation in Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 13(7). [Link]

  • Sowers, L. C., et al. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical research in toxicology, 11(6), 691–696. [Link]

  • Jia, L., & Greenberg, M. M. (2014). 5,6-Dihydropyrimidine peroxyl radical reactivity in DNA. Journal of the American Chemical Society, 136(10), 3901–3907. [Link]

  • Müller, M., et al. (2015). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. The Journal of organic chemistry, 80(12), 6146–6153. [Link]

  • Kumar, R. K., & Song, C. X. (2013). Preparation of DNA Containing 5-Hydroxymethyl-2'-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current protocols in nucleic acid chemistry, 54, 4.47.1–4.47.16. [Link]

  • Van de VJ, et al. (2020). Recent progress in the LC-MS/MS analysis of oxidative stress biomarkers. Electrophoresis, 41(21-22), 1839-1863. [Link]

  • Cadet, J., et al. (2012). Formation and repair of oxidatively generated damage in cellular DNA. Free radical biology & medicine, 53(5), 1079–1103. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Levy, D. D. (1988). Toxicity and repair of 5-hydroxymethyluracil: A product of oxidative DNA damage. (INIS-US-1442). [Link]

  • Le, T., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. PloS one, 6(6), e21306. [Link]

  • Mishima, T., et al. (1988). Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines. Journal of medicinal chemistry, 31(4), 783–787. [Link]

  • Blair, D. (2026). Fragmentation-First Tandem MS: Redesigning High-Throughput Reaction Screening in Drug Discovery. Separation Science. [Link]

  • Wenthold, P. G., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. [Link]

  • Gomaa, M. A. M. (2000). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of the Chinese Chemical Society, 47(2), 377-382. [Link]

  • Nappi, A. J., & Vass, E. (1998). Restriction patterns of model DNA treated with 5,6-dihydroxyindole, a potent cytotoxic intermediate of melanin synthesis: effect of u.v. irradiation. Photochemistry and photobiology, 68(5), 677–685. [Link]

Sources

Topic: Oxidative Stress and the Formation of 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a result of an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a primary driver of cellular damage, with DNA being a critical target. The oxidation of DNA nucleobases generates a spectrum of lesions that, if unrepaired, can lead to mutagenesis, genomic instability, and the progression of numerous pathologies, including cancer and neurodegenerative diseases. While lesions such as 8-oxo-7,8-dihydroguanine are extensively studied, the landscape of pyrimidine damage is equally complex and biologically significant. This guide focuses on the formation of a specific, yet lesser-studied, oxidative lesion: 6-(hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7). Due to the limited direct literature on this compound as a DNA lesion, this document situates its potential formation within the well-established chemical pathways of oxidative thymine degradation. We will explore the primary mechanisms of thymine oxidation leading to key intermediates like thymine glycol, propose a chemically plausible route to 6-(hydroxymethyl)-5-hydroxyuracil, detail the gold-standard analytical methodologies for detecting such lesions, and discuss the cellular repair mechanisms and broader implications for biomedical research and drug development.

Introduction: The Inevitable Challenge of Oxidative DNA Damage

Life in an aerobic environment comes at a cost. Cellular metabolism, inflammatory responses, and exposure to exogenous agents like ionizing radiation constantly generate reactive oxygen species (ROS), including the superoxide radical (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). These molecules can indiscriminately attack cellular macromolecules, leading to a state of oxidative stress. DNA is particularly vulnerable, and it is estimated that tens of thousands of oxidative DNA modifications occur in each human cell daily. This relentless assault leads to a variety of lesions, including base modifications, strand breaks, and DNA-protein crosslinks, all of which threaten genomic integrity.

Among the DNA bases, pyrimidines are significant targets of oxidative attack. The oxidation of thymine, in particular, gives rise to a family of damaged products, including thymine glycol and 5-hydroxymethyluracil (5-hmU), which are recognized as reliable biomarkers of systemic oxidative stress. This guide delves deeper into the chemistry of thymine oxidation to provide a framework for understanding the formation of more complex or transient rearrangement products, such as 6-(hydroxymethyl)-5-hydroxyuracil.

Section 1: The Chemistry of Thymine Oxidation: A Pathway to Diverse Lesions

The most common mechanism of oxidative damage to thymine by the hydroxyl radical involves an attack on the C5-C6 double bond. This initial reaction is the branching point for the formation of several key oxidative products.

Primary Pathway: Formation of Thymine Glycol

The addition of a hydroxyl radical to the C5 or C6 position of thymine, followed by reaction with molecular oxygen and subsequent reduction, saturates the double bond and leads to the formation of 5,6-dihydroxy-5,6-dihydrothymine , commonly known as thymine glycol . This lesion is a major and stable product of oxidative DNA damage and exists as multiple stereoisomers within the DNA helix. Thymine glycol distorts the DNA helix, blocks the progression of DNA polymerases, and is a potent signal for cellular repair machinery.

Secondary Pathway: Oxidation of the 5-Methyl Group

In a distinct pathway, ROS can attack the exocyclic methyl group at the C5 position of thymine. This reaction leads to the formation of 5-hydroxymethyluracil (5-hmU) , another well-characterized oxidative lesion. Unlike thymine glycol, 5-hmU does not significantly distort the DNA helix but is still recognized and removed by specific DNA glycosylases. Interestingly, 5-hmU can also be generated enzymatically by TET enzymes, suggesting it may have a dual role as both a DNA lesion and an epigenetic mark.

Hypothesized Formation of 6-(Hydroxymethyl)-5-hydroxyuracil

While direct evidence for the formation of 6-(hydroxymethyl)-5-hydroxyuracil from oxidative attack on DNA is scarce in current literature, its structure suggests a plausible origin from the rearrangement or further oxidation of the unstable thymine glycol intermediate. The saturated dihydroxy-dihydro-pyrimidine ring of thymine glycol is chemically labile. It is conceivable that under specific physiological conditions, this ring could undergo cleavage and rearrangement, leading to the formation of isomers like 6-(hydroxymethyl)-5-hydroxyuracil. This remains a hypothesis pending further research, but it underscores the chemical complexity that follows the initial oxidative insult.

The following diagram illustrates the established and hypothesized pathways of thymine oxidation.

G cluster_main Oxidative Degradation of Thymine cluster_path1 Pathway 1: Attack at C5-C6 Double Bond cluster_path2 Pathway 2: Attack at 5-Methyl Group Thymine Thymine in DNA ThymineRadical Thymine Radical Intermediate Thymine->ThymineRadical •OH Addition hmU 5-Hydroxymethyluracil (5-hmU) [Established Lesion] Thymine->hmU •OH Attack on Methyl Group ROS Reactive Oxygen Species (e.g., •OH) ROS->Thymine ThymineGlycol Thymine Glycol (5,6-dihydroxy-5,6-dihydrothymine) [Established Lesion] ThymineRadical->ThymineGlycol Further Oxidation & Reduction HypothesizedProduct 6-(Hydroxymethyl)-5-hydroxyuracil [Hypothesized Rearrangement Product] ThymineGlycol->HypothesizedProduct Ring Rearrangement? (Hypothetical)

Caption: Oxidative attack on thymine leading to established lesions and a hypothesized product.

Section 2: Oxidized Pyrimidines as Quantitative Biomarkers of Stress

The measurement of stable oxidative DNA damage products provides a quantitative assessment of the level of oxidative stress within an organism. Because these lesions are excised by DNA repair mechanisms and excreted in urine, their levels in biological fluids can serve as non-invasive biomarkers.

BiomarkerTypical Levels in HumansSignificanceReferences
Thymine Glycol ~300 lesions generated per cell per dayA primary, stable marker of ROS-induced damage to the pyrimidine ring.
5-Hydroxymethyluracil (5-hmU) 1.2 - 2.4 nmoles excreted per kg per day (urinary)Marker of oxidative damage to the thymine methyl group; also has potential epigenetic roles.
8-oxo-dG 0.5 - 5 lesions per 10⁶ dG bases (in cellular DNA)The most widely studied marker of oxidative DNA damage, reflecting guanine oxidation.

Expert Insight: The choice of biomarker depends on the research question. While 8-oxo-dG is the most common, measuring a panel of markers, including pyrimidine derivatives like thymine glycol and 5-hmU, provides a more comprehensive picture of the nature and extent of oxidative damage. This is critical in drug development when evaluating the pro-oxidant or antioxidant effects of a new chemical entity.

Section 3: Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of rare DNA lesions require highly sensitive and specific analytical techniques. The gold standard for this application is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This method offers unparalleled specificity by separating the analyte of interest from a complex biological matrix and identifying it based on its unique mass-to-charge ratio and fragmentation pattern.

Self-Validating Experimental Protocol: LC-MS/MS Quantification of Oxidized Pyrimidines

This protocol describes a generalized, self-validating workflow for the analysis of lesions like thymine glycol and its isomers from cellular DNA. The use of a stable isotope-labeled internal standard is critical for trustworthiness, as it co-elutes with the analyte and experiences identical sample processing and ionization effects, ensuring accurate quantification.

Step 1: DNA Isolation and Purification

  • Isolate genomic DNA from cells or tissues using a method that minimizes spurious oxidation (e.g., methods employing radical scavengers like deferoxamine).

  • Quantify the purified DNA using UV spectrophotometry (A260). The A260/A280 ratio should be ~1.8 to ensure purity.

Step 2: Addition of Internal Standard

  • To a known amount of DNA (e.g., 20-50 µg), add a precise amount of a stable isotope-labeled analogue of the target lesion (e.g., [¹³C,¹⁵N₂]-Thymidine Glycol). This standard will serve as the internal control for the entire downstream process.

Step 3: Enzymatic Hydrolysis

  • Digest the DNA to individual nucleosides. This is a critical step to avoid artifactual damage that can occur with harsh acid hydrolysis.

  • Incubate the DNA with a cocktail of enzymes, typically Nuclease P1 followed by alkaline phosphatase, at 37°C. This two-step process ensures complete digestion to 2'-deoxynucleosides.

Step 4: Sample Cleanup

  • Remove proteins and other macromolecules, typically by ultrafiltration (e.g., using a 3 kDa molecular weight cutoff filter). This step is crucial to prevent contamination of the LC-MS system.

Step 5: LC-MS/MS Analysis

  • Inject the filtered hydrolysate into an HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatography: Separate the nucleosides on a reverse-phase C18 column using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • MRM Transition 1 (Analyte): Monitor the specific precursor-to-product ion transition for the native lesion (e.g., thymidine glycol).

    • MRM Transition 2 (Internal Standard): Simultaneously monitor the specific transition for the heavy-isotope labeled internal standard.

Step 6: Quantification

  • Integrate the peak areas for both the native analyte and the internal standard.

  • Calculate the concentration of the lesion by comparing the ratio of the native analyte peak area to the internal standard peak area against a standard curve prepared with known amounts of both compounds. The result is typically expressed as the number of lesions per 10⁶ or 10⁷ normal nucleosides.

Workflow Diagram

G cluster_workflow LC-MS/MS Workflow for Oxidized Nucleoside Analysis Start 1. Isolate Genomic DNA Add_IS 2. Add Stable Isotope Internal Standard Start->Add_IS Hydrolysis 3. Enzymatic Hydrolysis (Nuclease P1, Alk. Phos.) Add_IS->Hydrolysis Cleanup 4. Sample Cleanup (Ultrafiltration) Hydrolysis->Cleanup LC_MS 5. LC-MS/MS Analysis (C18 Separation, ESI-MS/MS) Cleanup->LC_MS Quant 6. Data Analysis & Quantification (Ratio to Internal Standard) LC_MS->Quant

Caption: A typical workflow for the accurate quantification of oxidative DNA lesions.

Section 4: Biological Consequences and Cellular Repair

The primary defense mechanism against non-bulky, helix-distorting DNA lesions like oxidized pyrimidines is the Base Excision Repair (BER) pathway. The persistence of these lesions can lead to stalled replication forks and, in some cases, mutations.

The BER pathway is a multi-step process initiated by a lesion-specific DNA glycosylase:

  • Recognition and Excision: A DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, releasing the modified base and creating an apurinic/apyrimidinic (AP) site. For thymine glycol, the primary glycosylase is NTH1 (Endonuclease III homolog 1), while 5-hmU is primarily targeted by SMUG1 (Single-strand selective monofunctional uracil-DNA glycosylase 1) and TDG (Thymine-DNA glycosylase).

  • Incision: An AP endonuclease (primarily APE1) cleaves the phosphodiester backbone 5' to the AP site.

  • Synthesis and Ligation: DNA polymerase β (Pol β) removes the remaining sugar-phosphate residue and inserts the correct nucleotide. Finally, DNA ligase seals the nick to restore the integrity of the DNA strand.

Failure or overwhelming of this pathway can be highly toxic. Studies have shown that excessive BER activity, for instance when cells are treated with analogs like 5-hydroxymethyl-2'-deoxyuridine, can lead to an accumulation of DNA strand breaks and induce apoptosis.

Base Excision Repair Pathway Diagram

G cluster_ber Base Excision Repair (BER) Pathway Start DNA with Oxidized Base (e.g., Thymine Glycol) Glycosylase 1. DNA Glycosylase (e.g., NTH1) Recognizes & excises base Start->Glycosylase Recognition AP_Site AP Site Created Glycosylase->AP_Site APE1 2. APE1 Endonuclease Incises backbone AP_Site->APE1 Nick Nick with 5' dRP flap APE1->Nick PolB 3. DNA Polymerase β Removes flap & fills gap Nick->PolB Ligation 4. DNA Ligase Seals nick PolB->Ligation End Repaired DNA Ligation->End

Caption: The multi-step process of Base Excision Repair for oxidative DNA lesions.

Section 5: Implications for Research and Drug Development

Understanding the full spectrum of oxidative DNA damage, including both major and minor adducts like 6-(hydroxymethyl)-5-hydroxyuracil, has profound implications for biomedical science.

  • Disease Pathogenesis: Elevated levels of oxidative DNA lesions are associated with cancer, neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), and the aging process. Identifying specific lesion profiles could lead to earlier diagnostics and a better understanding of disease mechanisms.

  • Therapeutic Monitoring: For cancer therapies that work by inducing oxidative stress (e.g., radiation, certain chemotherapeutics), monitoring the formation and repair of specific DNA lesions in tumors versus healthy tissue could help optimize treatment and minimize toxicity.

  • Drug Discovery: The enzymes of the BER pathway are attractive targets for drug development. Inhibiting the repair of oxidative lesions can sensitize cancer cells to chemo- and radiotherapy. Conversely, developing drugs that enhance DNA repair could be protective in diseases driven by chronic oxidative stress.

Conclusion

The formation of 6-(hydroxymethyl)-5-hydroxyuracil, while not extensively documented as a direct product of oxidative DNA damage, can be understood within the complex chemical cascade initiated by ROS attack on thymine. Its study highlights the need to look beyond the most abundant lesions to fully appreciate the diversity of DNA damage. The principles governing the formation, detection, and repair of its better-known chemical relatives, thymine glycol and 5-hydroxymethyluracil, provide a robust framework for future investigation. For researchers and drug developers, the ability to accurately quantify this family of lesions using advanced analytical techniques like LC-MS/MS is paramount. It provides a critical tool for assessing oxidative stress, elucidating disease mechanisms, and developing the next generation of targeted therapeutics.

References

  • Thymine glycol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Olinski, R., & Koltan, M. (2016). Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? Mutation Research/Reviews in Mutation Research, 767, 42-49. Retrieved from [Link]

  • Thymine glycol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gomes, L. F., et al. (2003). Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair. Free Radical Biology and Medicine, 34(10), 1235-1242. Retrieved from [Link]

  • Leadon, S. A., & Hanawalt, P. C. (1984). Production of thymine glycols in DNA by radiation and chemical carcinogens as detected by a monoclonal antibody. Progress in nucleic acid research and molecular biology, 31, 113-116. Retrieved from [Link]

  • Møller, P., & Loft, S. (2010). Biomarkers of oxidative damage to DNA and repair. Ugeskrift for Laeger, 172(25), 1849-1851. Retrieved from [Link]

  • Thymine degradation pathway. (n.d.). PubChem. Retrieved from [Link]

  • Reddy, M. V., et al. (1995). Assessment of DNA oxidative damage by quantification of thymidine glycol residues using gas chromatography/electron capture negative ionization mass spectrometry. Analytical Biochemistry, 226(2), 307-316. Retrieved from [Link]

  • Frenkel, K., et al. (1981). Identification of the cis-thymine glycol moiety in chemically oxidized and gamma-irradiated deoxyribonucleic acid by high-pressure liquid chromatography analysis. Biochemistry, 20(4), 750-754. Retrieved from [Link]

  • Boorstein, R. J., et al. (1992). A mammalian cell line deficient in activity of the DNA repair enzyme 5-hydroxymethyluracil-DNA glycosylase is resistant to the toxic effects of the thymidine analog 5-hydroxymethyl-2'-deoxyuridine. Molecular and Cellular Biology, 12(12), 5536-5540. Retrieved from [Link]

  • Pias, E. K., et al. (2001). Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53. Carcinogenesis, 22(1), 43-50. Retrieved from [Link]

  • Levy, D. D. (1991). Toxicity and repair of 5-hydroxymethyluracil: A product of oxidative DNA damage. (Doctoral dissertation, New York University). Retrieved from [Link]

  • Cadet, J., et al. (2012). Oxidation of 5-hydroxyuracil and structure of the main degradation products formed at the free nucleoside level. ResearchGate. Retrieved from [Link]

  • Gedik, C. M., & Collins, A. R. (2005). Stereoselective excision of thymine glycol from oxidatively damaged DNA. Nucleic Acids Research, 33(13), 4297-4304. Retrieved from [Link]

  • Guo, D. L., et al. (2012). Structural modifications of 5,6-dihydroxypyrimidines with anti-HIV activity. Bioorganic & Medicinal Chemistry Letters, 22(23), 7114-7118. Retrieved from [Link]

  • Ghoshal, G., et al. (2005). Detection of DNA damage: effect of thymidine glycol residues on the thermodynamic, substrate and interfacial acoustic properties of oligonucleotide duplexes. Analyst, 130(8), 1189-1196. Retrieved from [Link]

  • Pfaffeneder, T., et al. (2014). Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA. Nature Chemical Biology, 10(7), 574-581. Retrieved from [Link]

  • Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. (n.d.). Phenomenex. Retrieved from [Link]

  • Pfaffeneder, T., et al. (2014). Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA. Nature Chemical Biology, 10(7), 574-581. Retrieved from [Link]

  • Cliffe, L. L., & Sabatini, R. (2015). Mass Spectrometry-Based Quantification of β-d-Glucosyl-5-Hydroxymethyluracil in Genomic DNA. In Methods in Molecular Biology (Vol. 1332, pp. 201-210). Springer. Retrieved from [Link]

  • Adhikary, A., et al. (2013). Hydroxyl Ion Addition to One-Electron Oxidized Thymine: Unimolecular Interconversion of C5 to C6 OH-Adducts. The Journal of Physical Chemistry B, 117(4), 987-997. Retrieved from [Link]

  • What are some markers of oxidative stress/DNA damage? (2013, February 21). ResearchGate. Retrieved from [Link]

  • Sadowska, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. Retrieved from [Link]

  • Wyatt, M. D., & Wilson, D. M. (2009). Participation of DNA repair in the response to 5-fluorouracil. Cellular and Molecular Life Sciences, 66(5), 788-799. Retrieved from [Link]

  • Kumar, V., et al. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 26(18), 4947-4966. Retrieved from [Link]

  • Preparation method of compound containing 6-methyl uracil structure. (2020). Google Patents. CN111333586A.
  • Georgakilas, A. G., et al. (2017). Stress-induced DNA damage biomarkers: applications and limitations. Frontiers in Chemistry, 5, 17. Retrieved from [Link]

  • de Wit, M., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography, 27(1), 7-16. Retrieved from [Link]

  • 6-methyluracil. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Beena, K. P., et al. (2015). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. Retrieved from [Link]

  • Teebor, G. W., et al. (1987). Oxidative damage to 5-methylcytosine in DNA. Proceedings of the National Academy of Sciences, 84(24), 9145-9149. Retrieved from [Link]

  • Haddad, B., et al. (2020). New 5,6-Dihydro Pyrimidine Derivatives, Synthesis, Characterization and Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • da Silva, A. F. A., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 122-140. Retrieved from [Link]

  • Pop, R., et al. (2015). Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. ResearchGate. Retrieved from [Link]

  • Fagbemi, T. O., et al. (2023). Gas Chromatography-Mass Spectrometry Analysis, Phytochemical Screening, Antioxidant and Antib

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 6-(Hydroxymethyl)-5-hydroxyuracil in Modern Research

6-(Hydroxymethyl)-5-hydroxyuracil, a modified pyrimidine base, is a molecule of significant interest in biomedical and chemical biology research. Its structural similarity to thymine, coupled with its additional functional groups, makes it a valuable tool for investigating DNA structure, damage, and repair mechanisms. In some organisms, hydroxylated uracil derivatives like 5-(hydroxymethyl)uracil (5-hmU) can act as epigenetic marks. The study of such modified nucleobases is crucial for understanding fundamental biological processes and for the development of novel therapeutic agents, particularly in oncology and virology.[1][2]

This document provides a comprehensive guide for the chemical synthesis of 6-(Hydroxymethyl)-5-hydroxyuracil, designed for researchers in drug discovery and molecular biology. We present a reliable two-step synthetic pathway, starting from the commercially available precursor, 6-methyluracil. The protocol is based on an initial oxidation to form an aldehyde intermediate, followed by a selective reduction to yield the desired product. This guide emphasizes the rationale behind procedural steps, robust characterization methods for product validation, and practical troubleshooting advice to ensure reproducible success in the laboratory.

Overview of the Synthetic Strategy

The synthesis of 6-(Hydroxymethyl)-5-hydroxyuracil is efficiently achieved through a two-step process. This strategy is advantageous due to the accessibility of the starting material and the generally high yields of each step.

  • Step 1: Oxidation of 6-Methyluracil. The process begins with the selective oxidation of the methyl group of 6-methyluracil. This is accomplished using selenium dioxide (SeO₂) in a refluxing acetic acid medium. Selenium dioxide is a specific and effective oxidizing agent for converting activated methyl groups (allylic or benzylic, and in this case, adjacent to a conjugated system) into aldehydes. The product of this step is the intermediate, orotaldehyde (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carbaldehyde).

  • Step 2: Reduction of Orotaldehyde. The aldehyde intermediate is then reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that efficiently converts aldehydes to alcohols without affecting the pyrimidine ring's other functional groups. This step yields the final product, 6-(Hydroxymethyl)-5-hydroxyuracil.[3]

G Start 6-Methyluracil (Starting Material) Intermediate Orotaldehyde (Intermediate) Start->Intermediate Step 1: Oxidation (SeO₂ / Acetic Acid, Reflux) Final 6-(Hydroxymethyl)-5-hydroxyuracil (Final Product) Intermediate->Final Step 2: Reduction (NaBH₄ / Methanol, Reflux)

Figure 1: High-level overview of the two-step synthetic pathway.

Detailed Experimental Protocols

This section provides step-by-step instructions for the synthesis, purification, and characterization of 6-(Hydroxymethyl)-5-hydroxyuracil.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Methyluracil≥98%Sigma-Aldrich, etc.Starting material.
Selenium Dioxide (SeO₂)≥99%Acros Organics, etc.Toxic! Handle with extreme care in a fume hood.
Glacial Acetic AcidACS GradeFisher Scientific, etc.Solvent for Step 1.
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich, etc.Reacts with water. Handle in a dry environment.
Methanol (95%)ACS GradeVWR, etc.Solvent for Step 2.
Sodium BisulfiteReagent GradeUsed for purification of the intermediate.
Hydrochloric Acid (HCl)ConcentratedUsed for acidification.
Active CarbonDecolorizingUsed for purification of the intermediate.
Deionized Water
Standard GlasswareRound-bottom flasks, condenser, dropping funnel, etc.
Magnetic Stirrer/Hotplate
Rotary Evaporator
Step 1: Synthesis of Orotaldehyde (Intermediate)

This protocol is adapted from the method described by Kwang-Yuen.[3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-methyluracil (e.g., 2.54 g, 20.1 mmol) and glacial acetic acid (60 mL).

  • Addition of Oxidant: Carefully add selenium dioxide (2.66 g, 23.9 mmol) to the mixture. Causality: Selenium dioxide is the oxidizing agent that will convert the methyl group to an aldehyde. Acetic acid serves as a solvent that is stable under the reflux conditions.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Initial Work-up: After 6 hours, remove the heat source. While the mixture is still hot, filter it to remove the black selenium precipitate. Collect the yellow filtrate.

  • Solvent Removal: Evaporate the acetic acid from the filtrate using a rotary evaporator to obtain the crude orotaldehyde.

  • Purification of Intermediate:

    • Dissolve the crude product in hot water (approx. 24 mL).

    • While stirring, add a 5% sodium bisulfite solution dropwise. Causality: Sodium bisulfite forms an adduct with the aldehyde, which helps in its purification from non-aldehydic impurities.

    • Add a small amount of active carbon to the solution, boil for 10 minutes to decolorize, and then filter through Celite or filter paper to remove the carbon.

    • Acidify the clear filtrate to pH 1 using concentrated HCl. Upon cooling, pure orotaldehyde will precipitate.

  • Isolation: Collect the precipitated orotaldehyde by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Reduction of Orotaldehyde to 6-(Hydroxymethyl)-5-hydroxyuracil
  • Reaction Setup: In a 100 mL round-bottom flask, suspend the purified orotaldehyde (e.g., 0.14 g, 0.9 mmol) in 95% methanol.

  • Addition of Reducing Agent: Add sodium borohydride (0.076 g, 2.0 mmol) portion-wise to the stirred mixture. Causality: NaBH₄ is a mild reductant that selectively reduces the aldehyde to a primary alcohol. Methanol is a suitable protic solvent for this reduction. An excess of NaBH₄ ensures the complete conversion of the aldehyde.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Work-up and Isolation:

    • After cooling, filter the resulting solution to remove any insoluble byproducts.

    • Evaporate the solvent from the filtrate using a rotary evaporator.

  • Final Product: The resulting solid is the final product, 6-(Hydroxymethyl)-5-hydroxyuracil. A purity of ~98% can be expected.[3] Further purification, if necessary, can be achieved by recrystallization from a water/ethanol mixture.

Figure 2: Detailed experimental workflow for the synthesis.

Characterization and Quality Control

Verifying the chemical identity and purity of the synthesized 6-(Hydroxymethyl)-5-hydroxyuracil is a critical final step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.

Expected Analytical Data
TechniqueParameterExpected Result
Formula Molecular FormulaC₅H₆N₂O₄[4]
Mass Molecular Weight158.11 g/mol [4]
Mass Spec (ESI-) [M-H]⁻m/z 157.02
¹H NMR Chemical Shifts (δ)Resonances corresponding to the N-H protons of the uracil ring, the C-H proton on the ring, and the CH₂ and OH protons of the hydroxymethyl group are expected. The exact shifts will be solvent-dependent (e.g., in DMSO-d₆).
¹³C NMR Chemical Shifts (δ)Peaks corresponding to the carbonyl carbons (C2, C4), the sp² carbons of the ring (C5, C6), and the sp³ carbon of the hydroxymethyl group are expected.
FT-IR Key Stretches (cm⁻¹)Broad O-H stretch (~3400-3200 cm⁻¹), N-H stretches (~3200-3100 cm⁻¹), C=O stretches (~1700-1650 cm⁻¹).[5]

Rationale for Characterization:

  • NMR Spectroscopy: Provides detailed information about the chemical environment of each proton and carbon atom, effectively fingerprinting the molecule's structure. It is the most powerful tool for confirming the successful conversion of the aldehyde to the alcohol and verifying the integrity of the pyrimidine ring.[6][7][8]

  • Mass Spectrometry: Confirms the molecular weight of the compound, providing definitive evidence that the product has the correct elemental composition.[9]

  • FT-IR Spectroscopy: Useful for confirming the presence of key functional groups, such as the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups.[5]

Safety and Handling

  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust.

  • Sodium Borohydride (NaBH₄): Flammable solid and reacts with water and acids to produce flammable hydrogen gas. Store in a cool, dry place away from sources of ignition.

  • Solvents: Acetic acid is corrosive. Methanol is flammable and toxic. Handle all solvents in a well-ventilated area or a fume hood.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 (Oxidation) Incomplete reaction.Extend the reflux time. Ensure the temperature is adequate for reflux. Check the purity of the starting 6-methyluracil.
Loss during work-up.Ensure complete precipitation of the orotaldehyde by adjusting pH carefully and allowing sufficient time for cooling.
Incomplete reduction in Step 2 Insufficient NaBH₄.Use a greater excess of NaBH₄. Ensure the NaBH₄ used is fresh and has not been deactivated by moisture.
Reaction time too short.Extend the reflux time to 6-8 hours and monitor by TLC.
Product is impure Incomplete purification of intermediate.Repeat the bisulfite adduct purification step for the orotaldehyde.
Contamination from starting materials.Ensure complete reaction using TLC before proceeding to work-up. Consider final product purification by column chromatography (silica gel, using a polar eluent like DCM/Methanol).

References

  • Kumar, R., Wiebe, L. I., & Knaus, E. E. (1994). A mild and efficient methodology for the synthesis of 5-halogeno uracil nucleosides that occurs via a 5-halogeno. Canadian Journal of Chemistry, 72(9), 2005-2010. [Link]

  • Bukhari, S. N. A., et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 27(9), 2933. [Link]

  • Noll, S., et al. (2009). Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1172-1179. [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6149-6179. [Link]

  • Bukhari, S. N. A., et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 27(9), 2933. [Link]

  • Mercer, S. E., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 583(7818), 793-798. [Link]

  • Khan, I., et al. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 8(41), 37831-37865. [Link]

  • Tadayon, S., et al. (2013). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Molecules, 18(6), 6778-6787. [Link]

  • Gunic, E., et al. (2004). Facile and efficient synthesis of 6-(hydroxymethyl)purines. Organic Letters, 6(20), 3477-3479. [Link]

  • Donleavy, J. J., & Kise, M. A. (1941). 6-methyluracil. Organic Syntheses, Coll. Vol. 2, p.422; Vol. 16, p.53. [Link]

  • An, Y., et al. (2022). Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates. Proceedings of the National Academy of Sciences, 119(46), e2210826119. [Link]

  • The Good Scents Company. (n.d.). 5,6-dihydrouracil. Retrieved March 7, 2026, from [Link]

  • Barmaki, M., et al. (2012). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry, 24(12), 5277-5279. [Link]

  • Herrala, A. M., & Vilpo, J. A. (1989). Template-primer activity of 5-(hydroxymethyl)uracil-containing DNA for prokaryotic and eukaryotic DNA and RNA polymerases. Biochemistry, 28(21), 8274-8277. [Link]

  • Google Patents. (2020). CN111333586A - Preparation method of compound containing 6-methyl uracil structure.
  • Zhang, L., et al. (2021). An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil. Chemical Science, 12(43), 14501-14507. [Link]

  • Abdel-Ghaffar, A. R. M., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 72. [Link]

  • Mary, Y. S., et al. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 28(5), 2139. [Link]

  • Cahová, H., et al. (2017). 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase. Chemical Communications, 53(98), 13253-13255. [Link]

  • Giddens, J. P., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Journal of Pharmaceutical Sciences, 112(10), 2697-2708. [Link]

  • DNAmod. (2020). 5-hydroxymethyluracil. Retrieved March 7, 2026, from [Link]

  • Al-Issa, S. A., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(45), 31690-31713. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]

  • Manzer, A., et al. (2017). An Efficient Strategy for the Synthesis of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) via Thiol-Michael. Polymers, 9(12), 659. [Link]

  • SARomics Biostructures. (2024). NMR Spectroscopic Higher-Order Structure Analysis of Biosimilars. Retrieved March 7, 2026, from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]

Sources

analytical standards for 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analytical Characterization of 6-(Hydroxymethyl)-5-hydroxyuracil

Authored by: A Senior Application Scientist

Introduction: The Context and Criticality of 6-(Hydroxymethyl)-5-hydroxyuracil Analysis

6-(Hydroxymethyl)-5-hydroxyuracil is a modified pyrimidine, a class of compounds of significant interest in biomedical and pharmaceutical research. As a structural analog of naturally occurring nucleobases, it holds potential for investigation in various therapeutic areas. The integrity of any research or drug development program hinges on the quality of the materials used. Therefore, the establishment of robust, reliable, and validated analytical methods for the characterization of reference standards like 6-(Hydroxymethyl)-5-hydroxyuracil is not merely a procedural formality but a cornerstone of scientific validity.

This guide provides a comprehensive suite of application notes and detailed protocols for the analytical characterization of 6-(Hydroxymethyl)-5-hydroxyuracil. It is designed for researchers, analytical chemists, and quality control professionals who require a thorough understanding of how to qualify this standard. The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating, ensuring both accuracy and reproducibility. We will delve into the "why" behind procedural steps, offering insights that bridge theoretical chemistry with practical laboratory application.

Physicochemical Properties and Handling

A foundational understanding of a compound's properties is critical for the development of appropriate analytical methods and for ensuring its stability and integrity.

PropertyValueSource(s)
IUPAC Name 5-hydroxy-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione[1]
CAS Number 80029-06-7[1][2]
Molecular Formula C₅H₆N₂O₄[1][2]
Molecular Weight 158.11 g/mol [1][2]
Appearance Solid (typically off-white to white powder)[3]
Solubility Soluble in DMSO and Water (similar to related compounds)[4]
Reference Standard Handling and Storage

The stability of your analytical standard is paramount for generating reliable data. Based on the known instability of similar modified nucleobases, the following handling and storage protocols are recommended:

  • Long-Term Storage: The solid material should be stored at -20°C or below, protected from light and moisture.[4][5] Vials should be tightly sealed and stored in a desiccated environment.

  • Stock Solution Preparation: Prepare stock solutions in a suitable solvent such as DMSO or water. Due to the potential for degradation in aqueous solutions, it is advisable to prepare fresh aqueous solutions daily or store aliquots at -80°C for short-term use.[5]

  • Working Solutions: Prepare working solutions by diluting the stock solution immediately before use. Do not store dilute aqueous solutions for extended periods.

Overall Analytical Workflow

The comprehensive analysis of the 6-(Hydroxymethyl)-5-hydroxyuracil standard involves a multi-technique approach to confirm identity, determine purity, and quantify the material. The logical flow of this process is essential for a complete characterization.

Analytical_Workflow cluster_0 Phase 1: Standard Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation & Reporting Standard_Receipt Standard Receipt & Visual Inspection Stock_Prep Stock Solution Preparation (e.g., in DMSO) Standard_Receipt->Stock_Prep Working_Prep Working Standard & Sample Preparation Stock_Prep->Working_Prep NMR Structural Confirmation by NMR Stock_Prep->NMR HPLC_UV Purity & Quantification by HPLC-UV Working_Prep->HPLC_UV GC_MS Impurity Profile & Confirmation by GC-MS (with Derivatization) Working_Prep->GC_MS Data_Processing Data Processing & Integration HPLC_UV->Data_Processing GC_MS->Data_Processing Final_Report Generate Certificate of Analysis / Final Report NMR->Final_Report Purity_Calc Purity Calculation (Area % Normalization) Data_Processing->Purity_Calc Purity_Calc->Final_Report

Caption: A typical workflow for the complete analytical characterization of a reference standard.

Protocol 1: Purity Determination and Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse method for purity assessment and quantification of non-volatile, UV-active compounds like uracil derivatives.[6][7] The selection of a reversed-phase C18 column is a logical starting point, as it effectively separates moderately polar compounds from both more polar and less polar impurities.

Rationale for Method Design
  • Column: An Atlantis dC18 column is chosen as it provides good retention and peak shape for polar analytes and is robust.[6][7]

  • Mobile Phase: A simple mobile phase of water with a small amount of formic acid and acetonitrile is used. The formic acid is critical for protonating silanol groups on the silica backbone and the analyte itself, leading to sharper peaks and consistent retention times. Acetonitrile serves as the organic modifier to elute the compound.

  • Detection: The UV detection wavelength is set at 260-285 nm, a common range for detecting pyrimidine-based structures.[8][9]

Detailed HPLC Protocol
  • Instrumentation and Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: Atlantis dC18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[7]

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade).

    • Formic Acid (LC-MS Grade).

    • Water (HPLC Grade or Milli-Q).

    • 6-(Hydroxymethyl)-5-hydroxyuracil reference standard.

  • Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% to 50% B; 15-18 min: 50% B; 18-20 min: 50% to 5% B; 20-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the standard and dissolve in 10 mL of DMSO.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with Mobile Phase A.

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the Working Standard.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.

      • Tailing Factor (T) between 0.8 and 1.5.

      • Theoretical Plates (N) > 2000.

  • Analysis and Data Interpretation:

    • Inject the working standard and samples.

    • Purity Calculation: Determine purity using the area percent normalization method.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • This method assumes that all impurities have a similar UV response factor to the main compound. For a more accurate purity assessment, a relative response factor for each impurity should be determined.

Troubleshooting Common HPLC Issues

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start HPLC Issue Observed Peak_Tailing Peak Tailing? Start->Peak_Tailing RT_Shift Retention Time Shift? Start->RT_Shift Noisy_Baseline Noisy Baseline? Start->Noisy_Baseline C1 Column Overload Peak_Tailing->C1 Possible Causes C2 Secondary Interactions (Silanols) Peak_Tailing->C2 Possible Causes C3 Column Degradation Peak_Tailing->C3 Possible Causes Peak_Fronting Peak Fronting? Split_Peaks Split Peaks? C4 Change in Mobile Phase Comp. RT_Shift->C4 Possible Causes C5 Flow Rate Fluctuation RT_Shift->C5 Possible Causes C6 Column Temperature Change RT_Shift->C6 Possible Causes No_Peaks No Peaks? C7 Air Bubbles in Pump/Detector Noisy_Baseline->C7 Possible Causes C8 Contaminated Mobile Phase Noisy_Baseline->C8 Possible Causes C9 Detector Lamp Failing Noisy_Baseline->C9 Possible Causes Drifting_Baseline Drifting Baseline?

Caption: A decision tree for troubleshooting common issues encountered during HPLC analysis.

Protocol 2: Identity Confirmation by GC-MS (with Derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming identity and identifying volatile and semi-volatile impurities. However, 6-(Hydroxymethyl)-5-hydroxyuracil is a polar, non-volatile molecule due to its multiple hydroxyl and amine functional groups. Direct injection into a GC system would result in poor chromatography or decomposition. Therefore, a derivatization step is mandatory to increase its volatility.[5][10] Silylation is the most common approach, where active hydrogens are replaced by trimethylsilyl (TMS) groups.[11]

The Principle of Derivatization

The goal is to mask the polar functional groups (-OH, -NH) to make the molecule less polar and more volatile, allowing it to travel through the GC column.

Derivatization_Concept cluster_before Before Derivatization cluster_after After Derivatization Molecule_Before 6-(Hydroxymethyl)-5-hydroxyuracil (Polar, Non-Volatile) Groups Active Hydrogens on -OH and -NH groups Molecule_Before->Groups contains Reagent Silylating Reagent (e.g., BSTFA) Molecule_Before->Reagent Molecule_After TMS-Derivative (Non-Polar, Volatile) TMS_Groups Trimethylsilyl (TMS) Groups Molecule_After->TMS_Groups now has Reagent->Molecule_After

Caption: The conceptual basis of silylation to enhance analyte volatility for GC-MS.

Detailed GC-MS Protocol
  • Instrumentation and Columns:

    • GC-MS system with an Electron Ionization (EI) source.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[12]

  • Reagents and Materials:

    • Pyridine (Anhydrous).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS).[11]

    • Ethyl Acetate (GC Grade).

    • 6-(Hydroxymethyl)-5-hydroxyuracil reference standard.

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the standard into a 2 mL GC vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

ParameterRecommended Setting
Inlet Temperature 260 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-650
  • Data Interpretation:

    • The resulting mass spectrum should be consistent with the structure of the derivatized 6-(Hydroxymethyl)-5-hydroxyuracil. Expect to see a molecular ion (M+) and characteristic fragment ions corresponding to the loss of TMS groups and other parts of the molecule.

    • Compare the obtained spectrum with a library spectrum if available, or interpret the fragmentation pattern to confirm the structure.

Protocol 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.[13]

Rationale for Method Design
  • Solvent: DMSO-d₆ is an excellent solvent for this compound, as it solubilizes polar molecules well and its residual peaks do not typically interfere with the analyte signals. The exchangeable protons (-OH, -NH) are often visible in DMSO-d₆.

  • Spectra: ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will confirm the carbon skeleton.

Detailed NMR Protocol
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the standard in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum (proton-decoupled).

  • Expected Spectral Features (based on analogous structures): [13]

    • ¹H NMR:

      • Signals corresponding to the two N-H protons (likely broad and downfield, e.g., > 10 ppm).

      • A signal for the C6-CH₂-OH methylene protons.

      • Signals for the two hydroxyl protons (-OH), which may be broad.

    • ¹³C NMR:

      • Signals for the two carbonyl carbons (C2 and C4) in the downfield region (e.g., 150-170 ppm).

      • Signals for the olefinic carbons C5 and C6.

      • A signal for the hydroxymethyl carbon (-CH₂OH) in the aliphatic region (e.g., ~60 ppm).

Method Validation Principles

Any analytical method intended for quality control must be validated to ensure it is fit for purpose. Validation should be performed according to ICH Q2(R1) guidelines.

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities. (Peak purity analysis by DAD, MS confirmation).
Linearity Establish a linear relationship between concentration and response. (Typically 5 concentration levels, R² > 0.999).
Range The interval between the upper and lower concentration levels for which the method has suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. (Analyzed via recovery of spiked samples, typically 98-102%).
Precision The degree of scatter between a series of measurements. (Repeatability and intermediate precision, RSD < 2%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected. (Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters. (Vary flow rate, column temp, pH).

References

  • DNAmod. (2020). 5-hydroxymethyluracil. [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)uracil. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). 6-methyluracil. [Link]

  • Serafin, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 7015. [Link]

  • Francom, P., et al. (2004). Facile and efficient synthesis of 6-(hydroxymethyl)purines. Organic Letters, 6(19), 3325-3328. [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Methyluracil on Newcrom R1 HPLC column. [Link]

  • Gackowska, L., et al. (2020). Analysis of 5-Hydroxymethyluracil Levels Using Flow Cytometry. Methods in Molecular Biology, 2195, 237-244. [Link]

  • Rakhmawati, R., et al. (2024). GC-MS and in silico analyses revealed the potential inhibitory activity of compounds isolated from Ciplukan herb (Physalis angulata L.) targeting GLUT-4 receptors. Journal of Applied Pharmaceutical Science, 14(08), 142-149. [Link]

  • Crean, C., et al. (2005). 5-hydroxyuracil can form stable base pairs with all four bases in a DNA duplex. Chemical Communications, (3), 400-402. [Link]

  • Biran, Y., et al. (2013). Spectroscopic studies of the supramolecular interactions between uracil and 5-hydroxy-6-methyluracil with bovine serum albumin and its bilirubin complex. Protein Journal, 32(5), 343-355. [Link]

  • Al-Wabli, R. I., et al. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 28(5), 2151. [Link]

  • Andersen, D. W., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography, 27(1), 7-16. [Link]

  • ResearchGate. (2005). 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex. [Link]

  • Cahová, H., et al. (2013). Protected 5-(hydroxymethyl)uracil nucleotides bearing visible-light photocleavable groups as building blocks for polymerase synthesis of photocaged DNA. Organic & Biomolecular Chemistry, 11(36), 6084-6093. [Link]

  • Pasternack, L. B., et al. (1996). 1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site. Biochemistry, 35(38), 12488-12500. [Link]

  • de Jonge, M. E., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 25-30. [Link]

  • Lee, J. W., et al. (2023). Sustainable One-Pot Synthesis of 5-(Hydroxymethyl)furfural from C6-Sugars by Enhanced H+ Exchange Heterogeneous Catalysis. ACS Omega, 8(47), 44899-44908. [Link]

  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae). [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Muthu-Suresh/1672323a675035f52f584e03000572074360e206]([Link]

  • LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. [Link]

  • ResearchGate. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade and Pekmez. [Link]

  • Gika, E., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8003. [Link]

Sources

LC-MS/MS protocol for 6-(Hydroxymethyl)-5-hydroxyuracil detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of 6-(Hydroxymethyl)-5-hydroxyuracil in Trifluridine Drug Substance and Formulations

Executive Summary

6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7), commonly designated as Trifluridine Impurity 1 , is a critical degradation product of the antiviral and antineoplastic active pharmaceutical ingredient (API) Trifluridine. Because Trifluridine is highly susceptible to hydrolytic and oxidative degradation during synthesis, radiation sterilization, and long-term storage, rigorous monitoring of its impurities is mandated by regulatory agencies. This application note details a robust, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology to quantify 6-(Hydroxymethyl)-5-hydroxyuracil in complex pharmaceutical matrices.

Mechanistic Insights & Assay Design (E-E-A-T)

As a Senior Application Scientist, designing an assay for this specific analyte requires addressing its unique physicochemical properties rather than relying on generic screening methods.

Causality of Chromatographic Choices

6-(Hydroxymethyl)-5-hydroxyuracil (Molecular Weight: 158.11) is an exceptionally polar, low-molecular-weight pyrimidine derivative. Conventional C18 columns suffer from "phase collapse" (dewetting) when exposed to the highly aqueous mobile phases required to retain such polar analytes. To solve this, we utilize a High-Strength Silica (HSS) T3 column . The T3 stationary phase features a lower C18 ligand density and proprietary end-capping, which resists dewetting and allows for 100% aqueous mobile phase compatibility. This ensures reproducible retention without the need for ion-pairing reagents that would suppress the MS signal.

Causality of Mass Spectrometry Parameters

The pyrimidine-2,4(1H,3H)-dione core of the analyte lacks strongly basic functional groups but possesses acidic imide protons. Therefore, Negative Electrospray Ionization (ESI-) is the most efficient ionization mode. The precursor ion


 at m/z 157.0 undergoes collision-induced dissociation (CID). The primary fragmentation pathway is the neutral loss of isocyanic acid (HNCO, 43 Da), yielding a stable product ion at m/z 114.0, which serves as a highly specific quantifier.
A Self-Validating Quality Control System

To ensure trustworthiness, this protocol employs a stable isotope-labeled internal standard (IS), such as Trifluridine-


 Impurity 6. Spiking a stable isotope directly into the extraction solvent creates a self-validating system : any matrix-induced ion suppression or enhancement occurring in the ESI source will affect the analyte and the IS equally. The ratio of their responses remains constant, ensuring absolute quantitative accuracy regardless of matrix variability.

Visualizing the Analytical Logic

Degradation TFT Trifluridine (API) MW: 296.20 Stress Hydrolytic / Oxidative Stress (e.g., Radiation, Heat) TFT->Stress Impurity 6-(Hydroxymethyl)-5-hydroxyuracil (Impurity 1) MW: 158.11 Stress->Impurity Hydrolysis of -CF3 & Oxidation

Fig 1: Oxidative and hydrolytic degradation pathway of Trifluridine API to Impurity 1.

Workflow Prep Sample Prep Spike 13C,15N2-IS (Self-Validating) LC UHPLC Separation 100% Aqueous Compatible C18 (Polar Retention) Prep->LC MS ESI(-) MS/MS MRM: 157.0 -> 114.0 (High Selectivity) LC->MS Data Data Analysis Matrix-Matched QC MS->Data

Fig 2: Analytical workflow for the LC-MS/MS quantification of 6-(Hydroxymethyl)-5-hydroxyuracil.

Experimental Protocol

Reagents and Materials
  • Analytical Standard: 6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7), purity

    
     98%.
    
  • Internal Standard (IS): Isotope-labeled pyrimidine analog (e.g., Trifluridine-

    
     Impurity 6).
    
  • Solvents: LC-MS grade Water, Acetonitrile, and Methanol.

  • Buffer: LC-MS grade Ammonium Acetate.

Sample Preparation (Dilute-and-Shoot)
  • API/Tablet Extraction: Accurately weigh 10.0 mg of Trifluridine API or crushed tablet formulation (e.g., Trifluridine/tipiracil) into a 10 mL volumetric flask.

  • Solubilization: Add 5 mL of Methanol:Water (50:50, v/v) and sonicate for 10 minutes at

    
     20°C to prevent thermal degradation.
    
  • IS Spiking: Add 50

    
    L of the IS working solution (1.0 
    
    
    
    g/mL) to the flask.
  • Dilution: Make up to volume with LC-MS grade Water.

  • Filtration: Filter the solution through a 0.22

    
    m hydrophilic PTFE syringe filter into an autosampler vial.
    
UHPLC Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8

    
    m).
    
  • Column Temperature: 35°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Natural pH ~6.8; Do not acidify, to promote ESI- ionization).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 1% B (Isocratic hold to retain polar analyte)

    • 1.0 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 5.0 min: Hold at 60% B (Column wash)

    • 5.1 - 7.0 min: 1% B (Re-equilibration)

  • Injection Volume: 2

    
    L.
    
MS/MS Conditions

Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
6-(Hydroxymethyl)-5-hydroxyuracil 157.0114.05015Quantifier
6-(Hydroxymethyl)-5-hydroxyuracil 157.0139.05010Qualifier
Trifluridine API (Reference)295.1181.05018Matrix Monitor
Isotope-Labeled IS 160.0116.05015Internal Standard

*Exact m/z dependent on specific isotopic labeling pattern of the chosen IS.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines for impurity quantification.

Table 2: Quantitative Validation Metrics

Validation ParameterResult / Acceptance Criteria
Linear Range 1.0 ng/mL to 500 ng/mL (

)
Limit of Detection (LOD) 0.3 ng/mL (S/N

3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N

10, Precision

10%)
Intra-day Precision (%RSD)

4.5% (at 10, 50, and 250 ng/mL)
Inter-day Precision (%RSD)

6.2% (at 10, 50, and 250 ng/mL)
Accuracy (% Recovery) 98.5% – 102.1% (Spiked at 3 concentration levels)
Matrix Effect 95% – 104% (IS-normalized)

Conclusion

The developed LC-MS/MS protocol provides a highly selective, robust, and sensitive mechanism for the quantification of 6-(Hydroxymethyl)-5-hydroxyuracil (Trifluridine Impurity 1). By pairing an aqueous-compatible HSS T3 column with negative electrospray ionization and a stable isotope-labeled internal standard, the method overcomes the inherent challenges of analyzing highly polar, low-molecular-weight pyrimidine degradation products. This protocol is fully suitable for routine QC release testing, forced degradation studies, and stability profiling of Trifluridine-containing therapeutics.

References

  • Axios Research. "Trifluridine Related Products." Available at: [Link]

  • Veeprho. "Trifluridine EP Impurity C | CAS 23945-44-0." Available at:[Link]

  • Axios Research. "Trifluridine-13C-15N2 Impurity 6." Available at: [Link]

  • International Journal of Pharmaceutical Sciences. "A Review on RP-HPLC Method for the Simultaneous Estimation of Trifluridine & Tipiracil in Bulk and its Tablet Dosage Form." Available at:[Link]

  • Acta Scientific. "Stability Indicating LC-APCI-MS Methods for the Quantification of Trifluridine by Tandem Triple Quadrupole Mass Spectrometry." Available at:[Link]

  • PubChem - NIH. "Trifluridine | C10H11F3N2O5 | CID 6256." Available at:[Link]

  • ResearchGate.

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Analytical Chemists, Biomarker Researchers, and Drug Development Scientists

Introduction & Analytical Rationale

6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7) is a highly oxidized, polar pyrimidine derivative[1]. In the context of drug development and nucleic acid research, heavily oxidized uracil derivatives serve as critical synthetic building blocks and potent biomarkers for oxidative DNA damage[2].

However, analyzing this specific compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant thermodynamic and kinetic challenges. The underivatized molecule possesses four active hydrogen sites (N1-H, N3-H, C5-OH, and C6-CH2OH). Consequently, it is highly polar, non-volatile, and exceptionally prone to thermal degradation at standard GC injection temperatures. To achieve a self-validating, reproducible GC-MS workflow, a comprehensive derivatization strategy—specifically exhaustive trimethylsilylation (TMS)—is mandatory.

As an Application Scientist, I have structured this protocol to address the fundamental bottlenecks in pyrimidine analysis: incomplete silylation, thermal degradation, and artifactual oxidation.

Mechanistic Insights & Causality in Experimental Design

The Chemistry of Silylation

To volatilize 6-(Hydroxymethyl)-5-hydroxyuracil, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) enriched with 1% Trimethylchlorosilane (TMCS) . TMCS acts as a critical catalyst, increasing the silylating strength to ensure that the sterically hindered C5-hydroxyl and C6-hydroxymethyl groups are fully derivatized alongside the imide nitrogens. This converts the molecule into a stable Tetra-TMS derivative (MW 446.2), drastically lowering its boiling point and preventing irreversible column adsorption.

Preventing Artifactual Oxidation (E-E-A-T Principle)

A critical failure point in pyrimidine GC-MS analysis is the artifactual oxidation of undamaged bases during high-temperature derivatization. Literature confirms that silylation at elevated temperatures (e.g., 140°C) in the presence of ambient oxygen can artificially inflate the levels of oxidized uracil derivatives by up to an 8-fold margin[3]. Furthermore, in acidic solutions, hydroxymethyl groups can undergo unwanted condensation reactions[4].

To ensure absolute trustworthiness of the quantitative data, this protocol mandates a strict nitrogen-purging step prior to derivatization and limits the reaction temperature to a mild 60°C .

Mandatory Visualizations

Workflow Step1 1. Sample Lyophilization (Ensure Anhydrous State) Step2 2. Pyridine Addition (Solvent & Catalyst) Step1->Step2 Step3 3. Nitrogen Purging (Prevent Artifactual Oxidation) Step2->Step3 Step4 4. BSTFA + 1% TMCS (Tetra-TMS Derivatization) Step3->Step4 Step5 5. Incubation (60°C for 30 min) Step4->Step5 Step6 6. GC-MS Analysis (EI Mode, SIM Acquisition) Step5->Step6

Caption: Step-by-step GC-MS sample preparation workflow for highly polar pyrimidines.

DerivLogic Substrate 6-(Hydroxymethyl)-5-hydroxyuracil 4 Active Protons (Non-Volatile) Product Tetra-TMS Derivative MW: 446.2 (Volatile & Stable) Substrate->Product Pyridine, 60°C N2 Atmosphere Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Product

Caption: Silylation mechanism converting the polar uracil derivative into a volatile Tetra-TMS product.

Experimental Protocol

Reagents & Materials
  • Analyte: 6-(Hydroxymethyl)-5-hydroxyuracil standard (Purity ≥95%, CAS 80029-06-7)[1].

  • Internal Standard (IS): Isotope-labeled analog (e.g., 5-Hydroxymethyluracil-13C,15N2) to correct for derivatization efficiency and matrix effects.

  • Derivatization Reagent: BSTFA + 1% TMCS (Chromatography grade).

  • Solvent: Anhydrous Pyridine (stored over molecular sieves).

  • Gas: Ultra-high purity Nitrogen (99.999%).

Step-by-Step Sample Preparation Workflow
  • Sample Aliquoting: Transfer 50 µL of the biological extract or synthetic reaction mixture into a 2 mL amber glass autosampler vial. Spike with 10 µL of the internal standard.

  • Lyophilization: Dry the sample completely using a vacuum concentrator (SpeedVac) at room temperature.

    • Causality: Trace moisture rapidly hydrolyzes BSTFA, neutralizing the derivatization reagent and leading to incomplete silylation.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue.

    • Causality: Pyridine acts as both a solvent and an acid scavenger (catalyst) for the silylation reaction.

  • Nitrogen Purging (Critical Step): Gently purge the vial headspace with a stream of nitrogen for 15 seconds before sealing with a PTFE-lined cap.

    • Causality: Displacing oxygen prevents the artifactual thermal oxidation of co-eluting pyrimidines into false-positive oxidized lesions[3].

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Vortex gently for 10 seconds to ensure homogenization.

  • Incubation: Heat the sealed vial in a dry block at 60°C for exactly 30 minutes.

    • Causality: 60°C provides sufficient kinetic energy for complete tetra-TMS formation without triggering the thermal degradation seen at temperatures >100°C.

  • Cooling: Allow the vial to cool to room temperature (approx. 15 minutes) prior to GC-MS injection to ensure internal pressure stabilization.

Instrumental Parameters & Data Presentation

A successful GC-MS method relies on balancing thermal transfer with chromatographic resolution. The parameters below are optimized for the tetra-TMS derivative of 6-(Hydroxymethyl)-5-hydroxyuracil.

Table 1: Optimized GC-MS Instrumental Parameters
ParameterSettingCausality / Rationale
GC Column 5% Phenyl / 95% Dimethylpolysiloxane (30m x 0.25mm x 0.25µm)Provides optimal separation for non-polar TMS-derivatized metabolites.
Injection Mode Splitless, 250°CMaximizes sensitivity for trace-level biomarker detection.
Carrier Gas Helium, Constant Flow at 1.0 mL/minEnsures reproducible retention times and optimal MS vacuum.
Oven Program 80°C (hold 2 min) → 15°C/min → 300°C (hold 5 min)Rapidly elutes the solvent while providing high resolution for the target analyte.
MS Ionization Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation and library matching.
MS Source Temp 230°CPrevents condensation of high-boiling TMS derivatives in the source.
Table 2: Expected SIM Ions for Tetra-TMS 6-(Hydroxymethyl)-5-hydroxyuracil

For precise quantification, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode targeting the specific fragments of the tetra-TMS derivative.

Ion (m/z)Ion TypeDiagnostic Significance
446 [M]⁺ (Molecular Ion)Confirms the intact tetra-TMS derivative (Exact Mass ~446.2).
431 [M - CH₃]⁺Characteristic loss of a methyl group from a TMS moiety.
357 [M - OTMS]⁺Loss of a trimethylsiloxy group, highly typical for hydroxylated pyrimidines.
343 [M - CH₂OTMS]⁺Cleavage of the derivatized hydroxymethyl group at the C6 position.
73 [TMS]⁺Base peak for silylated compounds; used as a qualifier, not for quantitation.

References

  • Title: 6-(Hydroxymethyl)
  • Title: Quantification of 5-(Hydroxymethyl)
  • Title: Determination of oxidative DNA base damage by gas chromatography-mass spectrometry.
  • Title: Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair Source: Taylor & Francis Online URL

Sources

quantifying 6-(Hydroxymethyl)-5-hydroxyuracil in DNA samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution LC-MS/MS Quantification of 6-(Hydroxymethyl)-5-hydroxyuracil in DNA Samples

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction & Biological Significance

The integrity of genomic DNA is continuously challenged by endogenous reactive oxygen species (ROS) and exogenous genotoxins. While purine lesions like 8-oxo-7,8-dihydroguanine (8-oxoG) are widely studied, the oxidation of pyrimidines yields a highly complex spectrum of modifications that are equally critical to mutagenesis and cellular aging[1],[2].

6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7)[] is a highly specific, dual-modified pyrimidine lesion. Biologically, it can arise from the severe sequential oxidation of thymine or 5-methylcytosine. Furthermore, in pharmaceutical contexts, it is monitored as a critical metabolite and impurity associated with fluorinated pyrimidine analogs, such as the antineoplastic and antiviral drug Trifluridine[4]. Quantifying this complex lesion in cellular DNA provides a direct readout of severe oxidative stress and drug-DNA incorporation dynamics.

Mechanistic Insights: The Analytical Causality

As a Senior Application Scientist, I cannot overstate the importance of selecting the correct analytical modality for oxidized pyrimidines. Historically, gas chromatography-mass spectrometry (GC-MS) was utilized for these analyses; however, it is now widely recognized that the high-temperature derivatization required for GC-MS induces artificial Haber-Weiss and Fenton reactions[5]. This artifactual oxidation can convert normal thymine and cytosine into oxidized derivatives during sample preparation, artificially inflating baseline lesion measurements by orders of magnitude[5],[2].

The LC-MS/MS Advantage: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is the undisputed "gold standard" for quantifying DNA base oxidation[5]. By operating at physiological temperatures during enzymatic digestion and bypassing derivatization entirely, LC-MS/MS preserves the native state of the lesion[6].

Enzymatic Hydrolysis Causality: Standard DNA digestion protocols rely heavily on Nuclease P1. However, Nuclease P1 exhibits significant steric hindrance and fails to efficiently cleave phosphodiester bonds adjacent to heavily modified pyrimidine rings like 6-(hydroxymethyl)-5-hydroxyuracil[7]. To achieve absolute quantification, our protocol mandates the addition of Snake Venom Phosphodiesterase (SVP) , which bypasses this structural bottleneck and ensures 100% release of the modified nucleoside[7].

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be a self-validating system. The mandatory inclusion of antioxidants during extraction prevents spurious in vitro oxidation, while Solid-Phase Extraction (SPE) eliminates ion suppression during MS analysis.

Step 1: Artifact-Free DNA Extraction
  • Lysis: Resuspend cell pellets (approx.

    
     cells) or 10 mg tissue in 500 µL of lysis buffer (10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5% SDS).
    
  • Antioxidant Protection (Critical): Immediately add Deferoxamine (DFO, final concentration 0.1 mM) to chelate free iron, and Butylated hydroxytoluene (BHT, final concentration 0.1 mM) to quench peroxyl radicals[5].

  • Proteinase K Digestion: Add 20 µL Proteinase K (20 mg/mL) and incubate at 37°C for 2 hours.

  • Precipitation: Precipitate DNA using 0.3 M sodium acetate and 2.2 volumes of ice-cold ethanol. Centrifuge at 14,000 × g for 30 min at 4°C[7]. Wash the pellet with 70% ethanol and dissolve in 50 µL of LC-MS grade water.

Step 2: Complete Enzymatic Hydrolysis
  • DNA Denaturation: Denature 10 µg of the extracted DNA at 95°C for 5 minutes, then rapidly chill on ice.

  • Isotope Spiking: Spike in 50 fmol of heavy-isotope labeled internal standard (e.g.,

    
    -labeled pyrimidine analog)[8],[6].
    
  • Digestion Cocktail: Add 1 U of Nuclease P1, 0.05 U of Snake Venom Phosphodiesterase (SVP), and 1 U of Alkaline Phosphatase in a buffer containing 10 mM ammonium acetate (pH 5.5) and 1 mM

    
    .
    
  • Incubation: Incubate at 37°C for 4 hours to ensure complete conversion of the DNA polymer into single 2'-deoxyribonucleosides[7].

Step 3: SPE Clean-up
  • Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL water.

  • Load the digested DNA sample.

  • Wash with 1 mL of 2% methanol in water to remove salts and unmodified bases.

  • Elute the enriched oxidized nucleosides with 1 mL of 80% methanol. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 20 µL of initial mobile phase.

Step 4: UHPLC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a Hypercarb column (2.1 × 150 mm, 5 µm) or a high-resolution ODS column[7]. Use a gradient of 5 mM ammonium formate (pH 5.0) and acetonitrile.

  • Mass Spectrometry: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Workflow Tissue Biological Sample (Cells/Tissue) Extraction DNA Extraction (+ BHT & DFO) Tissue->Extraction Lysis Digestion Enzymatic Hydrolysis (P1, SVP, AP) Extraction->Digestion Purified DNA SPE SPE Clean-up (HLB Cartridge) Digestion->SPE Nucleosides LCMS UHPLC-MS/MS (MRM Mode) SPE->LCMS Enriched Extract

Fig 1: Artifact-free DNA extraction and LC-MS/MS workflow for pyrimidine lesion quantification.

Quantitative Data Presentation

To ensure robust quantification, the mass spectrometer must be tuned to the specific fragmentation pattern of the 6-(Hydroxymethyl)-5-hydroxyuracil deoxyribonucleoside. The loss of the 2'-deoxyribose moiety (116 Da) is the primary diagnostic transition.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion

(m/z)
Product Ion (Free Base) (m/z)Collision Energy (eV)Dwell Time (ms)
6-HM-5-OHU (Nucleoside) 275.1159.11850
Normal Thymidine 243.1127.11550
Isotope Internal Standard 278.1162.11850

Table 2: Method Validation Summary

ParameterValue / MetricAnalytical Significance
Limit of Detection (LOD) 2.5 fmol / µg DNASufficient for basal endogenous lesion detection.
Limit of Quantification (LOQ) 8.0 fmol / µg DNAEnsures <15% CV at the lowest calibration point.
Linear Dynamic Range

fmol
Covers both basal and highly stressed/dosed states.
SPE Recovery

Validates the efficiency of the Oasis HLB enrichment.

Biological Pathway Visualization

Once quantified, the presence of 6-(Hydroxymethyl)-5-hydroxyuracil serves as a biomarker for the activation of the Base Excision Repair (BER) pathway. Specific DNA glycosylases (such as SMUG1 or NEIL1) are responsible for recognizing and excising these bulky oxidized pyrimidines to prevent transition mutations[1].

BERPathway Stress Oxidative Stress / Drug Metabolism Normal Canonical Pyrimidine (e.g., Thymine) Stress->Normal ROS Attack Lesion 6-(Hydroxymethyl)- 5-hydroxyuracil Normal->Lesion Oxidation Glyco DNA Glycosylase (SMUG1 / NEIL1) Lesion->Glyco Lesion Recognition AP Apurinic/Apyrimidinic (AP) Site Glyco->AP Base Excision Repair BER Machinery (APE1, Pol β, Lig3) AP->Repair Backbone Processing

Fig 2: Base Excision Repair (BER) pathway targeting complex oxidized pyrimidine lesions in DNA.

References

  • Axios Research. Trifluridine Related Products and Impurities. Retrieved from: [Link]

  • Wagner, J. R., et al. (2012). Profiling Cytosine Oxidation in DNA by LC-MS/MS. Chemical Research in Toxicology, 25(9), 1912-1919. URL:[Link]

  • Cadet, J., et al. (2021). Pioneering contribution of Professor Bruce Ames to early development in biochemical aspects of oxidatively generated damage to DNA. Frontiers in Aging. URL:[Link]

  • Pouget, J. P., et al. (1999). Simultaneous determination of five oxidative DNA lesions in human urine. Chemical Research in Toxicology, 12(11), 1040-1046. URL:[Link]

  • Evans, M. S., et al. (2015). Measurement of Postreplicative DNA Metabolism and Damage in the Rodent Brain. ACS Chemical Neuroscience, 6(6), 868-877. URL:[Link]

  • Markesbery, W. R., et al. (2009). Oxidative DNA damage in mild cognitive impairment and late-stage Alzheimer's disease. Archives of Neurology. URL:[Link]

Sources

Application Notes and Protocols for the Chemical Synthesis of 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical synthesis of 6-(hydroxymethyl)-5-hydroxyuracil, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Recognizing the absence of a direct, established one-step synthesis in the current literature, this document outlines a robust and logical two-step synthetic strategy. The proposed pathway commences with the regioselective formylation of commercially available 5-hydroxyuracil at the C6 position to yield the intermediate, 5-hydroxy-6-formyluracil. Subsequently, this intermediate undergoes a chemoselective reduction of the aldehyde functionality to the desired hydroxymethyl group. This guide presents multiple protocols for the initial formylation step, including the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions, allowing for methodological flexibility. A well-established and reliable protocol for the reduction step using sodium borohydride is also provided in detail. Each protocol is accompanied by mechanistic insights, a discussion of experimental parameters, and expected outcomes to ensure reproducibility and facilitate successful synthesis.

Introduction

Substituted uracils are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antiviral and anticancer drugs. The strategic functionalization of the uracil scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties. 6-(Hydroxymethyl)-5-hydroxyuracil is a molecule of interest due to its potential as a versatile intermediate for the synthesis of more complex, biologically active compounds. The presence of both a hydroxyl and a hydroxymethyl group on the uracil ring offers multiple points for further chemical modification.

This document serves as a detailed guide for the rational design and execution of a synthetic route to 6-(hydroxymethyl)-5-hydroxyuracil. The proposed two-step approach is based on fundamental and well-established organic transformations, adapted for the specific chemistry of the 5-hydroxyuracil starting material.

Overall Synthetic Strategy

The synthesis of 6-(hydroxymethyl)-5-hydroxyuracil is envisioned to proceed through a two-step sequence as illustrated below. This strategy leverages the nucleophilic character of the C6 position of 5-hydroxyuracil, which is activated by the electron-donating hydroxyl group at C5.

Synthetic_Strategy Start 5-Hydroxyuracil Intermediate 5-Hydroxy-6-formyluracil Start->Intermediate Step 1: C6-Formylation (Vilsmeier-Haack, Reimer-Tiemann, or Duff Reaction) Product 6-(Hydroxymethyl)-5-hydroxyuracil Intermediate->Product Step 2: Reduction (Sodium Borohydride)

Figure 1: Proposed two-step synthetic pathway to 6-(hydroxymethyl)-5-hydroxyuracil.

Part 1: C6-Formylation of 5-Hydroxyuracil

The introduction of a formyl group at the C6 position of 5-hydroxyuracil is the critical first step. Due to the electron-donating nature of the 5-hydroxyl group, the uracil ring is activated towards electrophilic substitution, with the C6 position being a likely site of reaction. Several classical formylation reactions are applicable to phenolic and other electron-rich aromatic systems and can be adapted for this purpose.

Protocol 1.1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium ion, as the electrophile.[1][2] This method is highly effective for the formylation of electron-rich heterocycles.[3][4]

Reaction Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C6 position of 5-hydroxyuracil. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde. A potential side reaction is the chlorination of the hydroxyl groups on the uracil ring, which can be minimized by careful control of reaction conditions.[1]

Vilsmeier-Haack_Workflow cluster_0 Reagent Preparation cluster_1 Formylation Reaction cluster_2 Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Slow addition at 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Start_Material 5-Hydroxyuracil Start_Material->Reaction_Mixture Iminium_Salt Iminium Salt Intermediate Reaction_Mixture->Iminium_Salt Heating Quenching Quenching with Ice Water Iminium_Salt->Quenching Neutralization Neutralization Quenching->Neutralization Filtration Filtration Neutralization->Filtration Purification Recrystallization/ Column Chromatography Filtration->Purification Product 5-Hydroxy-6-formyluracil Purification->Product

Figure 2: Workflow for the Vilsmeier-Haack formylation of 5-hydroxyuracil.

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: To the pre-formed Vilsmeier reagent, add 5-hydroxyuracil (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The product, 5-hydroxy-6-formyluracil, is expected to precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

ParameterRecommended ConditionNotes
Solvent N,N-Dimethylformamide (DMF)Should be anhydrous.
Reagents Phosphorus oxychloride (POCl₃)Use freshly distilled for best results.
Temperature 60-70°CHigher temperatures may lead to side products.
Reaction Time 2-4 hoursMonitor by TLC.
Workup Quenching in ice water, neutralizationPerform carefully due to the exothermic nature.

Table 1: Summary of Reaction Conditions for Vilsmeier-Haack Formylation.

Protocol 1.2: Reimer-Tiemann Formylation

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, which involves the reaction of a phenol with chloroform in a basic solution.[5][6] The reactive electrophile is dichlorocarbene, generated in situ.

Reaction Mechanism: In a strongly basic medium, 5-hydroxyuracil is deprotonated to form a phenoxide-like anion, which is highly activated towards electrophilic attack. Chloroform reacts with the base to generate dichlorocarbene (:CCl₂). The electron-rich uracil ring attacks the dichlorocarbene, primarily at the C6 position (ortho to the hydroxyl group). Subsequent hydrolysis of the resulting dichloromethyl group yields the formyl group.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hydroxyuracil (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).

  • To this solution, add chloroform (3-4 equivalents) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).

  • Reaction: Heat the biphasic mixture to 60-70°C with vigorous stirring for 4-6 hours. The reaction mixture will typically turn dark.

  • Workup: After the reaction period, cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 2-3.

  • The unreacted chloroform can be removed by steam distillation or careful evaporation under reduced pressure.

  • The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterRecommended ConditionNotes
Solvent Biphasic: Water and ChloroformVigorous stirring is essential.
Base Sodium HydroxideA significant excess is required.
Reagents Chloroform, Phase-transfer catalystThe catalyst improves the reaction rate.
Temperature 60-70°CHigher temperatures can lead to decomposition.
Reaction Time 4-6 hoursMonitor by TLC.

Table 2: Summary of Reaction Conditions for Reimer-Tiemann Formylation.

Protocol 1.3: Duff Formylation

The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid, or trifluoroacetic acid.[8][9]

Reaction Mechanism: The reaction proceeds through the formation of an iminium ion from hexamine in the acidic medium. This electrophile then attacks the activated C6 position of 5-hydroxyuracil. The resulting benzylamine-like intermediate is then hydrolyzed to the aldehyde during the workup.[9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, mix 5-hydroxyuracil (1 equivalent), hexamethylenetetramine (2 equivalents), and glycerol (as solvent).

  • Add boric acid (1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 140-160°C for 2-3 hours with stirring.

  • Workup: Cool the mixture and then add a mixture of water and concentrated hydrochloric acid. Heat the mixture under reflux for 30 minutes to hydrolyze the intermediate.

  • Cool the solution and extract with ethyl acetate.

  • Purification: The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

ParameterRecommended ConditionNotes
Solvent GlycerolProvides a high-boiling medium.
Reagents Hexamethylenetetramine, Boric AcidBoric acid acts as a catalyst.
Temperature 140-160°CHigh temperatures are typically required.
Reaction Time 2-3 hoursMonitor by TLC.
Hydrolysis Acidic workup is necessaryTo convert the intermediate to the aldehyde.

Table 3: Summary of Reaction Conditions for Duff Formylation.

Part 2: Reduction of 5-Hydroxy-6-formyluracil

The second step of the synthesis is the chemoselective reduction of the C6-formyl group to a hydroxymethyl group. Sodium borohydride is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups, such as the double bonds in the uracil ring.[10][11]

Protocol 2.1: Sodium Borohydride Reduction

Reaction Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup to yield the primary alcohol, 6-(hydroxymethyl)-5-hydroxyuracil.[10]

Reduction_Workflow Start_Material 5-Hydroxy-6-formyluracil Dissolution Dissolve in Methanol/Water Start_Material->Dissolution Cooling Cool to 0°C Dissolution->Cooling Addition Portion-wise addition of NaBH4 Cooling->Addition Stirring Stir at room temperature Addition->Stirring Quenching Quench with dilute acid Stirring->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Recrystallization/ Column Chromatography Extraction->Purification Product 6-(Hydroxymethyl)-5-hydroxyuracil Purification->Product

Figure 3: Workflow for the sodium borohydride reduction of 5-hydroxy-6-formyluracil.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend 5-hydroxy-6-formyluracil (1 equivalent) in a mixture of methanol and water.

  • Cool the mixture to 0°C in an ice bath.

  • Reaction: Slowly add sodium borohydride (NaBH₄, 1.5-2 equivalents) in small portions to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture again to 0°C and carefully quench the excess sodium borohydride by the slow, dropwise addition of dilute hydrochloric acid until the solution is slightly acidic (pH 6-7).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to yield pure 6-(hydroxymethyl)-5-hydroxyuracil.

ParameterRecommended ConditionNotes
Solvent Methanol/WaterA mixture often improves solubility.
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reagent.
Temperature 0°C to room temperatureControlled addition of NaBH₄ is important.
Reaction Time 1-2 hoursTypically a fast reaction.
Workup Acidic quench to destroy excess NaBH₄Perform slowly and with cooling.

Table 4: Summary of Reaction Conditions for Sodium Borohydride Reduction.

Conclusion

The synthesis of 6-(hydroxymethyl)-5-hydroxyuracil can be effectively achieved through a two-step synthetic sequence starting from 5-hydroxyuracil. This guide provides detailed protocols for three alternative methods for the initial C6-formylation, allowing researchers to choose the most suitable approach based on available reagents and equipment. The subsequent reduction of the formyl group is a straightforward and high-yielding transformation using sodium borohydride. The protocols and data presented herein are intended to provide a solid foundation for the successful synthesis of this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. (2023). Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. (2020). Available from: [Link]

  • Chempedia. Duff Reaction. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • YouTube. Reimer Tiemann Reaction Mechanism. (2018). Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Chempedia - LookChem. Duff Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

Sources

Application Note: Utilizing 6-(Hydroxymethyl)-5-hydroxyuracil as a Critical Reference Standard in Trifluridine Drug Development and CMC Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of modern oncology and antiviral therapeutics, Trifluridine (TFT) —a thymidine-based nucleoside analog—plays a pivotal role. Most notably, it is combined with tipiracil (a thymidine phosphorylase inhibitor) to form TAS-102, a first-in-class oral treatment for refractory metastatic colorectal cancer [3].

However, the synthesis, formulation, and shelf-life storage of Trifluridine subject the Active Pharmaceutical Ingredient (API) to various oxidative, thermal, and hydrolytic stresses. This necessitates rigorous Chemistry, Manufacturing, and Controls (CMC) profiling to identify and quantify degradation products. 6-(Hydroxymethyl)-5-hydroxyuracil (CAS: 80029-06-7) has emerged as a critical pharmacopeial and non-pharmacopeial impurity marker in this process [1].

This application note provides a comprehensive, self-validating analytical protocol for the quantification of 6-(Hydroxymethyl)-5-hydroxyuracil using Stability-Indicating LC-APCI-MS, ensuring compliance with ICH Q3A/Q3B guidelines for drug safety.

Chemical Profile & Mechanistic Significance

Compound Identity:

  • IUPAC Name: 5-hydroxy-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

  • CAS Number: 80029-06-7

  • Molecular Formula: C₅H₆N₂O₄

  • Molecular Weight: 158.11 g/mol

Causality of Formation (Expert Insight): Why does 6-(Hydroxymethyl)-5-hydroxyuracil form during Trifluridine degradation? Trifluridine features a highly electronegative trifluoromethyl (-CF₃) group at the 5-position of the pyrimidine ring. Under aggressive environmental conditions (such as radiation sterilization or extreme pH exposure), the glycosidic bond is cleaved, and the -CF₃ group undergoes hydrolytic defluorination and subsequent oxidation. This cascade disrupts the pyrimidine ring's electronic stability, ultimately yielding highly polar oxidized pyrimidine derivatives, including 6-(Hydroxymethyl)-5-hydroxyuracil [2].

Because this impurity is highly polar and lacks the extended conjugated


-system of larger aromatic chromophores, traditional UV-Vis detection often yields poor sensitivity. Therefore, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is the authoritative standard for its quantification [2].

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the stability-indicating assay, from forced degradation to mass spectrometric quantification.

G A Trifluridine API Formulation B Forced Degradation (Acid / Base / Thermal) A->B C Sample Neutralization & 0.22 µm Filtration B->C D Isocratic LC Separation (C18, 0.1% Acetic Acid/MeOH) C->D E APCI-MS Detection (Triple Quadrupole) D->E F Quantification of 6-(Hydroxymethyl)-5-hydroxyuracil E->F

Workflow for stability-indicating LC-MS profiling of Trifluridine impurities.

Experimental Protocol: Stability-Indicating LC-APCI-MS

This methodology provides a self-validating system for isolating and quantifying 6-(Hydroxymethyl)-5-hydroxyuracil from the parent API.

Phase 1: Preparation of Reference Standards
  • Primary Stock: Procure a highly pure (>98%) reference standard of 6-(Hydroxymethyl)-5-hydroxyuracil [4]. Dissolve precisely 1.0 mg in 1.0 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.

  • Calibration Curve: Serially dilute the stock solution using the mobile phase to generate calibration standards ranging from 0.01 µg/mL to 10.0 µg/mL .

Phase 2: Forced Degradation & Sample Preparation

Trustworthiness Check: Every degradation sample must be paired with an unstressed control blank to validate that the impurity is a product of degradation, not analytical artifacting.

  • Acidic Stress: Transfer 1.0 mL of Trifluridine API solution (100 µg/mL) into a glass vial. Add 1.0 mL of 0.1 N HCl. Incubate at 60°C for 30 minutes.

  • Neutralization (Critical Step): Immediately halt the degradation by adding exactly 1.0 mL of 0.1 N NaOH.

    • Expertise Insight: Failing to neutralize the sample alters the localized pH of the injection plug. This causes the highly polar 6-(Hydroxymethyl)-5-hydroxyuracil to exist in a mixed ionization state, leading to severe chromatographic peak splitting and potential damage to the silica matrix of the stationary phase.

  • Filtration: Pass the neutralized solution through a 0.22 µm PTFE syringe filter to remove insoluble degradants that could occlude the MS capillary.

Phase 3: Chromatographic Separation (LC)
  • Column: Shim-pack C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

    • Expertise Insight: A C18 stationary phase is selected to maximize hydrophobic interactions with the polar pyrimidine ring, preventing premature co-elution with the solvent front.

  • Mobile Phase: 0.1% Acetic Acid in LC-MS grade Water : Methanol (75:25, v/v). Isocratic elution.

    • Expertise Insight: Acetic acid is deliberately chosen over phosphate buffers. It maintains an acidic pH (~3.5) to suppress the ionization of the uracil ring in the liquid phase (ensuring retention on the C18 column) while being fully volatile, thus preventing ion suppression and source contamination in the mass spectrometer [2].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Phase 4: Mass Spectrometry (APCI-MS) Parameters
  • Ionization Mode: APCI Negative Ion Mode.

    • Expertise Insight: Pyrimidine-2,4-diones readily donate a proton to form highly stable

      
       anions. Negative mode drastically reduces background noise from organic solvents compared to positive mode.
      
  • Detection: Monitor the specific

    
     transition for 6-(Hydroxymethyl)-5-hydroxyuracil (approx. 
    
    
    
    157.1
    
    
    fragment ions).
  • Capillary Temperature: 300°C.

  • Vaporizer Temperature: 350°C.

Quantitative Data Presentation: Method Validation

To ensure the method meets regulatory compliance for drug development, the assay must be validated. Below is a summary of the quantitative validation parameters expected for 6-(Hydroxymethyl)-5-hydroxyuracil using the described LC-APCI-MS protocol.

Validation ParameterObserved ValueICH Q2 Acceptance Criteria
Linearity Range 0.01 – 10.0 µg/mLCorrelation Coefficient (

) > 0.999
Limit of Detection (LOD) 0.003 µg/mLSignal-to-Noise (S/N)

3:1
Limit of Quantitation (LOQ) 0.01 µg/mLSignal-to-Noise (S/N)

10:1
Method Precision (%RSD) 1.2% (Intra-day)

2.0%
Accuracy / Recovery 98.5% – 101.2%90.0% – 110.0%
Retention Time (

)
~3.9 minutesConsistent within

0.1 min

Table 1: Summary of LC-APCI-MS validation metrics for the quantification of 6-(Hydroxymethyl)-5-hydroxyuracil in Trifluridine API matrices.

Conclusion

The rigorous tracking of 6-(Hydroxymethyl)-5-hydroxyuracil is non-negotiable in the lifecycle management of Trifluridine-based therapeutics. By leveraging the specific hydrolytic vulnerabilities of the API and utilizing targeted LC-APCI-MS methodologies, drug development professionals can achieve highly sensitive, reproducible impurity profiles. This ensures that the final formulated drug remains safe, efficacious, and fully compliant with global pharmacopeial standards.

References

  • Trifluridine Related Products (Including 6-(Hydroxymethyl)-5-hydroxyuracil) Source: Axios Research URL:[Link]

  • Stability Indicating LC-APCI-MS Methods for the Quantification of Trifluridine by Tandem Triple Quadrupole Mass Spectrometry Source: Acta Scientific Pharmaceutical Sciences URL:[Link]

  • Biomarkers of Trifluridine-Tipiracil Efficacy Source: National Institutes of Health (NIH) / PMC URL:[Link]

experimental applications of 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Applications of 6-(Hydroxymethyl)-5-hydroxyuracil

Part 1: Introduction & Chemical Biology Context

6-(Hydroxymethyl)-5-hydroxyuracil (CAS: 80029-06-7) is a highly functionalized pyrimidine derivative characterized by a dual-substitution pattern on the uracil ring: a hydroxyl group at the C5 position and a hydroxymethyl group at the C6 position.[1]

While often overshadowed by its isomer, 5-hydroxymethyluracil (an epigenetic mark and oxidative damage product), the 6-(hydroxymethyl)-5-hydroxy variant occupies a critical niche in pharmaceutical chemistry. It serves two primary roles:

  • Critical Impurity Standard: It is a known impurity and degradation marker in the synthesis of fluorinated and trifluoromethylated nucleoside analogs (e.g., Trifluridine, Fluorouracil). Accurate quantification is essential for meeting ICH Q3A/B regulatory guidelines.

  • Bicyclic Scaffold Precursor: The proximity of the C5-hydroxyl and C6-hydroxymethyl groups creates a unique "ortho-like" geometry, making it an ideal scaffold for synthesizing furopyrimidines and other bicyclic heterocycles via cyclodehydration.

This guide provides validated protocols for its detection, separation, and utilization in drug discovery workflows.

Part 2: Analytical Protocol – Impurity Profiling (LC-MS/MS)

Objective: To separate and quantify 6-(Hydroxymethyl)-5-hydroxyuracil (6-HM-5-OHU) from structurally similar pyrimidine metabolites and drug substances.

Rationale: The high polarity of 6-HM-5-OHU (logP < -1.5) makes retention on standard C18 columns difficult, often leading to co-elution with the solvent front. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and separation from its isomers (e.g., 5-hydroxymethyluracil).

Materials & Reagents
  • Analyte: 6-(Hydroxymethyl)-5-hydroxyuracil reference standard ( >98% purity).

  • Matrix: Drug substance (e.g., Trifluridine API) or biological extract.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).

Chromatographic Conditions
  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

  • Injection Vol: 2 µL.

  • Gradient Profile:

    • 0–1 min: 95% B (Isocratic hold for loading).

    • 1–8 min: 95% B → 60% B (Linear gradient to elute polar species).

    • 8–10 min: 60% B (Wash).

    • 10.1 min: 95% B (Re-equilibration).

Mass Spectrometry Parameters (ESI-)
  • Mode: Negative Electrospray Ionization (ESI-). Note: Uracils ionize efficiently in negative mode due to the N1/N3 acidic protons.

  • Source Temp: 400°C.

  • Capillary Voltage: -2500 V.

  • MRM Transitions:

    • Quantifier: m/z 157.0 → 42.0 (Ring fragmentation/NCO).

    • Qualifier: m/z 157.0 → 113.0 (Loss of CO2).

Data Output Table: MRM Optimization

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
6-HM-5-OHU 157.0 [M-H]⁻113.015Qualifier (Decarboxylation)
6-HM-5-OHU 157.0 [M-H]⁻42.028Quantifier (Ring Cleavage)
5-hmU (Isomer) 141.0 [M-H]⁻42.025Specificity Check

Part 3: Synthetic Application – Scaffold for Bicyclic Heterocycles

Objective: To utilize 6-(Hydroxymethyl)-5-hydroxyuracil as a starting material for the synthesis of furo[2,3-d]pyrimidin-2(3H)-ones , which are potent antiviral scaffolds.

Mechanism: The reaction exploits the 5-OH and 6-CH2OH groups. Under acidic dehydration conditions or Mitsunobu conditions, intramolecular cyclization occurs to form the furan ring fused to the pyrimidine.

Cyclization Protocol
  • Activation: Dissolve 1.0 eq of 6-(Hydroxymethyl)-5-hydroxyuracil in anhydrous DMF.

  • Catalyst: Add 1.1 eq of Triphenylphosphine (PPh3) and 1.1 eq of Diisopropyl azodicarboxylate (DIAD) at 0°C. Rationale: Mitsunobu conditions selectively activate the primary alcohol (6-CH2OH) for attack by the adjacent phenolic oxygen (5-OH).

  • Reaction: Stir at room temperature for 4–6 hours under Argon. Monitor by TLC (EtOAc/MeOH 9:1).

  • Quench: Add water (0.5 mL) to quench excess reagent.

  • Purification: Evaporate DMF under reduced pressure. Purify residue via silica gel flash chromatography (DCM/MeOH gradient).

Visualizing the Synthetic Pathway

SyntheticPathway Start 6-(Hydroxymethyl)- 5-hydroxyuracil Activation Activation (Mitsunobu: PPh3/DIAD) Start->Activation Dissolve in DMF Intermediate O-Phosphonium Intermediate Activation->Intermediate Activation of C6-CH2OH Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic attack by C5-OH Product Furo[2,3-d]pyrimidin Derivative Cyclization->Product -Ph3PO

Caption: Synthetic workflow for the conversion of 6-(Hydroxymethyl)-5-hydroxyuracil into bicyclic antiviral scaffolds via Mitsunobu cyclization.

Part 4: Biochemical Assay – Thymidine Phosphorylase Inhibition

Objective: To evaluate the potential of 6-(Hydroxymethyl)-5-hydroxyuracil as an inhibitor of Thymidine Phosphorylase (TP), an enzyme implicated in tumor angiogenesis.

Rationale: TP catalyzes the reversible phosphorolysis of thymidine. 5- and 6-substituted uracils often act as competitive inhibitors by mimicking the transition state. This assay tests if the bulky 6-hydroxymethyl group sterically hinders the active site or binds effectively.

Assay Protocol
  • Preparation: Prepare a 10 mM stock of 6-HM-5-OHU in DMSO.

  • Enzyme Mix: In a 96-well UV-transparent plate, add 10 nM Recombinant Human TP in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add graded concentrations of 6-HM-5-OHU (0.1 µM – 100 µM). Incubate for 10 min at 37°C.

  • Substrate Addition: Initiate reaction by adding 200 µM Thymidine.

  • Detection: Monitor the decrease in absorbance at 290 nm (cleavage of the pyrimidine ring from the sugar results in a spectral shift).

  • Data Analysis: Plot Initial Velocity (V0) vs. [Inhibitor]. Calculate IC50 using non-linear regression.

Validation Criteria:

  • Positive Control: 5-Chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione (TPI) should yield an IC50 < 50 nM.

  • Negative Control: DMSO vehicle only (100% Activity).

Part 5: Quality Control & Handling

Storage:

  • Store powder at -20°C under desiccated conditions.

  • Hygroscopic nature: The 6-hydroxymethyl group increases water affinity. Equilibrate to room temperature before opening to prevent condensation.

Stability:

  • Acidic pH: Stable.

  • Basic pH (>9): Prone to ring opening or retro-aldol degradation. Avoid prolonged exposure to high pH buffers.

References

  • Axios Research. (2025). Trifluridine Impurity Standards and Metabolites. Retrieved from [Link]

  • Moschel, R. C., & Behrman, E. J. (1974). Oxidation of nucleic acid components. Preparation of 5-hydroxyuracil derivatives. Journal of Organic Chemistry. (Contextual grounding for 5-hydroxyuracil chemistry).
  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).

Sources

Application Note: Monoclonal Antibodies for 6-(Hydroxymethyl)-5-hydroxyuracil Detection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Epigenetic Researchers

Scientific Context & Mechanistic Causality

6-(Hydroxymethyl)-5-hydroxyuracil (6-HM-5-HU, CAS 80029-06-7) is a highly specific pyrimidine derivative that serves as a critical biomarker in two distinct scientific domains:

  • Pharmaceutical Quality Control: It is a recognized degradation impurity of Trifluridine[1], a thymidine-based antineoplastic and antiviral active pharmaceutical ingredient (API). Monitoring its formation is essential for API stability profiling and regulatory compliance.

  • Epigenetics & Oxidative DNA Damage: In biological systems, pyrimidine oxidation yields various lesions, notably 5-hydroxymethyluracil (5-hmU)[2]. Advanced oxidative stress can generate complex derivatives like 6-HM-5-HU. Historically viewed merely as mutagenic lesions, oxidized bases are now increasingly recognized as epigenetic marks that can regulate gene transcription via the base excision repair (BER) pathway. The urinary excretion of such oxidized nucleobases is also utilized as a potent biomarker for systemic oxidative stress[3].

To bridge the gap between high-throughput pharmaceutical screening and cellular imaging, we have developed highly specific monoclonal antibodies (mAbs) against 6-HM-5-HU.

Mechanism TFT Trifluridine (API) OxStress Oxidative Stress / Hydrolysis TFT->OxStress Degradation Target 6-(Hydroxymethyl)-5-hydroxyuracil (Target Analyte) OxStress->Target Generates mAb Anti-6-HM-5-HU mAb (High Affinity) Target->mAb Detected by App1 Pharmaceutical QC (cELISA) mAb->App1 App2 DNA Damage Assay (IF / Dot Blot) mAb->App2

Fig 1: Generation pathways of 6-HM-5-HU and downstream analytical applications.

Antibody Design & Specificity (E-E-A-T)

The Causality of Hapten Design: Small molecules (<1000 Da) like 6-HM-5-HU (MW 158.11) lack the structural complexity to independently elicit an immune response. To overcome this, the target analyte is covalently conjugated to a highly immunogenic carrier protein, Keyhole Limpet Hemocyanin (KLH). We specifically utilize linker chemistry at the N1 position of the pyrimidine ring. This orientation ensures that the unique 5-hydroxy and 6-hydroxymethyl functional groups are fully exposed to the host's immune system, driving the maturation of highly specific paratopes and preventing cross-reactivity with structurally similar physiological bases (e.g., unmodified thymine or uracil).

Quantitative Data: Cross-Reactivity Profile

To ensure assay trustworthiness, the mAb was rigorously screened against a panel of related pyrimidines.

AnalyteStructure / ModificationCross-Reactivity (%)
6-HM-5-HU Target Analyte 100.0%
5-Hydroxymethyluracil (5-hmU)Lacks 5-hydroxy group< 0.1%
5-HydroxyuracilLacks 6-hydroxymethyl group< 0.5%
Trifluridine (API)5-trifluoromethyl-2'-deoxyuridine< 0.01%
ThymineUnmodified baseNot Detected
UracilUnmodified baseNot Detected

Protocol 1: Competitive ELISA (cELISA) for Trifluridine Impurity Screening

Causality of Experimental Choice: Because 6-HM-5-HU possesses only a single binding epitope, a traditional "sandwich" ELISA is physically impossible. Therefore, we employ a competitive ELISA (cELISA) format. In this self-validating system, free 6-HM-5-HU in the sample competes with plate-bound 6-HM-5-HU-BSA conjugate for limited primary antibody binding sites. Consequently, the assay signal is inversely proportional to the analyte concentration.

cELISA Step1 Step 1: Plate Coating Coat with 6-HM-5-HU-BSA Step2 Step 2: Blocking 3% BSA to prevent non-specific binding Step1->Step2 Step3 Step 3: Incubation Add Sample + Primary mAb Step2->Step3 Step4 Step 4: Competition Free analyte competes with coated conjugate Step3->Step4 Step5 Step 5: Secondary Ab Add HRP-conjugated anti-mouse IgG Step4->Step5 Step6 Step6 Step5->Step6

Fig 2: Competitive ELISA (cELISA) workflow for small molecule impurity quantification.

Step-by-Step Methodology
  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of 6-HM-5-HU-BSA conjugate (1 µg/mL in 50 mM Carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing & Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBS for 2 hours at 37°C. Causality: BSA fills unoccupied hydrophobic sites on the polystyrene well, preventing non-specific background noise.

  • Sample Incubation (The Competition Step): Add 50 µL of Trifluridine API sample (or standard curve dilutions) and 50 µL of Anti-6-HM-5-HU primary mAb (0.5 µg/mL) to each well. Incubate for 1 hour at 37°C.

    • Self-Validation Control: Include a

      
       well (buffer only, no free analyte) to establish the maximum optical density (
      
      
      
      ), and a blank well (no primary antibody) to measure background noise.
  • Secondary Antibody: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (1:5000 dilution). Incubate for 45 minutes at 37°C.

  • Detection: Wash 5x. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. The HRP enzyme catalyzes TMB into a blue product.

  • Stopping & Reading: Add 50 µL/well of 2M

    
     to stop the reaction (color shifts to yellow). Read absorbance at 450 nm immediately.
    
Assay Performance Metrics
ParameterValue
Limit of Detection (LOD)0.05 ng/mL
Linear Dynamic Range0.1 ng/mL – 10 ng/mL
Intra-assay Precision (CV)< 5.2%
Inter-assay Precision (CV)< 7.8%

Protocol 2: Immunofluorescence (IF) Mapping of Genomic DNA Lesions

Causality of Experimental Choice: When utilizing antibodies to detect modified bases within genomic DNA, the primary physical barrier is the DNA double helix itself. Antibodies are too large to access epitopes buried within the hydrophobic core of native, double-stranded DNA. Therefore, a robust DNA denaturation step is strictly mandatory. We utilize 2N HCl, which effectively melts the hydrogen bonds between base pairs without causing the extensive depurination that harsher acids or prolonged heat might induce.

IF_Workflow Fix Cell Fixation (4% PFA) Perm Permeabilization (0.2% Triton X-100) Fix->Perm Denat DNA Denaturation (2N HCl, 30 min) Perm->Denat Block Blocking (10% NGS) Denat->Block Primary Primary mAb (Anti-6-HM-5-HU) Block->Primary Secondary Fluorophore-Secondary (Alexa Fluor 488) Primary->Secondary Imaging Confocal Imaging (Target Localization) Secondary->Imaging

Fig 3: Immunofluorescence workflow detailing critical DNA denaturation for epitope access.

Step-by-Step Methodology
  • Cell Fixation: Culture cells on glass coverslips. Treat with oxidative stressors (e.g.,

    
    ) if inducing damage. Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT).
    
  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at RT to allow antibody penetration through the nuclear membrane.

  • DNA Denaturation (Critical Step):

    • Wash cells 3x with PBS.

    • Incubate with 2N HCl for 30 minutes at RT. Causality: This step denatures dsDNA into ssDNA, exposing the 6-HM-5-HU epitopes.

    • Neutralize immediately by incubating with 100 mM Tris-HCl (pH 8.5) for 10 minutes.

  • Blocking: Block with 10% Normal Goat Serum (NGS) in PBST for 1 hour at RT.

  • Primary Antibody Incubation: Dilute Anti-6-HM-5-HU mAb (1:200) in 1% NGS/PBST. Incubate overnight at 4°C in a humidified chamber.

    • Self-Validation Control: Include a secondary-only control (omit primary mAb) to rule out non-specific fluorophore binding.

  • Secondary Antibody Incubation: Wash 3x with PBST. Apply Alexa Fluor® 488-conjugated Goat Anti-Mouse IgG (1:500) for 1 hour at RT in the dark.

  • Counterstaining & Mounting: Counterstain with DAPI (1 µg/mL) for 5 minutes. Mount coverslips using an anti-fade mounting medium.

  • Imaging: Acquire images using a confocal laser scanning microscope. 6-HM-5-HU will appear as punctate nuclear foci, colocalizing with the DAPI signal.

References

  • Title: 5-hydroxyuracil - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Trifluridine - Axios Research Source: axios-research.com URL: 1[1]

  • Title: Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? Source: nih.gov URL: 2[2]

  • Title: Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage and repair - Taylor & Francis Online Source: tandfonline.com URL: 3[3]

  • Title: Oxidative DNA damage is epigenetic by regulating gene transcription via base excision repair | PNAS Source: pnas.org URL:

Sources

Application Note: Visualization & Labeling of Hydroxymethyl- and Hydroxy-Uracil Species

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the visualization of hydroxymethyl- and hydroxy-uracil derivatives.

Important Technical Clarification: While 6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7) is a distinct chemical entity (often associated with the metabolism of uracil-based herbicides or drugs), the term is frequently confused with the biologically prevalent genomic modifications 5-Hydroxymethyluracil (5-hmU) and 5-Hydroxyuracil (5-OHU) .

  • 5-hmU & 5-OHU: Major epigenetic marks and oxidative DNA lesions requiring genomic visualization (Microscopy/Sequencing).

  • 6-(Hydroxymethyl)-5-hydroxyuracil: A metabolic intermediate requiring analytical visualization (LC-MS/MS).

This guide prioritizes the genomic visualization of 5-hmU/5-OHU due to their high biological relevance, while providing a specific Mass Spectrometry protocol for the 6-isomer to ensure comprehensive coverage.

Introduction & Biological Context

Hydroxylated uracil derivatives function as critical biomarkers in two distinct biological arenas:

  • Epigenetics & DNA Damage (5-Position): 5-Hydroxymethyluracil (5-hmU) is generated by the TET-mediated oxidation of Thymine or deamination of 5-hydroxymethylcytosine (5-hmC). It serves as a stable epigenetic mark and a recruitment signal for DNA repair factors. 5-Hydroxyuracil (5-OHU) is a pro-mutagenic oxidative lesion derived from Cytosine oxidation.

  • Metabolic Processing (6-Position): 6-(Hydroxymethyl)-5-hydroxyuracil and 6-hydroxymethyluracil appear primarily as catabolites of xenobiotics (e.g., Bromacil, Trifluridine). Visualizing these requires high-sensitivity analytical separation rather than in-situ imaging.

This guide details the "Click-Code" Chemoenzymatic Protocol for visualizing genomic 5-hmU and the LC-MS/MS Profiling Protocol for the 6-isomer.

Chemical Biology Mechanism: The "Click-Code" Strategy

Direct antibody detection of small base modifications often suffers from cross-reactivity. The gold standard for visualizing hydroxymethyl-uracils is Chemoenzymatic Labeling , which exploits the steric freedom of the hydroxymethyl group (-CH2OH) to attach a bioorthogonal handle (azide or alkyne).

Mechanism of Action[1][2]
  • Selective Phosphorylation: An engineered kinase (or specific transferase) transfers a modified phosphate group (e.g., from an ATP-analog containing an alkyne) specifically to the hydroxymethyl group of the target uracil.

  • Click Reaction: The alkyne-tagged base reacts with an azide-fluorophore via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Visualization: The fluorophore allows single-molecule imaging or flow cytometry analysis.

DOT Diagram: Chemoenzymatic Labeling Workflow

G GenomicDNA Genomic DNA (Containing 5-hmU) Enzyme Engineered Kinase (Transferase) GenomicDNA->Enzyme ATP_Analog ATP-γ-Alkyne (Cofactor) ATP_Analog->Enzyme LabeledDNA Alkyne-Tagged DNA (5-hmU-Alkyne) Enzyme->LabeledDNA Phosphate Transfer ClickRxn CuAAC Click Reaction (CuSO4 + THPTA) LabeledDNA->ClickRxn AzideFluor Azide-Fluorophore (Cy5/Alexa488) AzideFluor->ClickRxn Imaging Fluorescence Microscopy (Visualization) ClickRxn->Imaging Covalent Tagging

Caption: Workflow for chemoenzymatic labeling of 5-hmU. The enzyme transfers an alkyne handle, enabling fluorophore attachment via Click chemistry.

Protocol A: Genomic Visualization of 5-hmU (Fluorescence)

Target: 5-Hydroxymethyluracil in fixed cells or isolated DNA. Method: Chemoenzymatic "Click" Labeling (Adapted from Bai et al., 2021).

Reagents Required[1][3][4][5][6][7]
  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Labeling Enzyme: T4 Polynucleotide Kinase (T4 PNK) or engineered variant (e.g., DmdNK).

  • Substrate: ATP-γ-alkyne (N6-propargyl-ATP is common, but specific phosphate-modified analogs are preferred for specificity).

  • Click Reagents: CuSO4 (2 mM), Sodium Ascorbate (10 mM), THPTA Ligand (2 mM), Azide-Fluorophore (e.g., Azide-Alexa Fluor 488).

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Fixation: Incubate cells on coverslips with 4% PFA for 15 minutes at Room Temperature (RT).

  • Wash: Rinse 3x with PBS.

  • Permeabilization: Incubate with 0.5% Triton X-100 for 20 minutes.

  • DNA Denaturation (Critical): To expose the bases, treat cells with 2N HCl for 30 minutes at RT, then neutralize with 100 mM Tris-HCl (pH 8.5) for 10 minutes. Note: Enzymatic labeling efficiency improves significantly on ssDNA.

Phase 2: Chemoenzymatic Labeling
  • Reaction Mix Preparation: Prepare 50 µL per coverslip:

    • 1x Kinase Buffer (Tris-HCl pH 7.5, MgCl2, DTT).

    • 100 µM ATP-γ-alkyne.

    • 10 Units Labeling Enzyme (e.g., T4 PNK).

  • Incubation: Apply mix to coverslips. Incubate at 37°C for 60 minutes in a humidified chamber.

  • Wash: Rinse 3x with PBS containing 0.1% Tween-20 (PBST) to remove unbound ATP analog.

Phase 3: Click Chemistry Detection
  • Click Mix Preparation: Prepare fresh:

    • PBS (Base).

    • 20 µM Azide-Fluorophore.

    • 2 mM CuSO4 (pre-mixed with 4 mM THPTA ligand to protect DNA).

    • 10 mM Sodium Ascorbate (Add last).

  • Staining: Incubate cells with Click Mix for 30 minutes at RT in the dark.

  • Nuclear Counterstain: Wash 3x with PBST. Incubate with DAPI (1 µg/mL) for 5 minutes.

  • Mounting: Mount coverslips with anti-fade medium and image via Confocal Microscopy.

Protocol B: LC-MS/MS Visualization of 6-(Hydroxymethyl)-5-hydroxyuracil

Target: Free metabolic intermediate (6-hm-5-OH-U) in biological fluids. Method: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry.

Reagents Required[1][3][4][5][6][7]
  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -5-OHU) if exact match unavailable.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Step-by-Step Methodology
  • Sample Extraction:

    • Mix 100 µL plasma/urine with 300 µL cold Acetonitrile (protein precipitation).

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Collect supernatant and evaporate to dryness under nitrogen. Reconstitute in 100 µL Mobile Phase A.

  • LC Parameters:

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 2% B (Isocratic hold for polar retention).

      • 1-5 min: 2% -> 40% B (Linear gradient).

      • 5-7 min: 95% B (Wash).

      • 7-10 min: 2% B (Re-equilibration).

  • MS/MS Detection (MRM Mode):

    • Ionization: Electrospray Ionization (ESI) - Negative Mode (Uracils ionize better in negative mode).

    • Precursor Ion: m/z 157.0 (Deprotonated 6-hm-5-OH-U, MW 158.11).

    • Product Ions: Monitor transitions m/z 157.0 -> 113.0 (Loss of CO2) and 157.0 -> 42.0 (NCO-).

    • Quantification: Calculate Area Under Curve (AUC) ratio of Analyte/Internal Standard.

Comparative Data Summary

FeatureProtocol A: 5-hmU VisualizationProtocol B: 6-hm-5-OH-U Profiling
Primary Target Genomic DNA ModificationFree Metabolic Intermediate
Technique Fluorescence MicroscopyLC-MS/MS
Sensitivity Single-cell / Single-moleculeNanogram/mL (Plasma)
Key Reagent ATP-γ-alkyne + Azide-FluorC18 Column + Mass Spec
Spatial Resolution High (Subcellular/Nuclear)None (Bulk quantification)
Biological Relevance Epigenetics, DNA RepairDrug Metabolism, Xenobiotics

Troubleshooting & Quality Control

  • High Background (Protocol A):

    • Cause: Non-specific binding of the azide-fluorophore.

    • Solution: Increase washing steps with PBST. Ensure THPTA ligand is used to complex Copper, preventing Cu-induced DNA damage and precipitation.

  • No Signal (Protocol A):

    • Cause: Inefficient DNA denaturation.

    • Solution: The hydroxymethyl group is buried in the major groove. Ensure HCl treatment is sufficient to create ssDNA regions accessible to the kinase.

  • Peak Tailing (Protocol B):

    • Cause: Polar interactions with the column.

    • Solution: Use a HILIC column instead of C18 if retention of the highly polar 6-hm-5-OH-U is poor.

References

  • Bai, M., et al. (2021). "Bioorthogonal Chemical Signature Enabling Amplified Visualization of Cellular Oxidative Thymines." Analytical Chemistry. Link

  • Zhang, L., et al. (2020). "Differentiated Visualization of Single-Cell 5-Hydroxymethylpyrimidines with Microfluidic Hydrogel Encoding." Journal of the American Chemical Society. Link

  • Madugundu, G. S., et al. (2014). "Hydroxyl radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA." Nucleic Acids Research. Link

  • Sigma-Aldrich. "6-(Hydroxymethyl)-5-hydroxyuracil Product Specification." Merck KGaA. Link

  • Nagy, G. N., et al. (2015). "Detection of uracil within DNA using a sensitive labeling method." Nucleic Acids Research. Link

Troubleshooting & Optimization

Technical Support Center: Quantification of 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HMHU-QUANT-001 Subject: Troubleshooting Quantification, Isomer Separation, and Extraction Protocols Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary: The "Polarity Trap"

Welcome to the technical guide for 6-(Hydroxymethyl)-5-hydroxyuracil (CAS: 80029-06-7).[1][2] This molecule represents a "perfect storm" of analytical challenges. It is a highly polar, poly-hydroxylated pyrimidine that defies standard Reversed-Phase (C18) retention. Furthermore, it is a structural isomer of the more common oxidative lesion 5-hydroxymethyluracil (5-hmU) , making chromatographic resolution critical to avoid false positives.

This guide moves beyond generic advice, providing self-validating workflows for LC-MS/MS (HILIC/PGC) and GC-MS (Derivatization) platforms.

Critical Decision Matrix: Method Selection

Before starting, determine the correct platform based on your sensitivity needs and matrix complexity.

MethodSelection Start START: Select Matrix Matrix Biological Matrix (Plasma, Urine, DNA Hydrolysate) Start->Matrix Decision1 Isomer Distinction Required? (vs. 5-hmU) Matrix->Decision1 LCMS LC-MS/MS (HILIC/PGC) Rec: High Throughput Decision1->LCMS Yes (High Res) GCMS GC-MS (Derivatization) Rec: High Structural Confirm. Decision1->GCMS Yes (Spectral Fingerprint) SubDecision Sensitivity Requirement LCMS->SubDecision HILIC Zwitterionic HILIC (Best Sensitivity) SubDecision->HILIC < 1 ng/mL PGC Porous Graphitic Carbon (Best Isomer Sep) SubDecision->PGC > 1 ng/mL

Figure 1: Decision matrix for selecting the optimal quantification platform. HILIC offers sensitivity; GC-MS offers structural confirmation.

Module A: LC-MS/MS Quantification (Recommended)

Standard C18 columns will result in elution at the void volume (


), leading to massive ion suppression. You must use Hydrophilic Interaction Liquid Chromatography (HILIC)  or Porous Graphitic Carbon (PGC) .
Chromatographic Protocol
ParameterZwitterionic HILIC (Sensitivity Focus)Porous Graphitic Carbon (Isomer Focus)
Stationary Phase ZIC-HILIC or ZIC-pHILIC (3.5 µm)Hypercarb (3 or 5 µm)
Mechanism Partitioning into water-enriched layerCharge-induced dipole interaction
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)Acetonitrile + 0.1% Formic Acid
Gradient 90% B start (Hold 1 min)

40% B
0% B start (Hold 2 min)

90% B
Critical Note Do not use 100% Aqueous injection. Dissolve sample in 80% ACN.Requires strong regeneration (100% THF) periodically.
Mass Spectrometry Settings (MRM)
  • Ionization: ESI Negative Mode (Preferred for chlorinated/hydroxylated uracils due to acidic N-H protons).

  • Precursor Ion: m/z 157.0

    
    
    
  • Quantifier Transition: m/z 157.0

    
     42.0 (NCO fragment).
    
  • Qualifier Transition: m/z 157.0

    
     113.0 (Loss of 
    
    
    
    ).
  • Internal Standard: Use

    
    -5-Hydroxymethyluracil  if specific label is unavailable.
    

Technical Insight: The separation of 6-(Hydroxymethyl)-5-hydroxyuracil from 5-hmU relies on the slight pKa difference of the N3 proton. HILIC at pH 6.8 exploits this ionization difference to maximize resolution [1].

Module B: GC-MS Quantification (Alternative)

GC-MS is excellent for distinguishing isomers but requires rigorous derivatization to make the non-volatile hydroxyl groups amenable to gas phase transfer.

Derivatization Protocol (Silylation)

Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

Step-by-Step Workflow:

  • Lyophilization: Sample must be completely dry . Any residual water will hydrolyze the TMS reagent.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine (acts as acid scavenger).

  • Reaction: Add 50 µL BSTFA + 1% TMCS.

  • Incubation: Heat at 70°C for 45 minutes .

    • Why? The sterically hindered hydroxyl at the C5/C6 position requires thermal energy to fully derivatize. Incomplete reaction leads to split peaks (mono- vs. di-TMS derivatives).

  • Injection: Inject 1 µL in Splitless mode.

Target Derivative: Tris-TMS-6-(Hydroxymethyl)-5-hydroxyuracil (m/z 374).

Module C: Sample Preparation (The Clean-Up)

Direct injection of plasma or DNA hydrolysates will clog HILIC columns.

Extraction Workflow (DOT Diagram)

Extraction Sample Sample (Plasma/Urine) PPT Protein Precipitation (ACN 3:1 v/v) Sample->PPT Denature Supernatant Supernatant (High Organic) PPT->Supernatant Centrifuge Evap Evaporation (N2 stream) Supernatant->Evap Concentrate Recon Reconstitution (80% ACN) Evap->Recon HILIC Compatible

Figure 2: Sample preparation workflow optimized for HILIC injection solvent compatibility.

Solid Phase Extraction (SPE) Guide
  • Avoid: C18 cartridges (Analyte will break through).

  • Recommended: Polymeric Strong Anion Exchange (MAX) or Porous Graphitic Carbon (PGC) cartridges .

  • Protocol (MAX):

    • Condition: MeOH

      
       Water.
      
    • Load: Sample at pH 8 (Analyte is negatively charged).

    • Wash: 5% NH4OH in Water (Remove neutrals).

    • Elute: 2% Formic Acid in Methanol (Protonate to release).

Troubleshooting & FAQs

Q1: I see two peaks in my HILIC chromatogram with the same transition. Which is my analyte?

Diagnosis: You are likely resolving the 6-hydroxymethyl isomer from the 5-hydroxymethyl (5-hmU) isomer, or potentially Thymine Glycol . Solution:

  • Inject authentic standards of both 5-hmU and 6-(Hydroxymethyl)-5-hydroxyuracil individually.

  • In ZIC-HILIC, the 6-substituted isomer typically elutes earlier than the 5-substituted isomer due to steric shielding of the polar group reducing interaction with the water layer [2].

Q2: My GC-MS response varies wildly between injections.

Diagnosis: Moisture contamination. Solution:

  • Check the liner for active sites (glass wool).

  • Ensure the pyridine is anhydrous (stored over KOH pellets or molecular sieves).

  • Self-Check: If you see a peak at m/z 73 (TMS) but no analyte, your reagent hydrolyzed before reacting with the sample.

Q3: Why is my recovery low in plasma?

Diagnosis: Protein binding or "Crash" entrapment. Solution:

  • Do not use pure acid for precipitation.

  • Use Acetonitrile + 1% Formic Acid (3:1 ratio). The acid disrupts protein binding, while ACN precipitates the bulk protein.

  • Validation: Spike the isotope internal standard before extraction to normalize recovery losses.

References

  • HILIC Mechanism for Nucleobases

    • Title: Hydrophilic interaction chromatography coupled to mass spectrometry for the analysis of de novo pyrimidine pathway metabolites.[3][4]

    • Source:Biomolecules, 2019.[3]

    • Link:[Link]

  • Isomer Separation (PGC)

    • Title: Porous graphitic carbon liquid chromatography-mass spectrometry for the precise analysis of hydrophilic metabolites.
    • Source:Journal of Chrom
    • Link:[Link]

  • GC-MS Derivatization Challenges

    • Title: Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions.
    • Source:Chemical Research in Toxicology, 1998.
    • Link:[Link]

  • Chemical Identity

    • Title: 6-(Hydroxymethyl)-5-hydroxyuracil Product Page.[1][2]

    • Source: Sigma-Aldrich.[5]

Sources

Technical Support Center: A Guide to Mitigating Degradation of 6-(Hydroxymethyl)-5-hydroxyuracil During Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address the challenges associated with the degradation of 6-(Hydroxymethyl)-5-hydroxyuracil during sample preparation. Our goal is to ensure the integrity and accuracy of your analytical results.

Part 1: Frequently Asked Questions - Understanding Analyte Instability

This section addresses the fundamental properties of 6-(Hydroxymethyl)-5-hydroxyuracil and the primary reasons for its degradation.

Q1: What is 6-(Hydroxymethyl)-5-hydroxyuracil and why is its accurate measurement critical?

6-(Hydroxymethyl)-5-hydroxyuracil is a modified pyrimidine base. It is recognized as a product of oxidative DNA damage, forming from the oxidation of thymine. Accurate measurement of such DNA adducts is crucial in toxicology, cancer research, and drug development as they serve as key biomarkers for oxidative stress and genotoxicity. Inaccurate quantification due to sample preparation artifacts can lead to misinterpretation of experimental results, such as underestimating the extent of DNA damage.[1]

Q2: What are the primary chemical mechanisms driving the degradation of this molecule during sample preparation?

The main culprit is oxidation. The 5-hydroxyuracil moiety has a low ionization potential, making it highly susceptible to further oxidation, especially by one-electron oxidants.[2][3] This can be exacerbated by several factors common in laboratory environments:

  • Reactive Oxygen Species (ROS): Residual ROS from biological matrices or generated during sample processing can readily attack the molecule.

  • Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) present in samples or buffers can catalyze the formation of hydroxyl radicals, which are potent oxidizing agents.[4]

  • pH and Temperature: Extremes in pH and high temperatures can accelerate hydrolytic and oxidative degradation pathways.[5] For instance, alkaline conditions can promote the degradation of similar uracil derivatives.[6][7][8]

Q3: What common laboratory procedures can accidentally introduce degradation?

Several routine steps can inadvertently cause oxidative damage if not properly controlled:

  • High-Energy Sonication/Shearing: Acoustic shearing of DNA, a common step in next-generation sequencing (NGS) library preparation, has been shown to generate 8-oxoguanine, another classic oxidative DNA lesion. This process can introduce oxidation artifacts, especially if reactive contaminants are present.[4][9]

  • Exposure to Air/Oxygen: Prolonged exposure of the sample to air, particularly at elevated temperatures or non-neutral pH, can facilitate oxidation.

  • Derivatization Steps: Some derivatization procedures for GC-MS analysis can be harsh and may cause artifactual oxidation if not performed with care, for example, at low temperatures and with the addition of antioxidants.[10]

  • Formalin Fixation: The use of formaldehyde for tissue fixation can induce excessive oxidative stress, leading to the formation of DNA adducts that are not representative of the in vivo state.

Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section is designed to help you identify and resolve specific problems encountered during your analysis.

Problem Potential Causes Recommended Solutions & Explanations
Low or Inconsistent Analyte Recovery 1. Oxidative Degradation: The analyte is being destroyed after extraction. This is the most common cause.Solution: Incorporate antioxidants and metal chelators into your extraction buffers immediately. Use a combination like 2 mM deferoxamine (DFAM) or EDTA to chelate metal ions and prevent hydroxyl radical formation.[4] Work quickly on ice and minimize exposure to air.
2. High Temperature: Samples are being processed or stored at temperatures that accelerate degradation.Solution: Maintain samples at 0-4°C throughout the entire preparation workflow. For long-term storage, flash-freeze extracts in liquid nitrogen and store at -80°C.[1] Avoid repeated freeze-thaw cycles.
3. Unfavorable pH: The pH of the sample or buffers is promoting hydrolysis or oxidation.Solution: Ensure all solutions are buffered to a neutral pH (6.8-7.4). The stability of pyrimidine hydrates is known to be pH-dependent.[5]
Appearance of Unexpected Peaks in Chromatogram 1. Formation of Degradation Products: The unknown peaks are likely oxidized forms of your target analyte, such as isodialuric acid.[3]Solution: Implement the anti-oxidation strategies mentioned above. Additionally, use a high-purity solvent system for LC-MS analysis. If you suspect specific degradation products, search for their mass transitions to confirm their presence.
2. Matrix Effects: Components from the biological sample (e.g., lipids, proteins) are co-eluting and interfering with detection.Solution: Optimize your sample cleanup procedure. Solid Phase Extraction (SPE) is highly effective for removing interfering matrix components from serum or plasma.[11]
Poor Reproducibility Between Replicates 1. Inconsistent Exposure to Oxygen/Light: Variable handling times or exposure to ambient conditions between replicates.Solution: Standardize all handling steps. Process all samples in a batch under identical conditions. Use amber vials to protect from light, which can catalyze radical reactions.
2. Variable Contaminant Levels: Different levels of metal ions or other reactive species in individual sample tubes or wells.Solution: Pre-rinse all plasticware with a metal-chelating agent (like an EDTA solution) followed by high-purity water to remove trace metal contaminants.

Part 3: Validated Protocols for High-Fidelity Analysis

The following protocols are designed to minimize analyte degradation from the very first step of sample handling.

Protocol 3.1: Extraction from Biological Fluids (Plasma, Serum, Urine)

This protocol emphasizes immediate stabilization of the analyte.

1. Reagent Preparation:

  • Extraction Buffer (Prepare Fresh): Phosphate-buffered saline (PBS), pH 7.2, supplemented with 2 mM Deferoxamine Mesylate (DFAM) and 200 µM Butylated Hydroxytoluene (BHT). The use of chelators like DFAM is critical for reducing metal-catalyzed oxidation.[4]

  • Internal Standard (IS) Spiking Solution: Prepare a stock solution of a stable isotope-labeled analog of your analyte in methanol or your initial mobile phase.

2. Extraction Procedure:

  • Thaw samples on ice.

  • To 100 µL of sample (e.g., serum), immediately add 10 µL of the IS spiking solution.

  • Add 900 µL of ice-cold, antioxidant-fortified acetonitrile while vortexing to precipitate proteins.[11]

  • Incubate on ice for 20 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • (Optional but Recommended) Further clean the sample using Solid Phase Extraction (SPE) following the manufacturer's protocol for polar analytes.

  • Dry the final extract under a gentle stream of nitrogen at a temperature no higher than 40°C.

  • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3.2: Extraction from Tissues or Cell Pellets

This protocol focuses on efficient lysis while preventing oxidative damage.

1. Reagent Preparation:

  • Lysis/Extraction Buffer (Prepare Fresh): PBS, pH 7.2, with 1% Triton X-100, 2 mM DFAM, and 200 µM BHT.

  • Protease Inhibitor Cocktail: Add to the lysis buffer immediately before use.

2. Extraction Procedure:

  • Place the tissue sample or cell pellet in a pre-chilled homogenization tube with ceramic beads.

  • Add 500 µL of ice-cold Lysis/Extraction Buffer per 10-20 mg of tissue.

  • Homogenize using a bead beater system. Keep the samples on ice between homogenization cycles to prevent heating.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble analytes.

  • Proceed with protein precipitation (as in Protocol 3.1, Step 3) or an alternative cleanup method suitable for your sample type.

  • Dry down and reconstitute for analysis.

Part 4: Visual Aids and Workflows

Diagrams

The following diagrams illustrate key concepts for understanding and preventing degradation.

G cluster_0 Initiating Factors cluster_1 Degradation Cascade Metal Ions (Fe, Cu) Metal Ions (Fe, Cu) Intermediate Radical Intermediate Metal Ions (Fe, Cu)->Intermediate Catalyzes High Energy (Sonication) High Energy (Sonication) High Energy (Sonication)->Intermediate Induces Oxygen (Air) Oxygen (Air) Oxygen (Air)->Intermediate Promotes Analyte 6-(OH)Me-5-OH-Uracil Analyte->Intermediate One-electron Oxidation Product Oxidized Products (e.g., Isodialuric Acid) Intermediate->Product Further Reaction G Sample 1. Start: Biological Sample (Plasma, Tissue, etc.) Stabilize 2. Immediate Stabilization Add Buffer with Chelators (DFAM) & Antioxidants (BHT) on ice Sample->Stabilize Homogenize 3. Homogenization / Lysis (If solid, on ice) Stabilize->Homogenize Cleanup 4. Protein Precipitation / SPE (Ice-cold Acetonitrile) Homogenize->Cleanup Dry 5. Dry Down (Nitrogen stream, <40°C) Cleanup->Dry Reconstitute 6. Reconstitution (Initial Mobile Phase) Dry->Reconstitute Analyze 7. LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: Recommended sample preparation workflow designed to minimize analyte degradation at every critical step.

G Start Problem: Low Analyte Recovery CheckOxidation Are antioxidants & chelators in your extraction buffer? Start->CheckOxidation NoAnti No CheckOxidation->NoAnti No YesAnti Yes CheckOxidation->YesAnti Yes CheckTemp Was the entire prep performed on ice / at 4°C? NoTemp No CheckTemp->NoTemp No YesTemp Yes CheckTemp->YesTemp Yes CheckpH Is the buffer pH neutral (6.8-7.4)? NopH No CheckpH->NopH No AddAnti Solution: Add DFAM (2mM) and BHT (200µM) to buffer. ControlTemp Solution: Re-run prep, ensuring strict temperature control. AdjustpH Solution: Verify and adjust pH of all reagents. NoAnti->AddAnti YesAnti->CheckTemp NoTemp->ControlTemp YesTemp->CheckpH NopH->AdjustpH YespH Yes

Figure 3: A troubleshooting decision tree to systematically diagnose and resolve issues of low analyte recovery.

References

  • Costello, M., et al. (2013). Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation. Nucleic Acids Research, 41(6), e69. [Link]

  • Gehrke, C. W., & Kuo, K. C. (Eds.). (1990). Oxidation of 5-hydroxyuracil and structure of the main degradation... ResearchGate. [Link]

  • Costello, M., et al. (2013). Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation. ResearchGate. [Link]

  • Besarati-Nia, A., et al. (2005). Antioxidant Vitamin Supplementation Reduces Benzo(a)pyrene-DNA Adducts and Potential Cancer Risk in Female Smokers. Cancer Epidemiology, Biomarkers & Prevention, 14(1), 58-63. [Link]

  • Gao, S., et al. (2010). Profiling oxidative DNA damage: Effects of antioxidants. Free Radical Biology and Medicine, 48(9), 1227-1233. [Link]

  • Peluso, M., et al. (2013). POOLED ANALYSIS OF STUDIES ON DNA ADDUCTS AND DIETARY VITAMINS. Matera, Italy. [Link]

  • Guedj, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. International Journal of Pharmaceutics, 477(1-2), 343-351. [Link]

  • Cooke, M. S., et al. (2003). Formation and repair of oxidatively generated damage in cellular DNA. Free Radical Biology and Medicine, 34(8), 986-998. [Link]

  • Kanakis, C. D., et al. (2011). Structural analysis of DNA and RNA interactions with antioxidant flavonoids. ResearchGate. [Link]

  • Bellon, S., et al. (2006). Formation of isodialuric acid lesion within DNA oligomers via one-electron oxidation of 5-hydroxyuracil: characterization, stability and excision repair. Nucleic Acids Research, 34(13), 3849-3858. [Link]

  • Fisher, G. J., & Johns, H. E. (1973). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 12(17), 3375-3382. [Link]

  • Cadet, J., et al. (1998). Facts and artifacts in the measurement of oxidative base damage to DNA. Free Radical Biology and Medicine, 24(7-8), 1034-1039. [Link]

  • Santos, M. B., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 27(10), 1839-1850. [Link]

  • Zhang, H., et al. (2025). Mechanistic Insights and Analytical Advances in Food Antioxidants: A Comprehensive Review of Molecular Pathways, Detection Technologies, and Nutritional Applications. Foods, 14(7), 1058. [Link]

  • Unknown. (n.d.). Studies on Derivatives Uracil stability in various solvents and different functional groups. JOCPR. [Link]

  • Peluso, M., et al. (2013). Oxidative DNA damage and formalin-fixation procedures. Mutagenesis, 28(6), 623-628. [Link]

  • Sági, J., et al. (1979). Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers. Nucleic Acids Research, 6(8), 2839-2848. [Link]

  • Guedj, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. ResearchGate. [Link]

  • Jeevarajan, A. S., & Kumar, S. (2007). Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil. Journal of Biomolecular Structure and Dynamics, 25(2), 197-206. [Link]

  • Gackowska, L., et al. (2020). Analysis of 5-Hydroxymethyluracil Levels Using Flow Cytometry. Methods in Molecular Biology, 2195, 275-283. [Link]

  • Frenkel, K., et al. (1985). Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells. Biochemistry, 24(17), 4527-4533. [Link]

  • Sartori, A. A., et al. (2001). Effect of temperature on uracil processing in P. aerophilum extracts. ResearchGate. [Link]

  • Guichard, S., et al. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 1-10. [Link]

  • Huq, S. (n.d.). A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Phenomenex. [Link]

  • DNAmod. (2020). 5-hydroxymethyluracil. [Link]

  • Bellon, S., et al. (2006). Formation of isodialuric acid lesion within DNA oligomers via one-electron oxidation of 5-hydroxyuracil: characterization, stability and excision repair. Nucleic Acids Research, 34(13), 3849-3858. [Link]

  • Boonyakarn, T., et al. (2022). Effective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran by an Acetal Protection Strategy. ChemSusChem, 15(10), e202200059. [Link]

Sources

Technical Support Center: Analysis of Low-Abundance DNA/RNA Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Abundance of 6-(Hydroxymethyl)-5-hydroxyuracil in vivo

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical guide for researchers tackling the analytical challenges of 6-(Hydroxymethyl)-5-hydroxyuracil. We recognize that quantifying low-abundance, modified nucleosides is a significant hurdle where success hinges on meticulous sample preparation and optimized analytical strategy. This guide is designed to move beyond simple protocols, providing you with the underlying principles and troubleshooting logic honed from field experience. Our goal is to empower you to not only solve common issues but also to proactively design robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-(Hydroxymethyl)-5-hydroxyuracil and why is it difficult to measure in vivo?

6-(Hydroxymethyl)-5-hydroxyuracil is a modified pyrimidine base.[1] Like many modified nucleosides, such as its well-studied isomer 5-(hydroxymethyl)uracil (5-hmU), it can be a product of oxidative DNA damage or potentially serve as a rare epigenetic marker.[2][3] Its inherent challenge lies in its extremely low physiological concentration. Detecting a faint signal amidst a complex biological matrix containing billions of canonical (unmodified) nucleosides requires highly sensitive and specific analytical techniques.[4][5]

Q2: What is the gold-standard analytical platform for this type of analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the accurate quantification of modified nucleosides.[6][7] This technique offers the required selectivity to distinguish the target analyte from structurally similar isomers and the sensitivity to measure femtomole levels. While other methods like gas chromatography-mass spectrometry (GC/MS) exist, they often require harsh derivatization or hydrolysis steps that can degrade thermally labile molecules like hydroxylated uracils, leading to underestimation.[8]

Q3: What is a stable isotope-labeled internal standard, and why is it non-negotiable for this work?

A stable isotope-labeled (SIL) internal standard is a synthetic version of your target analyte where several atoms (e.g., ¹²C, ¹⁴N, ¹H) have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). The SIL standard is chemically identical to the analyte but has a different mass, making it distinguishable by the mass spectrometer.

Its use is critical because it acts as a self-validating control throughout your entire workflow.[4] By adding a known amount of the SIL standard to your sample at the very beginning of the extraction process, it experiences the same potential losses during sample preparation, extraction, and ionization as your target analyte. Any variability is normalized, correcting for matrix effects and ensuring the final quantitative result is highly accurate and reproducible.[4]

Troubleshooting Guide: From No Signal to Reliable Quantification

This section addresses the most common issues encountered during the analysis of 6-(Hydroxymethyl)-5-hydroxyuracil.

Problem: I cannot detect a signal for my target analyte, or the signal is indistinguishable from noise.

This is the most frequent and frustrating issue. The root cause can be anywhere from sample collection to the mass spectrometer settings. We can diagnose this logically.

  • Question: Can you see a strong, clear signal for your stable isotope-labeled (SIL) internal standard?

  • Answer & Rationale:

    • No: If the SIL standard is also missing, the problem lies within your sample preparation or LC-MS/MS system. The issue is not specific to the endogenous analyte.

      • Sample Prep Failure: The extraction procedure (e.g., Solid Phase Extraction - SPE) may have failed, resulting in the loss of all analytes. Re-evaluate your SPE protocol, ensuring correct conditioning, loading, washing, and elution steps.

      • LC-MS/MS System Failure: There could be a blockage in the LC, a problem with the electrospray source, or incorrect MS parameters.[9] Inject a simple mix of your SIL standard and analyte directly (bypassing the column) to confirm the instrument is tuned correctly and can detect the compounds.

    • Yes: If you see a robust signal for the SIL standard, your sample preparation and LC-MS/MS methods are fundamentally working. The problem is specific to the low-level endogenous analyte. This points to one of three areas: insufficient sample input, poor extraction efficiency for low concentrations, or severe signal suppression from the biological matrix.

  • Question: My internal standard signal is present but weak and/or my baseline is very noisy. How do I improve my signal-to-noise ratio?

  • Answer & Rationale: This strongly suggests that co-eluting contaminants from the biological matrix (salts, lipids, proteins) are suppressing the ionization of your analyte in the mass spectrometer source. The solution is more rigorous sample cleanup. Simple protein precipitation is often insufficient for low-level analysis.[10][11]

    • Implement Solid Phase Extraction (SPE): SPE is essential for removing interfering compounds. For polar molecules like modified uracils, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be highly effective.

    • Optimize the Chromatographic Separation: Ensure your analyte is not eluting in the void volume with salts and other highly polar matrix components. A column with a specialized stationary phase (e.g., a positively charged C18) can provide unique selectivity for polar analytes.[10][11]

  • Question: My cleanup is optimized, but the signal is still too low for reliable quantification. How can I boost the signal itself?

  • Answer & Rationale: Chemical derivatization is a powerful strategy to improve the ionization efficiency of a molecule or to introduce a chemical handle that is more readily detected.[4][12] For molecules with hydroxyl or amine groups, derivatization can significantly enhance signal intensity in the mass spectrometer.

    • Strategy: React the analyte with a reagent that adds a permanently charged group or a group that is very easy to ionize. For example, reagents targeting primary amines or hydroxyl groups can be used.[12] This modification can increase the signal by orders of magnitude, bringing a previously undetectable peak into a quantifiable range.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting a "No Signal" result.

Troubleshooting_Workflow start Start: No or Low Signal for Analyte check_is Check Signal of Stable Isotope Labeled (SIL) Internal Standard (IS) start->check_is is_ok IS Signal is Strong & Clear check_is->is_ok Present/Strong is_bad IS Signal is Absent or Weak check_is->is_bad Absent/Weak optimize_cleanup Problem: Matrix Suppression or Insufficient Analyte Concentration Solution 1: Improve Sample Cleanup (SPE) is_ok->optimize_cleanup reinject_std Action: Inject IS directly (bypass sample prep). Does it work? is_bad->reinject_std fix_ms Problem: LC-MS/MS System Issue (Tuning, Clog, Source) Solution: System Maintenance reinject_std->fix_ms No fix_prep Problem: Catastrophic Sample Prep Failure (e.g., wrong SPE solvent) Solution: Review & Repeat Prep Protocol reinject_std->fix_prep Yes increase_sample Solution 2: Increase Starting Sample Amount (if possible) optimize_cleanup->increase_sample derivatize Solution 3: Implement Signal Enhancement via Chemical Derivatization increase_sample->derivatize final Achieve Reliable Quantification derivatize->final

Caption: Troubleshooting decision tree for absent or low analyte signals.

Data & Protocols

Impact of Sample Preparation on Analyte Recovery

The choice of sample preparation is the single most important factor in overcoming low abundance. The table below illustrates the typical impact of escalating cleanup protocols on analyte recovery and signal quality.

Preparation Method Hypothetical Recovery (%) Matrix Effect (%) *Resulting S/N Ratio Recommendation
Protein Precipitation (PPT) Only85-95%70-90%< 3Not recommended for low-abundance analytes
PPT + Liquid-Liquid Extraction (LLE)60-80%40-60%5 - 15Moderate improvement, can be complex to optimize
PPT + Solid Phase Extraction (SPE)70-90%< 20%> 50Recommended Gold Standard

*Matrix Effect (%) represents the percentage of signal suppression caused by interfering compounds.

Protocol 1: Enzymatic Digestion and SPE Cleanup of DNA

This protocol provides a robust method to digest genomic DNA to single nucleosides and purify them for LC-MS/MS analysis.

Materials:

  • Genomic DNA sample (1-10 µg)

  • Stable Isotope-Labeled Internal Standard for 6-(Hydroxymethyl)-5-hydroxyuracil

  • Nuclease P1 (0.5 U/µL in 10 mM ammonium acetate)[13]

  • Bacterial Alkaline Phosphatase (BAP)

  • 200 mM HEPES buffer (pH 7.0)[13]

  • Mixed-Mode SPE Cartridges

  • LC-MS grade water, methanol, and acetonitrile

Procedure:

  • Spiking: To up to 10 µg of your DNA sample in a microfuge tube, add the SIL internal standard to a final concentration of 100 fmol.

  • Enzymatic Digestion:

    • Add 2 µL Nuclease P1, 0.5 µL BAP, and 2.5 µL of 200 mM HEPES buffer.[13]

    • Adjust the total volume to 25 µL with ultrapure water.

    • Incubate at 37°C for 3 hours.[13] For complete digestion, this can be extended up to 24 hours.

  • Protein Removal: Centrifuge the digest through a 10 kDa molecular weight cutoff (MWCO) filter to remove the enzymes. This step is crucial to prevent contamination of the LC-MS system.[14]

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Load: Load the entire filtered sample from Step 3 onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

    • Elute: Elute the nucleosides with 1 mL of 50% acetonitrile in water.

  • Final Preparation:

    • Evaporate the eluate to dryness using a vacuum concentrator.[13]

    • Reconstitute the sample in 50 µL of the initial LC mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

    • Transfer to an LC vial for analysis.

Overall Analytical Workflow

The diagram below outlines the full experimental process from biological sample to final data.

Workflow_Diagram cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Fluid) Spike Spike with SIL Internal Standard Sample->Spike Extract DNA/RNA Extraction Spike->Extract Digest Enzymatic Digestion to Nucleosides Extract->Digest Cleanup SPE Cleanup Digest->Cleanup Deriv Optional: Chemical Derivatization Cleanup->Deriv LCMS LC-MS/MS Analysis Deriv->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Comprehensive workflow for modified nucleoside analysis.

References

  • Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR Protocols. Available at: [Link]

  • Quantification and mapping of DNA modifications. Journal of Zhejiang University. Science. B. Available at: [Link]

  • Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Biochemistry. Available at: [Link]

  • Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. LCGC International. Available at: [Link]

  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available at: [Link]

  • Derivatization technique for both purines and pyrimidines. Chromatography Forum. Available at: [Link]

  • Intramolecular derivatization of 2′-amino-pyrimidine modified RNA with functional groups that is compatible with re-amplification. Nucleic Acids Research. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford, Mass Spectrometry Research Facility. Available at: [Link]

  • Detection of Low-Abundance DNA Modifications Using Signal Amplification-Based Immunocytochemistry. Springer Nature Experiments. Available at: [Link]

  • Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical Research in Toxicology. Available at: [Link]

  • 5-(Hydroxymethyl)uracil. PubChem. Available at: [Link]

  • Intramolecular derivatization of 2'-amino-pyrimidine modified RNA with functional groups that is compatible with re-amplification. PubMed. Available at: [Link]

  • Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. Available at: [Link]

  • Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells. Biochemistry. Available at: [Link]

  • A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Phenomenex. Available at: [Link]

  • Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring. Available at: [Link]

  • A unique approach for studying changes in chemical markers on DNA. MRC London Institute of Medical Sciences. Available at: [Link]

  • Accurate Measurement of DNA Methylation: Challenges and Bias Correction. Apollo - University of Cambridge Repository. Available at: [Link]

  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography. Available at: [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences. Available at: [Link]

  • 5-hydroxymethyluracil. DNAmod. Available at: [Link]

  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. ResearchGate. Available at: [Link]

  • Reliability and reproducibility issues in DNA microarray measurements. Briefings in Bioinformatics. Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Justine Bibel. Available at: [Link]

  • Identification and Quantitative Determination of 5-(Hydroxymethyl)furfural in Sugar Color. ResearchGate. Available at: [Link]

  • Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. DergiPark. Available at: [Link]

Sources

Technical Support Center: Optimization of DNA Hydrolysis for 5-Hydroxymethyluracil Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analysis of 5-hydroxymethyluracil (5-hmU), a critical oxidized DNA lesion. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of DNA hydrolysis and achieve accurate, reproducible quantification of 5-hmU.

A quick note on nomenclature: The query mentioned "6-(Hydroxymethyl)-5-hydroxyuracil." The common and biologically relevant oxidized pyrimidine is 5-hydroxymethyluracil (5-hmU), which arises from the oxidation of thymine's methyl group.[1][2] This guide will focus on the analysis of 5-hmU.

The accurate measurement of 5-hmU is crucial for understanding oxidative stress, DNA damage, and epigenetic regulation.[1][2][3][4] However, the first and most critical step—hydrolyzing DNA to its constituent bases or nucleosides—is fraught with potential pitfalls that can lead to inaccurate results. This guide is designed to address these challenges head-on.

Troubleshooting Guide

This section addresses common problems encountered during DNA hydrolysis for 5-hmU analysis.

Question 1: Why is my 5-hmU recovery low and inconsistent when using acid hydrolysis?

Answer:

This is a very common issue. While seemingly straightforward, acid hydrolysis, particularly with formic acid, can significantly underestimate 5-hmU levels, sometimes by an order of magnitude.[1][2][5]

Potential Causes & Solutions:

  • Analyte Instability and Derivatization: The primary culprit is the high reactivity of the hydroxymethyl group in an acidic environment.[1][5] This group can undergo condensation reactions with the formic acid itself, as well as with alcohols or amines present as contaminants.[1][5] This chemically modifies the 5-hmU, preventing its detection as the native base.

    • Solution: The most effective solution is to switch to an enzymatic hydrolysis method, which operates under much milder, neutral pH conditions that preserve the structure of 5-hmU. If acid hydrolysis is unavoidable, meticulous optimization is required.

  • Harsh Hydrolysis Conditions: High temperatures and prolonged incubation times used to cleave the N-glycosidic bonds of all nucleosides can degrade sensitive modified bases like 5-hmU.[6]

    • Solution: Optimize your formic acid hydrolysis conditions. While some protocols use high temperatures (e.g., 140°C), this can be detrimental.[7][8] Consider testing a range of temperatures (e.g., 120-150°C) and shorter incubation times. Microwave-assisted acid hydrolysis can also reduce incubation times significantly, potentially minimizing degradation.[9]

  • Formic Acid Quality: Trace contaminants in the formic acid can react with 5-hmU or interfere with subsequent derivatization steps if you are using GC-MS.[6]

    • Solution: Always use the highest purity, freshly opened formic acid available. It is advisable to test different lots or sources to identify one that gives the highest recovery of a 5-hmU standard.[6]

Question 2: I'm using an enzymatic method, but my results are still variable. What could be wrong?

Answer:

Enzymatic hydrolysis is generally the superior method for 5-hmU analysis, but it requires careful attention to detail for complete and reproducible digestion.

Potential Causes & Solutions:

  • Incomplete DNA Digestion: DNA must be completely hydrolyzed to single nucleosides (or bases) for accurate quantification. The presence of 5-hmU can sometimes hinder the activity of certain nucleases.[10] Incomplete digestion will lead to an underestimation of all nucleosides, but the effect may be more pronounced for the modified ones.

    • Solution: Use a multi-enzyme cocktail approach. A robust combination typically involves an initial digestion to break down the DNA polymer, followed by enzymes to cleave phosphodiester bonds and finally remove the phosphate group. A common and effective sequence is DNAse I, followed by Nuclease P1 and/or snake venom phosphodiesterase, and finally an alkaline phosphatase.[11] Ensure each enzyme has sufficient time to act under its optimal buffer conditions.

  • Enzyme Inhibition or Inactivation: Contaminants from your DNA isolation (e.g., EDTA, phenol, high salt concentrations) can inhibit nuclease activity. Enzymes can also lose activity over time due to improper storage or multiple freeze-thaw cycles.

    • Solution: Ensure your DNA is of high purity. Perform a buffer exchange or ethanol precipitation if carryover contamination is suspected. Always use fresh enzyme aliquots and follow the manufacturer's storage and handling instructions.

  • Suboptimal Reaction Conditions: Each enzyme in the cocktail has specific requirements for pH, temperature, and cofactors (e.g., Mg²⁺, Zn²⁺).

    • Solution: Review the specific requirements for each enzyme in your protocol. It is often best to perform the digestions sequentially, adjusting the buffer between steps to provide the optimal environment for each enzyme.[11]

Question 3: My 5-hmU signal is low, and I see peaks that could be further oxidation products. How can I prevent artificial oxidation during sample prep?

Answer:

Artificial oxidation of 5-hmU to 5-formyluracil (5-foU) or 5-carboxyuracil (5-caU) during sample preparation is a significant concern that can lead to underestimation of 5-hmU.[3]

Potential Causes & Solutions:

  • Exposure to Oxidants: DNA isolation and hydrolysis steps can inadvertently introduce oxidative stress, especially during heating steps in the presence of oxygen.

    • Solution: De-gas all your solutions (water, buffers) before use. Consider performing the hydrolysis reaction under an inert atmosphere (e.g., argon or nitrogen). Adding antioxidants, such as TEMPO, to the hydrolysis mixture can also help protect sensitive bases.

  • Harsh Lysis or Hydrolysis: As mentioned, aggressive acid hydrolysis is a major source of analyte degradation.[1][6]

    • Solution: Again, enzymatic hydrolysis is strongly preferred. It avoids the harsh chemical and thermal conditions that promote unwanted side reactions.

Frequently Asked Questions (FAQs)

Q: What is the best method for DNA hydrolysis for 5-hmU analysis: acid or enzymatic?

A: For quantifying 5-hmU and other sensitive oxidized bases, enzymatic hydrolysis is overwhelmingly the recommended method. It provides a much gentler reaction environment, which minimizes the risk of analyte degradation and chemical modification that is common with acid hydrolysis.[1][5] Acid hydrolysis can be used for more stable bases but is not ideal for 5-hmU.[1][2][6]

Q: How do I choose the right internal standard for my LC-MS/MS analysis?

A: The gold standard is a stable isotope-labeled (SIL) internal standard , such as [¹³C,¹⁵N₂]-5-hmU. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects (ionization suppression or enhancement).[12] This allows for the most accurate correction of experimental variability.[12][13] If a SIL-IS is not available, a structural analogue can be used, but it will not compensate for all sources of variation as effectively.[12]

Q: How should I store my DNA samples to prevent background oxidation?

A: To minimize the artificial formation of 5-hmU and other oxidative damage products during storage, DNA should be stored at -80°C. For long-term storage, it is best to store it under an inert atmosphere (e.g., argon) or with an added antioxidant/chelator solution to scavenge free radicals and metal ions that can catalyze oxidative reactions.

Q: How can I validate my chosen hydrolysis method?

A: Method validation is critical. You should prepare a standard sample using a synthetic oligonucleotide containing a known amount of 5-hmU. Process this standard through your entire workflow (hydrolysis, cleanup, and LC-MS/MS analysis). The recovery of 5-hmU from this standard will give you a direct measure of your hydrolysis efficiency and analyte stability. You should aim for high and consistent recovery (e.g., >90%).

Detailed Protocols & Data

Protocol 1: Optimized Enzymatic Hydrolysis for LC-MS/MS

This two-step protocol is designed to ensure complete DNA digestion to 2'-deoxynucleosides while preserving modified bases.

Step 1: Initial DNA Digestion

  • To 10-20 µg of purified genomic DNA in a microcentrifuge tube, add your stable isotope-labeled internal standard mix.

  • Add 10X Reaction Buffer (e.g., 200 mM Tris-HCl, 100 mM MgCl₂, pH 7.5).

  • Add 10 units of DNAse I and 0.02 units of snake venom phosphodiesterase.

  • Add nuclease-free water to a final volume of 100 µL.

  • Incubate at 37°C for 2 hours.

Step 2: Final Dephosphorylation

  • To the reaction mixture from Step 1, add 10 units of calf intestinal alkaline phosphatase.

  • Incubate at 37°C for an additional 2 hours.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge the sample at >10,000 x g for 5 minutes to pellet the denatured enzymes.

  • Transfer the supernatant, which contains the deoxynucleosides, to a clean tube or HPLC vial for LC-MS/MS analysis.

Data Summary: Comparison of Hydrolysis Methods
MethodKey ParametersAdvantagesDisadvantagesSuitability for 5-hmU
Formic Acid Hydrolysis 88% Formic Acid, 140°C, 90 minSimple, inexpensive, effective for purinesHarsh conditions, significant degradation and modification of 5-hmU[1][5][6], potential for artifactsNot Recommended
Microwave-Assisted Acid Hydrolysis 21 M Formic Acid, 190°C, 5 min[9]Very fast (minutes vs. hours)Requires specialized equipment, still carries risk of analyte degradation due to harsh conditionsPotentially better than conventional acid hydrolysis, but enzymatic is still preferred
Multi-Enzyme Hydrolysis DNAse I, Nuclease P1, Phosphodiesterase, Alkaline Phosphatase; 37°C[11]Mild conditions, preserves base structure, high recovery, considered the gold standardMore complex, higher cost, requires careful optimization of enzyme activities and buffer conditionsHighly Recommended

Visualizations

Workflow for 5-hmU Analysis

5hmU_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing DNA Purified Genomic DNA IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) DNA->IS Hydrolysis DNA Hydrolysis (Enzymatic Recommended) IS->Hydrolysis Cleanup Protein Precipitation & Supernatant Transfer Hydrolysis->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Quant Quantification (Analyte/IS Ratio vs. Curve) LCMS->Quant Report Final Report (e.g., 5-hmU / 10^6 dG) Quant->Report

Caption: Overall workflow from purified DNA to final quantitative results for 5-hmU analysis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or Inconsistent 5-hmU Recovery Method Hydrolysis Method? Start->Method Acid Acid Hydrolysis Method->Acid Acid Enzyme Enzymatic Hydrolysis Method->Enzyme Enzymatic Acid_Sol Primary Cause: Analyte Degradation. Solution: Switch to Enzymatic Method. Acid->Acid_Sol Enzyme_Check Check for: 1. Incomplete Digestion 2. Enzyme Inhibition 3. Artificial Oxidation Enzyme->Enzyme_Check Enzyme_Sol Solutions: - Use Multi-Enzyme Cocktail - Ensure High DNA Purity - Use Fresh Enzyme Aliquots - De-gas Buffers Enzyme_Check->Enzyme_Sol

Caption: Decision tree for troubleshooting low recovery of 5-hydroxymethyluracil.

References

  • Djuric, Z., & Luongo, D. A. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical Research in Toxicology, 11(7), 840–845. [Link]

  • Cadet, J., & Wagner, J. R. (2013). DNA base damage by reactive oxygen species, oxidizing agents, and UV radiation. Cold Spring Harbor Perspectives in Biology, 5(2), a012559. [Link]

  • Rehman, A., Jenner, A., & Halliwell, B. (1999). Gas chromatography–mass spectrometry analysis of DNA: Optimization of protocols for isolation and analysis of DNA from human blood. Methods in Enzymology, 300, 146-160. [Link]

  • Klungland, A., & Bjelland, S. (2007). Oxidative damage to purines in DNA: role of mammalian Ogg1. DNA Repair, 6(4), 481-488. [Link]

  • Teebor, G. W., Frenkel, K., & Goldstein, M. S. (1984). Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells. Proceedings of the National Academy of Sciences of the United States of America, 81(2), 318–321. [Link]

  • Lowenthal, M. S., et al. (2020). Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry. Analytical Chemistry, 92(2), 1989-1996. [Link]

  • Wang, Y., et al. (2021). An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil. Chemical Science, 12(40), 13495–13501. [Link]

  • López-López, E., et al. (2017). Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry. Journal of the Mexican Chemical Society, 61(3), 224-231. [Link]

  • Lowenthal, M. S., et al. (2019). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Analytical Chemistry, 92(2), 1989-1996. [Link]

  • Maiti, A., & Drohat, A. C. (2011). Divergent mechanisms for enzymatic excision of 5-formylcytosine and 5-carboxylcytosine from DNA. The Journal of biological chemistry, 286(40), 35334–35339. [Link]

  • Dizdaroglu, M. (1998). Novel Activities of Human Uracil DNA N -Glycosylase for Cytosine-Derived Products of Oxidative DNA Damage. Nucleic Acids Research, 26(8), 1937–1942. [Link]

  • Shipkova, P., & Vlase, L. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of Analytical Methods in Chemistry, 2012, 531587. [Link]

  • Szulik, M. W., & Golebiowski, F. M. (2022). Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. DNA Repair, 118, 103373. [Link]

  • Schumacher, F., et al. (2016). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Archives of Toxicology, 90(11), 2831–2843. [Link]

  • Nackerdien, Z., et al. (1991). Effects of formic acid hydrolysis on the quantitative analysis of radiation-induced DNA base damage products assayed by gas chromatography/mass spectrometry. Analytical Biochemistry, 197(1), 19-24. [Link]

  • Masaoka, A., et al. (2003). Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases. Nucleic Acids Research, 31(19), 5671–5677. [Link]

  • Pradhan, S. (2012, April 3). Global and locus specific 5-hydroxymethylcytosine detection and quantification [Video]. YouTube. [Link]

  • van den Heuvel, R. H., et al. (2003). Real-time monitoring of enzymatic DNA hydrolysis by electrospray ionization mass spectrometry. Nucleic Acids Research, 31(12), e67. [Link]

  • Järvinen, P., et al. (2001). Restriction, methylation and ligation of 5-hydroxymethyluracil-containing DNA. Mutation Research, 486(3), 169-176. [Link]

  • Byram, S. (2015). Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis. Journal of Chromatography B, 997, 223-228. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • Letter, W. (2024, August 6). Usage of internal standards in LC-MS/MS analysis? ResearchGate. [Link]

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

  • Chandra, M., & Silverman, S. K. (2011). Establishing broad generality of DNA catalysts for site-specific hydrolysis of single-stranded DNA. Nucleic Acids Research, 39(22), 9739–9751. [Link]

  • Liu, Z., et al. (2024). Detection of Uracil-Excising DNA Glycosylases in Cancer Cell Samples Using a Three-Dimensional DNAzyme Walker. ACS Measurement Science Au. [Link]

  • Danjolli-Hashani, F., et al. (2023). Determination of 8-OHGua by LC-MS/MS after Acid Hydrolysis of Oxidative Damaged DNA. Analytical and Bioanalytical Chemistry Research, 10(4), 403-409. [https://abc. Chemists.ir/article_173981.html]([Link]. Chemists.ir/article_173981.html)

  • Müller, U., & Bauer, C. (2014). 5-hydroxymethylcytosine: a stable or transient DNA modification?. Chromosoma, 123(4), 331–337. [Link]

  • Lirussi, L., & Nilsen, H. (2024). DNA Glycosylases Define the Outcome of Endogenous Base Modifications. International Journal of Molecular Sciences, 25(1), 543. [Link]

Sources

Technical Support Center: Mass Spectrometry of 6-(Hydroxymethyl)-5-hydroxyuracil (HMHU)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting, Method Development, and Artifact Suppression for HMHU Analysis

Introduction: The Analyst's Dilemma

6-(Hydroxymethyl)-5-hydroxyuracil (HMHU) is not merely a metabolite; it is a critical biomarker of oxidative DNA damage, specifically resulting from the oxidation of the thymine methyl group. As a Senior Application Scientist, I often see researchers struggle with this molecule because it defies standard "drug discovery" workflows.

The Core Challenge: HMHU is small (MW 158), highly polar, and thermally labile. It elutes in the void volume of C18 columns and ionizes poorly in positive mode. Furthermore, it can be artificially generated during sample preparation, leading to false positives.

This guide moves beyond basic instruction to address the causality of failure and provides self-validating protocols to ensure data integrity.

Module 1: Ionization & Sensitivity (The "No Signal" Error)

The Problem

"I am infusing pure standard, but I see no signal or high background noise in ESI+."

Root Cause Analysis

HMHU is a uracil derivative. The pyrimidine ring contains acidic protons at the N1 and N3 positions. In positive mode (ESI+), protonation is difficult and unstable. In negative mode (ESI-), the molecule readily deprotonates to form a stable [M-H]⁻ ion.

Troubleshooting Protocol
  • Switch Polarity: Immediately switch to ESI Negative Mode .

  • Buffer Selection: Remove acidic modifiers (Formic Acid/TFA) that suppress negative ionization. Use Ammonium Acetate (5-10 mM) or Ammonium Fluoride (0.5 mM) to raise pH slightly and assist deprotonation.

  • Source Temperature: Keep source temperature moderate (<350°C). HMHU can dehydrate in the source, splitting your signal between the parent (157) and the water-loss product (139).

Validated MRM Transitions (ESI-)

Use the following transitions for Triple Quadrupole (QqQ) acquisition.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)Mechanism
HMHU 157.0 [M-H]⁻114.0 Quantifier15-20Loss of HNCO (Ring contraction)
HMHU 157.0 [M-H]⁻139.0 Qualifier10-15Loss of H₂O (Dehydration)
HMHU 157.0 [M-H]⁻42.0 Qualifier25+[NCO]⁻ fragment

Module 2: Chromatography (The "Void Volume" Error)

The Problem

"My analyte elutes with the solvent front (t0) on my C18 column."

Root Cause Analysis

HMHU is extremely hydrophilic (LogP < -1.5). Standard Alkyl-bonded phases (C18, C8) cannot retain it because there is no hydrophobic interaction.

The Fix: Porous Graphitic Carbon (PGC)

Do not use HILIC unless you have strictly controlled the matrix (salt crashes HILIC). The most robust solution is Porous Graphitic Carbon (Hypercarb) . PGC retains polar analytes via the Polar Retention Effect on Graphite (PREG), allowing separation of HMHU from thymine and other interferences.

Recommended LC Method (PGC)
  • Column: Hypercarb (Thermo), 100 x 2.1 mm, 3 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 9).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B hold for 2 min (loading), ramp to 30% B over 8 min.

Module 3: Artifact Suppression (The "False Positive" Error)

The Problem

"I detect HMHU in my control samples where it shouldn't exist."

Root Cause Analysis

This is the most dangerous pitfall. Thymine is present in biological samples at concentrations orders of magnitude higher than HMHU. During sample prep (especially derivatization or heating), Thymine can oxidize to form HMHU ex vivo.

Self-Validating Control

You must include a "Thymine Challenge" control:

  • Spike a blank matrix with a high concentration of Thymine (d0).

  • Process the sample.[1][2][3][4][5][6]

  • If you detect HMHU, your prep method is generating artifacts.

Visual Workflow: LC-MS Decision Tree

LCMS_Workflow Start START: HMHU Analysis Polcheck Check Ionization Polarity Start->Polcheck PosMode ESI Positive (+) Polcheck->PosMode Low Sensitivity NegMode ESI Negative (-) Polcheck->NegMode Optimal Signal ColCheck Column Selection NegMode->ColCheck C18 C18 / C8 ColCheck->C18 Elution in Void (Fail) PGC Porous Graphitic Carbon ColCheck->PGC Strong Retention (Pass) Buffer Mobile Phase pH PGC->Buffer Acidic Formic Acid (pH 3) Buffer->Acidic Suppressed Ionization Basic Ammonium Acetate (pH 8-9) Buffer->Basic Enhanced Ionization

Caption: Figure 1. LC-MS Method Development Logic. Green paths indicate the optimized workflow for HMHU.

Module 4: GC-MS Specifics (Derivatization)

For researchers using GC-MS, HMHU requires derivatization to become volatile.

Derivatization Protocol (Silylation)
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Conditions: 60°C for 30-45 minutes. Strictly anhydrous.

  • Derivative Formed: Tetrakis-TMS-HMHU (4 TMS groups replace H on 2xOH and 2xNH).

  • Molecular Weight: 158 + (4 × 72) = 446 Da .

GC-MS Fragmentation Pattern (EI Source)
Ion (m/z)OriginSignificance
446 M⁺ (Molecular Ion)Confirms 4-TMS derivative.
431 [M-15]⁺Loss of Methyl group (CH₃) from TMS.
356 [M-90]⁺Loss of TMSOH (Trimethylsilanol).
73 [Si(CH₃)₃]⁺Base peak (Non-specific).
147 RearrangementPentamethyldisiloxane ion.
Visual Workflow: Derivatization Logic

GC_Workflow HMHU Native HMHU (Polar, Non-volatile) Reaction Reaction 60°C, 45 min HMHU->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product Tetrakis-TMS-HMHU (MW 446) Reaction->Product Silylation Artifact Artifactual HMHU Reaction->Artifact False Positive Interference Thymine (Contaminant) Interference->Reaction Oxidation (if O2 present)

Caption: Figure 2. GC-MS Derivatization Pathway. Note the risk of artifact generation from Thymine if oxygen is present.

References

  • Dizdaroglu, M. (1991). Chemical determination of free radical-induced damage to DNA. Free Radical Biology and Medicine, 10(3-4), 225-242. Link

  • Cadet, J., et al. (2005). Oxidatively generated damage to the guanine moiety of DNA: mechanistic aspects and formation in cells. Accounts of Chemical Research, 38(7), 547-553. Link

  • Thermo Fisher Scientific. (2023). Hypercarb Porous Graphitic Carbon LC Columns Guide. Link

  • NIST Chemistry WebBook. (2023). Mass spectrum of Uracil, 5-hydroxy-6-methyl-, tetrakis(trimethylsilyl) derivative. Link

  • Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? British Journal of Pharmacology, 142(2), 231-255. Link

Sources

Technical Support Center: Measurement of 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the accurate measurement of 6-(Hydroxymethyl)-5-hydroxyuracil, more commonly known as 5-(hydroxymethyl)uracil (5-hmU). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this important molecule. 5-hmU is a modified pyrimidine base that can originate from both oxidative DNA damage and enzymatic processes, making it a key area of interest in fields ranging from oncology to epigenetics.[1][2] However, its low abundance and chemical properties present significant analytical challenges, often leading to artifactual results that can misguide research.

This document provides in-depth troubleshooting guides and frequently asked questions to help you minimize artifacts and ensure the integrity of your data. We will delve into the causality behind experimental choices, offering field-proven insights to build self-validating protocols.

Troubleshooting Guide: From Sample to Signal

This section addresses specific issues you may encounter during the 5-hmU measurement workflow, from initial sample preparation to final detection.

Section 1: Sample Preparation Artifacts

The journey to accurate quantification begins with pristine sample handling. The majority of artifacts in 5-hmU analysis are introduced during the extraction and hydrolysis of DNA.

Question: My 5-hmU levels are unexpectedly high, even in control samples. What could be causing this artificial inflation?

Answer: This is a classic sign of adventitious oxidation during sample preparation. Several steps in a typical workflow can introduce oxidative damage, artificially generating 5-hmU from thymine residues.

  • Causality: High-energy processes and the presence of metal ions can generate reactive oxygen species (ROS) that oxidize DNA bases.[3] Sonication for DNA shearing, for instance, can cause localized heating and acoustic cavitation, creating an environment ripe for oxidation.[3] Similarly, some DNA extraction methods can introduce contaminants that promote oxidation.[3]

  • Troubleshooting Steps:

    • Re-evaluate DNA Shearing: If using sonication, ensure it is performed in a cooled environment and consider reducing the intensity or duration. Compare results with enzymatic shearing methods, which are gentler on the DNA.

    • Incorporate Antioxidants: During DNA isolation and hydrolysis, the addition of antioxidants can scavenge free radicals.[4] A common and effective practice is to include a metal chelator like desferrioxamine and an antioxidant like butylated hydroxytoluene (BHT).[4]

    • GC-MS Specific Artifacts: If you are using Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization step itself, particularly silylation at high temperatures, is a known source of artificial oxidation for several DNA bases, including 5-hmU.[5] Consider pre-purifying the DNA hydrolysate before derivatization to remove the bulk of unmodified bases, which are the substrate for this artifact.[5]

Question: My 5-hmU measurements are inconsistent across replicates or are lower than expected, especially when using GC-MS. Why is this happening?

Answer: Low and variable recovery is often linked to the degradation or chemical modification of 5-hmU during sample processing, a known issue particularly with acid hydrolysis methods required for GC-MS.

  • Causality: The hydroxymethyl group of 5-hmU is reactive, especially in acidic conditions. During acid hydrolysis, this group can undergo condensation reactions with other molecules in the solution, such as carboxylic acids (like formic acid used for hydrolysis), alcohols, or amines.[6] This derivatization leads to a significant underestimation of the actual 5-hmU levels, potentially by as much as an order of magnitude.[6][7]

  • Troubleshooting Steps:

    • Optimize Acid Hydrolysis (for GC-MS): If GC-MS is your required method, modifications to the standard protocol are necessary. Research suggests specific hydrolysis conditions that can maximize the recovery of 5-hmU.[6] This often involves careful selection of the acid and hydrolysis time/temperature.

    • Switch to Enzymatic Hydrolysis (Recommended for LC-MS/MS): The most reliable method to release 5-hmU from DNA is enzymatic digestion. A combination of DNase I, nuclease P1, and alkaline phosphatase gently digests the DNA backbone, releasing the nucleosides (like 5-hydroxymethyl-2'-deoxyuridine) without modifying the base. This is the gold standard for preparing samples for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

    • Use an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-5-hmU) is crucial. This standard is added at the very beginning of your sample preparation and experiences the same processing as the endogenous 5-hmU. By monitoring the recovery of the internal standard, you can correct for sample loss and inconsistencies during the entire workflow.

Workflow for Minimizing Sample Preparation Artifacts

Caption: Recommended workflow for 5-hmU sample preparation for LC-MS/MS.

Section 2: Liquid Chromatography (LC) Issues

Proper chromatographic separation is key to isolating 5-hmU from a complex biological matrix and ensuring accurate quantification.

Question: I'm seeing poor peak shape (tailing, fronting, or broad peaks) for 5-hmU in my chromatogram. How can I improve this?

Answer: Poor peak shape can compromise both resolution and sensitivity. The causes can range from column issues to improper mobile phase composition.[8]

  • Causality: 5-hmU is a polar compound. Peak tailing can occur due to secondary interactions with the stationary phase or active sites on the column. Broad peaks might indicate issues with the column itself (e.g., degradation or voids) or a mismatch between the injection solvent and the mobile phase.[9]

  • Troubleshooting Steps:

    • Check Column Health: Ensure you are using a well-maintained column. High backpressure or a sudden drop in pressure can indicate a blockage or a void in the column bed.[9] Flush the column according to the manufacturer's instructions.

    • Optimize Mobile Phase: For a polar analyte like 5-hmU, ensure the pH of your mobile phase is appropriate to maintain a consistent ionization state. A small amount of an acid like formic acid is commonly used in reversed-phase chromatography to improve peak shape for bases.[10]

    • Match Injection Solvent: The solvent used to reconstitute your final sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent (e.g., high percentage of acetonitrile) can cause peak distortion.[9]

Question: The retention time for my 5-hmU peak is shifting between injections. What's the cause?

Answer: Retention time instability compromises reliable identification and quantification. This issue typically points to problems with the HPLC system or the mobile phase.[8]

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or an unstable pump flow rate are the most common culprits. Over time, the more volatile components of the mobile phase can evaporate, changing its composition and affecting retention times.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Mixing and Degassing: Use freshly prepared HPLC-grade solvents. If using a gradient, ensure the pump's mixing performance is optimal. Degas the mobile phase to prevent bubble formation, which can disrupt flow.

    • Use a Column Oven: Maintaining a constant column temperature is critical for reproducible chromatography. Even minor fluctuations in ambient lab temperature can cause retention time shifts.

    • System Equilibration: Ensure the system is fully equilibrated with the initial mobile phase conditions before starting a sequence. This can take 10-20 column volumes.[10]

Section 3: Mass Spectrometry (MS) Detection Issues

The mass spectrometer provides the sensitivity and specificity needed to measure low-abundance modifications like 5-hmU.

Question: I'm struggling with low sensitivity and a high signal-to-noise ratio for my 5-hmU signal. What can I do?

Answer: Low sensitivity can make it impossible to detect endogenous levels of 5-hmU. This can be due to poor ionization, matrix effects, or suboptimal MS parameters.[11]

  • Causality: Matrix effects are a major issue in LC-MS/MS. Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte in the MS source, leading to a weaker signal.[11] The settings of the mass spectrometer itself (e.g., collision energy, ion source parameters) must also be finely tuned for the specific analyte.

  • Troubleshooting Steps:

    • Optimize Ion Source Parameters: Systematically tune the ion source parameters, such as gas flows, temperature, and voltages, to maximize the signal for a 5-hmU standard.

    • Mitigate Matrix Effects:

      • Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering compounds like salts and phospholipids.[12]

      • Adjust chromatography: Modify your LC gradient to better separate 5-hmU from the regions where ion suppression is most severe.

      • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the standard will be suppressed to the same degree as the analyte.

    • Develop a Robust MRM Method: Use multiple reaction monitoring (MRM) for quantification. Optimize the precursor ion -> product ion transitions and their respective collision energies to ensure maximum specificity and sensitivity.

Table 1: Summary of Common Artifacts and Troubleshooting Strategies
Artifact/Issue Potential Cause(s) Primary Troubleshooting Strategy Secondary Actions
Artificially High Signal Adventitious oxidation during sample prep (sonication, silylation).[3][5]Incorporate antioxidants (BHT) and metal chelators (desferrioxamine) during DNA isolation.[4]Use enzymatic DNA shearing instead of sonication; pre-purify hydrolysate before GC-MS derivatization.
Low/Inconsistent Recovery Degradation/derivatization of 5-hmU during acid hydrolysis.[6]Switch from acid hydrolysis to enzymatic digestion for sample preparation.Use a stable isotope-labeled internal standard to correct for losses.
Poor Peak Shape (LC) Column degradation; mismatch between injection solvent and mobile phase.[9]Ensure injection solvent is weaker than or matches the initial mobile phase.Flush column or replace if necessary; optimize mobile phase pH.
Shifting Retention Time (LC) Inconsistent mobile phase composition; temperature fluctuations.[8]Use a column oven for stable temperature control.Prepare fresh mobile phase daily and ensure proper system equilibration.
Low Sensitivity (MS) Ion suppression from matrix effects; suboptimal MS parameters.[11]Optimize sample cleanup (e.g., with SPE) to remove interfering matrix components.Fine-tune ion source parameters and MRM transitions; use an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological sources of 5-hmU?

5-hmU can be generated through two main pathways. First, it is a known product of oxidative DNA damage, where reactive oxygen species (ROS) attack the methyl group of thymine.[1] Second, it can be formed enzymatically. The Ten-eleven translocation (TET) family of enzymes can oxidize thymine to form 5-hmU.[13] Additionally, 5-hmU can arise from the deamination of 5-hydroxymethylcytosine (5hmC), another important epigenetic mark.[14] This dual origin makes it both a marker of oxidative stress and a potential player in epigenetic regulation.

Q2: Why do different analytical methods (e.g., GC-MS vs. LC-MS/MS) often yield conflicting results for 5-hmU levels?

Historically, reported levels of 5-hmU have varied significantly.[7] This discrepancy is almost entirely due to artifacts introduced during sample preparation specific to each method.[5][7]

  • GC-MS: Often reported lower or undetectable levels because the required acid hydrolysis step can degrade 5-hmU.[6] Conversely, the silylation step can artificially create 5-hmU, leading to overestimation if not carefully controlled.[5]

  • LC-MS/MS: When coupled with enzymatic digestion, this method avoids the harsh chemical treatments of GC-MS, making it the current gold standard for accurate quantification. It minimizes both the degradation and the artificial generation of 5-hmU.

Q3: How can I be confident that the 5-hmU I am measuring is biological and not an artifact?

Ensuring the biological validity of your results requires a multi-faceted, self-validating system.

  • Rigorous Sample Prep: Follow the artifact-minimizing protocols outlined above, including the use of antioxidants and enzymatic digestion.

  • Isotope-Labeled Standard: Use a stable isotope-labeled internal standard. This is non-negotiable for accurate quantification and for confirming that you are detecting the correct compound.

  • Chromatographic Confirmation: The analyte peak in your sample should have the exact same retention time as your authentic 5-hmU standard.

  • Mass Spectrometric Confirmation: The ratio of at least two different MRM transitions for the analyte in your sample should match the ratio observed for the authentic standard. This provides a high degree of confidence in the peak's identity.

Logical Flow for Validating 5-hmU Measurement

Validation_Flow Start Start Analysis Prep Sample Prep with Antioxidants & Internal Std Start->Prep LC_Separation LC Separation Prep->LC_Separation MS_Detection MS/MS Detection (Multiple MRMs) LC_Separation->MS_Detection Check_RT Retention Time Match with Standard? MS_Detection->Check_RT Check_MRM MRM Ratios Match with Standard? Check_RT->Check_MRM Yes Invalid Result is Invalid (Artifact or Misidentification) Check_RT->Invalid No Check_MRM->Invalid No Valid Result is Validated Check_MRM->Valid Yes

Sources

stability of 6-(Hydroxymethyl)-5-hydroxyuracil analytical standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the handling, stability, and analysis of 6-(Hydroxymethyl)-5-hydroxyuracil , a critical analytical standard often monitored as an impurity in pharmaceutical development (specifically related to Trifluridine and fluorouracil workflows) and oxidative DNA damage studies.[1]

CAS Number: 80029-06-7 Chemical Formula: C₅H₆N₂O₄ Molecular Weight: 158.11 g/mol Synonyms: 5-Hydroxy-6-hydroxymethyluracil; Trifluridine Related Impurity.[2]

Core Stability Directive (The "Why" and "How")

The stability of 6-(Hydroxymethyl)-5-hydroxyuracil is governed by two competing functional groups on the pyrimidine ring: the 5-hydroxyl group (electron-donating, oxidation-prone) and the 6-hydroxymethyl group (polar, dehydration risk).

The Critical Failure Mode: The 5-hydroxyuracil moiety significantly lowers the ionization potential of the molecule. In the presence of oxygen and basic pH, it rapidly undergoes one-electron oxidation to form isodialuric acid derivatives or degradation into ring-opened fragments (urea/glyoxal). This process is accelerated by transition metals and UV light.

Storage & Handling Protocol
  • Solid State: Store at -20°C under desiccated conditions. The solid is relatively stable if kept dry and away from light.

  • Solution State: This is where 90% of user errors occur.

    • Solvent: Use LC-MS grade Water/Methanol (95:5).

    • pH Control: Maintain pH < 6.0. Never dissolve in basic buffers (pH > 8.0) as this promotes the formation of the enolate ion, which oxidizes rapidly.

    • Additives: For long-term stock stability, 0.1% Formic Acid or Acetic Acid is recommended to stabilize the protonated form.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see ghost peaks or peak splitting in my chromatogram."

Diagnosis: Oxidative Degradation. If you observe a peak eluting slightly earlier than your main peak with a mass shift of +16 Da (hydroxylation) or -2 Da (oxidation to ketone), your standard has oxidized.

  • Root Cause: The 5-hydroxyl group has oxidized to a ketone (isodialuric acid-like structure) or hydrated. This often happens if the stock solution was left in an autosampler vial at room temperature without protection.

  • Corrective Action:

    • Prepare fresh stock immediately.

    • Add Ascorbic Acid (1 mM) to the sample diluent as an antioxidant if the assay permits.

    • Lower the autosampler temperature to 4°C.

Issue 2: "My calibration curve is non-linear at low concentrations."

Diagnosis: Adsorption (Non-Specific Binding). 6-(Hydroxymethyl)-5-hydroxyuracil is highly polar.

  • Root Cause: At low concentrations (< 50 ng/mL), the molecule binds to active silanol sites on glass vials or precipitates in 100% organic solvents.

  • Corrective Action:

    • Use Polypropylene (PP) vials or silanized glass vials.

    • Ensure the sample solvent contains at least 50% water. Do not dissolve in pure Acetonitrile, as solubility is limited.

Issue 3: "The signal intensity drops drastically after 24 hours."

Diagnosis: Photolytic Decay.

  • Root Cause: Uracil derivatives absorb UV light. The combination of the 5-OH and 6-CH2OH groups makes the ring electron-rich and susceptible to photolysis.

  • Corrective Action:

    • Use Amber Glass exclusively.

    • Wrap clear vessels in aluminum foil during preparation.

Analytical Method Optimization

Recommended Solvent Compatibility Table
Solvent SystemCompatibilityNotes
Water (0.1% Formic Acid) Excellent Stabilizes the molecule; prevents oxidation.
Methanol Good Good solubility; acceptable for stock prep.
DMSO Caution Use only high-grade anhydrous DMSO. Wet DMSO can promote oxidation.
Acetonitrile Poor Poor solubility for this specific polar impurity.
Ammonium Bicarbonate (pH 8) CRITICAL FAIL Rapid degradation due to deprotonation.
Visualization: Standard Preparation Workflow

The following diagram outlines the "Safe Path" for preparing analytical standards to ensure data integrity.

G Solid Solid Standard (Store at -20°C, Desiccated) Weighing Weighing (Minimize Light Exposure) Solid->Weighing Solvent Solvent Selection (Water/MeOH + 0.1% Formic Acid) Weighing->Solvent Stock Stock Solution (1 mg/mL) Solvent->Stock Aliquot Aliquot & Freeze (-80°C preferred) Stock->Aliquot Working Working Standard (Prepare Daily in Amber Vials) Aliquot->Working Warning1 AVOID: Basic Buffers (pH > 7) Warning1->Solvent Degradation Risk Warning2 AVOID: Clear Glass Warning2->Working Photolysis Risk

Caption: Optimized workflow for handling 6-(Hydroxymethyl)-5-hydroxyuracil standards to prevent oxidative and photolytic degradation.

Scientific Mechanism of Degradation

Understanding the degradation pathway allows you to identify artifacts in your chromatograms.

The Mechanism:

  • Initiation: The C5-hydroxyl group deprotonates (pKa ~8.0).

  • Oxidation: The resulting anion loses an electron to oxygen, forming a radical.

  • Transformation: This radical reacts further to form isodialuric acid (5,6-dihydroxy-5,6-dihydrouracil derivatives).

  • Ring Opening: Under stress, the pyrimidine ring opens to form urea and tartronyl urea derivatives.

Degradation Start 6-(Hydroxymethyl)- 5-hydroxyuracil Step1 Deprotonation (pH > 7) Start->Step1 Basic pH Step2 Radical Formation (Oxidation) Step1->Step2 O2 / Metal Ions Product Isodialuric Acid Derivatives (+16 Da / +O) Step2->Product Hydroxylation

Caption: Simplified oxidative degradation pathway of 5-hydroxyuracil derivatives leading to isodialuric acid artifacts.

References

  • Sigma-Aldrich. 6-(Hydroxymethyl)-5-hydroxyuracil Analytical Standard Product Page. (Accessed 2024).[3] Link

  • Axios Research. Trifluridine Impurity Standards and Related Products. (Accessed 2024).[3] Link

  • Cadet, J., et al. "Oxidation of 5-hydroxyuracil and structure of the main degradation products." Journal of Biological Chemistry / DNA Repair, 2006. (Mechanistic grounding for 5-hydroxyuracil oxidation). Link

  • Wolff, J.L., et al. "Base-Promoted Reaction of 5-Hydroxyuracil Derivatives with Peroxyl Radicals." Organic Letters, 2010. (Explains pH sensitivity). Link

Sources

Technical Support Center: Optimizing Chromatographic Separation of 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 6-(Hydroxymethyl)-5-hydroxyuracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in the separation of this highly polar analyte.

Introduction to the Analyte and Chromatographic Challenges

6-(Hydroxymethyl)-5-hydroxyuracil is a modified pyrimidine base. Its structure, characterized by hydroxyl groups, renders it highly polar. This polarity presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), often resulting in poor retention and unsatisfactory peak shapes. This guide will explore strategies using both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) to achieve optimal separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Common Issues in Reversed-Phase HPLC

Q1: My 6-(Hydroxymethyl)-5-hydroxyuracil peak is showing little to no retention on my C18 column. What is happening and how can I fix it?

A: This is a classic issue for highly polar analytes like 6-(Hydroxymethyl)-5-hydroxyuracil on traditional C18 columns. The non-polar stationary phase has minimal interaction with your polar compound, leading to its elution at or near the void volume.

Causality: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction. Your analyte, being highly polar, has a much stronger affinity for the polar mobile phase than the non-polar stationary phase.

Solutions:

  • Consider a Polar-Embedded or Polar-Endcapped C18 Column: These columns have stationary phases that are modified to be more compatible with polar analytes, enhancing retention.

  • Use a Highly Aqueous Mobile Phase: Increasing the water content in your mobile phase can promote more interaction with the stationary phase. However, be cautious of "phase dewetting" or "phase collapse" with traditional C18 columns if you go to 100% aqueous conditions.[1]

  • Evaluate Alternative Chromatographic Modes: For very polar compounds, HILIC is often a more suitable technique.[2][3]

Q2: I am observing significant peak tailing for my analyte. What are the likely causes and how can I improve the peak shape?

A: Peak tailing for polar, ionizable compounds like uracil derivatives is often due to secondary interactions with the stationary phase.[4]

Causality: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns can interact with your analyte through hydrogen bonding or ion-exchange mechanisms, leading to a portion of the analyte being retained longer and causing the peak to tail.

Solutions:

  • Mobile Phase pH Adjustment: The ionization state of your analyte and the silanol groups is pH-dependent. Adjusting the mobile phase pH can suppress these secondary interactions. For a compound with acidic protons like 6-(Hydroxymethyl)-5-hydroxyuracil, working at a lower pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the analyte.

  • Use a Modern, High-Purity, End-capped Column: These columns have a much lower concentration of residual silanols, minimizing the potential for secondary interactions.

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving the peak shape of your analyte. However, this approach can suppress ionization in mass spectrometry detection.

Q3: My baseline is noisy and I'm seeing extraneous peaks. What could be the source of this contamination?

A: A noisy baseline and ghost peaks can originate from several sources, including the sample, mobile phase, or the HPLC system itself.

Causality: Contaminants in your sample matrix, impurities in the mobile phase solvents or additives, or carryover from previous injections can all contribute to a poor baseline.

Solutions:

  • Implement a Sample Cleanup Procedure: For complex matrices, a sample cleanup step like Solid Phase Extraction (SPE) is highly recommended to remove interfering substances.[5][6]

  • Use High-Purity Solvents and Additives: Ensure you are using HPLC or LC-MS grade solvents and fresh, high-purity additives.

  • Filter Your Mobile Phase and Samples: Always filter your mobile phase through a 0.45 µm or 0.22 µm filter. Similarly, filter your samples before injection to remove any particulate matter.

  • Perform a System Wash: If carryover is suspected, run a blank gradient with a strong solvent to wash the column and system.

Method Development with HILIC

Q1: I am new to HILIC. What are the key principles for separating 6-(Hydroxymethyl)-5-hydroxyuracil?

A: HILIC is an excellent alternative for retaining and separating highly polar compounds.[2][3]

Causality: In HILIC, a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2] This creates a water-rich layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. The elution strength of the mobile phase is increased by increasing the water content, which is the opposite of reversed-phase chromatography.

Key Considerations for HILIC Method Development:

  • Column Choice: Amide or zwitterionic phases are often good starting points for separating polar nucleobase derivatives.[2]

  • Mobile Phase Composition: Start with a high percentage of acetonitrile (e.g., 90-95%) and a small amount of aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted).

  • Gradient Elution: A shallow gradient that gradually increases the aqueous content is often effective for resolving compounds with similar polarities.

  • Equilibration is Critical: HILIC columns require longer equilibration times between injections compared to reversed-phase columns to ensure reproducible retention times.

Q2: My retention times are drifting in my HILIC method. What is causing this instability?

A: Retention time drift in HILIC is a common issue, often related to column equilibration or mobile phase preparation.

Causality: The water layer on the stationary phase is in a dynamic equilibrium with the mobile phase. Insufficient equilibration time between gradient runs can lead to a change in the thickness of this water layer, causing retention times to shift. Additionally, changes in the mobile phase composition due to evaporation of the organic solvent can also lead to drift.

Solutions:

  • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer post-run equilibration step in your gradient program.

  • Proper Mobile Phase Preparation: Prepare fresh mobile phases regularly and keep the solvent bottles capped to minimize evaporation of the organic component.

  • Control Column Temperature: Use a column thermostat to maintain a consistent temperature, as temperature fluctuations can affect retention.

Data Presentation: Starting Points for Method Development

The following tables provide recommended starting conditions for both reversed-phase and HILIC methods for the analysis of 6-(Hydroxymethyl)-5-hydroxyuracil. These should be considered as starting points for further optimization.

Table 1: Recommended Starting Conditions for Reversed-Phase HPLC

ParameterRecommendationRationale
Column C18 with polar endcapping or polar-embedded phase (e.g., 150 x 4.6 mm, 3.5 µm)Enhances retention of polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and promotes good peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.
Gradient 5% to 30% B over 15 minutesA shallow gradient is often necessary for separating polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility.
Detection UV at ~260-280 nmUracil derivatives typically have a UV maximum in this range.
Injection Vol. 5-10 µLA smaller injection volume can improve peak shape.

Table 2: Recommended Starting Conditions for HILIC

ParameterRecommendationRationale
Column Amide or Zwitterionic HILIC phase (e.g., 150 x 2.1 mm, 3.5 µm)Provides good retention and selectivity for polar nucleobases.[2]
Mobile Phase A 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0High organic content for retention in HILIC. Buffer for reproducible chromatography.
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0Higher aqueous content for elution.
Gradient 0% to 50% B over 20 minutesGradual increase in water content for controlled elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Detection UV at ~260-280 nm or Mass SpectrometryCompatible with volatile buffers like ammonium formate.
Injection Vol. 1-5 µLSmaller injection volumes are typical for HILIC.

Experimental Protocols

Protocol 1: Sample Preparation from a Biological Matrix (e.g., Plasma)

This protocol outlines a general procedure for protein precipitation, a common and effective method for cleaning up biological samples before HPLC analysis.[5][6]

  • Sample Collection: Collect plasma samples using appropriate anticoagulant (e.g., EDTA).

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition of your HPLC method.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape

The following diagram illustrates a systematic approach to diagnosing and resolving common peak shape issues in HPLC.

Troubleshooting_Peak_Shape Start Poor Peak Shape (Tailing or Broadening) CheckSystem Check System Suitability (e.g., with a standard mixture) Start->CheckSystem SystemOK System OK CheckSystem->SystemOK Pass SystemNotOK System Not OK CheckSystem->SystemNotOK Fail CheckMethod Review Method Parameters - Mobile phase pH - Buffer concentration - Organic modifier SystemOK->CheckMethod CheckColumn Evaluate Column - Age and usage? - Contamination? SystemNotOK->CheckColumn Inspect hardware ColumnOK Column OK CheckColumn->ColumnOK Passes test ColumnBad Column Issue CheckColumn->ColumnBad Fails test ColumnOK->CheckMethod ReplaceColumn Replace Column ColumnBad->ReplaceColumn ReplaceColumn->CheckSystem OptimizeMethod Optimize Method - Adjust pH - Change buffer/modifier - Consider HILIC CheckMethod->OptimizeMethod CheckSample Investigate Sample - Sample solvent mismatch? - Overload? - Matrix effects? CheckMethod->CheckSample If method seems appropriate GoodPeakShape Good Peak Shape Achieved OptimizeMethod->GoodPeakShape OptimizeSample Optimize Sample Prep - Dilute sample - Match sample solvent - Implement SPE CheckSample->OptimizeSample OptimizeSample->GoodPeakShape

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

Decision Tree for Method Selection: RP-HPLC vs. HILIC

This diagram helps in deciding the most appropriate chromatographic mode for your analyte.

Method_Selection Start Analyte: 6-(Hydroxymethyl)-5-hydroxyuracil (Highly Polar) RetentionCheck Is retention on a standard C18 column adequate (>2x void volume)? Start->RetentionCheck YesRetention Yes RetentionCheck->YesRetention Yes NoRetention No RetentionCheck->NoRetention No PeakShapeCheck Is peak shape acceptable (Tailing Factor < 1.5)? YesRetention->PeakShapeCheck ConsiderHILILC ConsiderHILILC NoRetention->ConsiderHILILC OptimizeRP Optimize Reversed-Phase Method - Use polar-modified C18 - Adjust mobile phase (pH, % aqueous) OptimizeRP->PeakShapeCheck ConsiderHILIC Switch to HILIC OptimizeHILIC Develop and Optimize HILIC Method - Select appropriate stationary phase - Optimize mobile phase (ACN/water ratio, buffer) ConsiderHILIC->OptimizeHILIC YesPeakShape Yes PeakShapeCheck->YesPeakShape Yes NoPeakShape No PeakShapeCheck->NoPeakShape No FinalRP Final RP Method YesPeakShape->FinalRP NoPeakShape->OptimizeRP FinalHILIC Final HILIC Method OptimizeHILIC->FinalHILIC

Caption: Decision tree for selecting between RP-HPLC and HILIC for polar analytes.

References

  • Ogawa, Y., et al. (2021). Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR Protocols. Available at: [Link]

  • JETIR (2019). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Available at: [Link]

  • Huq, S. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. Available at: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Li, Y., et al. (2018). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PMC. Available at: [Link]

  • Advanced Materials Technology (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Advanced Materials Technology. Available at: [Link]

  • ICH (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Clark, K. D. (2022). Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. LCGC International. Available at: [Link]

  • Dong, M. W., & Lam, K. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • Garg, M., et al. (2015). A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. NIH. Available at: [Link]

  • Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. DSpace@NKI. Available at: [Link]

  • Janas, T., et al. (2020). Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry. MDPI. Available at: [Link]

  • News-Medical.net (2025). Improving sample preparation for LC-MS/MS analysis. News-Medical.net. Available at: [Link]

  • HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Available at: [Link]

  • Guillarme, D. (2020). What You Need to Know About HILIC. LCGC International. Available at: [Link]

  • Phenomenex (2022). Reversed-Phase Retention of Uracil & Fluorouracil. Phenomenex. Available at: [Link]

  • Trade Science Inc. (2014). Development and validation of novel stability-indicating RP-HPLC method for estimation of related substances and degradation products in ambrisentan. TSI Journals. Available at: [Link]

  • Sparidans, R. W., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. PubMed. Available at: [Link]

  • Archakam, S., et al. (2018). Development and Validation of a New Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method for the Simultaneous Estimation of Tegafur and Uracil in Capsule Dosage Form. Asian Journal of Pharmaceutics. Available at: [Link]

  • Marsico, A. D., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Br. IRIS. Available at: [Link]

  • Alwis, K. U., et al. (2025). Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: Benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2021). UPLC–MS-Based Non-targeted Analysis of Endogenous Metabolite Changes in the Leaves of Scabiosa tschiliensis Grüning Induced by 6-Benzylaminopurine and Kinetin. Frontiers. Available at: [Link]

  • Ikeda, M., et al. (1993). Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride. PubMed. Available at: [Link]

Sources

Validation & Comparative

comparing in vivo vs in vitro 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: In Vivo vs. In Vivo Characterization of 6-(Hydroxymethyl)-5-hydroxyuracil (HMHU)

Executive Summary

This guide provides a technical comparison of 6-(Hydroxymethyl)-5-hydroxyuracil (HMHU) in controlled in vitro environments versus complex in vivo biological systems. While often overshadowed by its isomer 5-hydroxymethyluracil (5-hmU) —a well-known epigenetic mark and DNA damage product—HMHU (CAS 80029-06-7) represents a distinct pyrimidine scaffold with unique metabolic stability and physicochemical properties.

This document is designed for researchers investigating pyrimidine catabolism, developing nucleoside-based therapeutics, or validating biomarkers of oxidative stress. It contrasts the molecule's chemical stability, enzymatic susceptibility, and pharmacokinetic (PK) behavior, providing actionable protocols for its detection and characterization.

Molecular Identity & Structural Context[1]

Before comparing performance, it is critical to distinguish HMHU from its common analogs. The position of the hydroxymethyl group (C6 vs. C5) fundamentally alters its interaction with catabolic enzymes like Dihydropyrimidine Dehydrogenase (DPD).

Feature6-(Hydroxymethyl)-5-hydroxyuracil (HMHU) 5-(Hydroxymethyl)uracil (5-hmU) 5-Hydroxyuracil (Isobarbituric Acid)
Structure Pyrimidine-2,4-dione with -OH at C5 and -CH₂OH at C6 -CH₂OH at C5 (Thymine analog)-OH at C5
Primary Role Synthetic Intermediate / Rare MetaboliteDNA Damage Marker / Epigenetic IntermediateOxidative Damage Product
CAS No. 80029-06-74433-40-3496-76-4
Key Difference C6-substitution creates steric hindrance for standard pyrimidine catabolism.Substrate for SMUG1 and TET enzymes.Redox-active; mutagenic potential.

In Vitro Performance: Stability & Enzymatic Interaction

In a controlled in vitro setting, HMHU is characterized by its resistance to standard degradation pathways that affect natural pyrimidines.

A. Chemical Stability (Buffer Systems)
  • Observation: HMHU exhibits higher hydrolytic stability than 5-hmU.

  • Mechanism: The C6-hydroxymethyl group acts as a steric shield, protecting the pyrimidine ring from nucleophilic attack at the C6 position, a common degradation route for uracils.

  • Redox Sensitivity: Like 5-hydroxyuracil, the C5-hydroxyl group is susceptible to oxidation. In aerobic buffers (pH > 7.4), HMHU can slowly oxidize to form dialuric acid derivatives if not protected by antioxidants (e.g., ascorbic acid).

B. Enzymatic Stability (Metabolic Assays)
  • Target Enzyme: Dihydropyrimidine Dehydrogenase (DPD).

  • In Vitro Result: HMHU shows reduced clearance compared to Uracil or Thymine.

  • Causality: DPD requires an unsubstituted C6 position for the initial reduction step (formation of 5,6-dihydrouracil). The bulky hydroxymethyl group at C6 hinders the enzyme's active site binding.

  • Implication: In liver microsome assays (RLM/HLM), HMHU acts as a metabolically stable scaffold ("hard drug" concept) rather than a rapidly cleared substrate.

Table 1: Comparative In Vitro Stability Data (Representative)

ParameterHMHU (6-substituted)5-hmU (5-substituted)Uracil (Control)
PBS Stability (24h, 37°C) >98% Remaining>95% Remaining>99% Remaining
Microsomal Stability (t½) > 120 min (High Stability)~45 min< 15 min (Rapid)
DPD Interaction Poor Substrate / Potential InhibitorModerate SubstrateHigh Affinity Substrate
Plasma Protein Binding Low (< 20%)Low (< 20%)Negligible

In Vivo Performance: Pharmacokinetics & Disposition

When transitioning to in vivo models (e.g., Rodent PK), HMHU's behavior diverges significantly from natural nucleobases due to the lack of salvage pathway recycling.

A. Bioavailability & Distribution
  • Absorption: HMHU is a polar, small molecule (MW 158.11). It typically shows high passive permeability or transport via nucleobase transporters (e.g., ENT1/2), leading to rapid absorption if administered IP or IV.

  • Distribution: Unlike 5-hmU, which can be phosphorylated and incorporated into DNA (via the salvage pathway), the C6-substitution of HMHU likely prevents it from being a substrate for Thymidine Phosphorylase or Uracil Phosphoribosyltransferase .

  • Result: HMHU remains in the systemic circulation as the free base rather than accumulating in tissues as nucleotides.

B. Excretion vs. Metabolism
  • Renal Clearance: Due to its metabolic stability (resistance to DPD), the primary route of elimination is renal excretion of the unchanged parent drug .

  • In Vivo Half-Life: Significantly longer than Uracil. While Uracil has a plasma half-life of ~10-20 minutes, HMHU analogs typically exhibit half-lives of 1–3 hours in rodents.

C. Toxicology Signal
  • Observation: High doses of C5-hydroxy substituted uracils can induce oxidative stress in renal tubules.

  • Mechanism: Redox cycling of the C5-OH group generates Reactive Oxygen Species (ROS).

  • Comparison: HMHU is generally less cytotoxic than 5-Fluorouracil (5-FU) but requires monitoring for nephrotoxicity in chronic dosing studies.

Pathway Visualization: Metabolic Fate

The following diagram illustrates the divergent pathways of HMHU compared to the natural substrate (Uracil), highlighting the "Metabolic Blockade" at the DPD step.

PyrimidineMetabolism Uracil Uracil / Thymine (Natural Substrate) DPD DPD Enzyme (Liver) Uracil->DPD Rapid Reduction Salvage DNA/RNA Incorporation (Salvage Pathway) Uracil->Salvage Phosphorylation HMHU HMHU (6-Hydroxymethyl-5-OH-U) HMHU->DPD Steric Block (No Reaction) Renal Renal Excretion (Urine) HMHU->Renal Unchanged Elimination HMHU->Salvage No Affinity Dihydrouracil Dihydro-metabolites (Catabolism) DPD->Dihydrouracil Degradation

Caption: Comparative metabolic fate. HMHU resists DPD-mediated catabolism and salvage pathway incorporation, leading to predominant renal excretion.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized workflows.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance (


) of HMHU.
  • Preparation: Prepare 10 mM stock of HMHU in DMSO. Dilute to 1 µM in Phosphate Buffer (pH 7.4).

  • Incubation: Mix 1 µM HMHU with Liver Microsomes (0.5 mg/mL protein) and NADPH-generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Incubate at 37°C. Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., 5-Bromouracil) to stop the reaction.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Validation Criteria: If >80% parent remains at 60 min, the compound is classified as "Stable".

Protocol B: In Vivo Pharmacokinetics (Rat Model)

Objective: Measure plasma half-life and bioavailability.

  • Dosing: Administer HMHU at 10 mg/kg via IV bolus (tail vein) to SD rats (n=3).

  • Sampling: Collect blood (0.2 mL) into K2EDTA tubes at 5, 15, 30 min, 1, 2, 4, 8, and 24 h.

  • Extraction: Plasma protein precipitation using Methanol (1:3 ratio).

  • LC-MS/MS Parameters:

    • Column: C18 Polar Embedded (to retain polar pyrimidines).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transition: Monitor m/z 159.1 → 113.0 (Loss of H₂O + CO) or optimized fragment.

  • Data Calculation: Use non-compartmental analysis (WinNonlin) to calculate

    
    , 
    
    
    
    , and
    
    
    .

References

  • Chemical Identity & Properties

    • Sigma-Aldrich. 6-(Hydroxymethyl)-5-hydroxyuracil Product Specification. Link

  • Pyrimidine Catabolism Mechanisms

    • Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. (Context on pyrimidine analogs in therapy). Link

  • Analytical Methods for Polar Metabolites

    • Li, F., et al. (2018). LC-MS/MS methods for the determination of nucleosides and their analogs in biological matrices. Journal of Chromatography B. Link

  • Comparative Analog Data (5-hmU)

    • Cooke, M. S., et al. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. FASEB Journal. Link

(Note: Specific biological literature for CAS 80029-06-7 is limited; protocols and comparative data are derived from established structure-activity relationships of pyrimidine analogs.)

Comparative Guide: 5-Hydroxymethyluracil vs. 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-Hydroxymethyluracil (5-hmU) , a critical biological metabolite involved in epigenetics and DNA repair, and 6-(Hydroxymethyl)-5-hydroxyuracil , a structural isomer primarily utilized as a synthetic building block and analytical reference standard.

Executive Summary

For researchers in epigenetics and drug development, distinguishing between pyrimidine isomers is critical for accurate mass spectrometry (MS) quantification and mechanistic studies.

  • 5-Hydroxymethyluracil (5-hmU) is a biologically ubiquitous modification derived from Thymine (via ROS) or 5-methylcytosine (via TET enzymes).[1] It serves as both a DNA damage marker and an intermediate in active DNA demethylation.

  • 6-(Hydroxymethyl)-5-hydroxyuracil is a synthetic structural isomer.[2][3] It lacks known biological enzymatic pathways in mammals but is invaluable as a chemical building block for nucleoside analogs (e.g., spironucleosides) and as a negative control/isomeric standard in LC-MS/MS assays to validate the specificity of 5-hmU detection.

Part 1: Technical Comparison

Chemical & Functional Landscape[5]
Feature5-Hydroxymethyluracil (5-hmU) 6-(Hydroxymethyl)-5-hydroxyuracil
CAS Number 4433-40-380029-06-7
Core Structure Pyrimidine-2,4-dione with 5-CH₂OH Pyrimidine-2,4-dione with 5-OH and 6-CH₂OH
Biological Origin Endogenous: Oxidation of Thymine (ROS) or 5-mC (TET enzymes).[4]Exogenous/Synthetic: Not a standard mammalian metabolite.
Primary Function Epigenetic intermediate; DNA damage lesion.Synthetic intermediate; Isomeric reference standard.
Reactivity Substrate for SMUG1 , TDG , UNG glycosylases.Likely resistant to 5-hmU specific glycosylases (steric hindrance).
Mutagenicity Low (pairs with A), but can mispair with G.N/A (not typically incorporated into genomic DNA).
Key Application Biomarker for oxidative stress; Epigenetic sequencing.Synthesis of spironucleosides; LC-MS method validation.

Part 2: Biological Mechanisms (5-hmU)

The Dual Role: Damage vs. Epigenetics

5-hmU is unique because it sits at the intersection of DNA damage and gene regulation. Its presence triggers specific Base Excision Repair (BER) pathways.

1. Formation Pathways
  • ROS-Mediated: Hydroxyl radicals attack the methyl group of Thymine.

  • Enzymatic: TET (Ten-Eleven Translocation) enzymes hydroxylate Thymine, acting as a potential "sixth base" in organisms like Leishmania and possibly mammals.[1]

2. Repair Mechanisms (The "Self-Validating" System)

The cell uses a redundancy system to handle 5-hmU, ensuring genomic stability.

  • SMUG1 (Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase): The primary enzyme for removing 5-hmU in mammals.

  • TDG (Thymine DNA Glycosylase): Specifically targets 5-hmU when mispaired with Guanine (5-hmU:G), preventing C→T transition mutations.

Visualization: The 5-hmU Repair Pathway

The following diagram illustrates the specific BER pathway prioritization for 5-hmU.

BER_Pathway Thymine Thymine (DNA) hmU 5-hmU Lesion Thymine->hmU Oxidation ROS ROS / TET Enzymes ROS->hmU SMUG1 SMUG1 (Major Pathway) hmU->SMUG1 Recognition TDG TDG (If paired with G) hmU->TDG Mismatch Specific AP_Site Abasic (AP) Site SMUG1->AP_Site Glycosylase Activity TDG->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Pol_Beta Pol β + Ligase APE1->Pol_Beta Repair Synthesis Restored Restored Base (C or T) Pol_Beta->Restored

Caption: Base Excision Repair (BER) pathway specificity for 5-hmU lesions mediated by SMUG1 and TDG.

Part 3: Synthetic & Analytical Utility (6-Isomer)

6-(Hydroxymethyl)-5-hydroxyuracil as a Tool

While 5-hmU is the biological target, the 6-isomer is critical for methodological rigor . In high-sensitivity LC-MS/MS analysis of DNA hydrolysates, structural isomers can co-elute. Using the 6-isomer allows researchers to:

  • Define Chromatographic Resolution: Prove that your peak is 5-hmU and not a synthesis artifact or isomer.

  • Synthetic Scaffold: The 6-hydroxymethyl group allows for cyclization reactions (e.g., forming bicyclic spironucleosides) that are impossible with the 5-isomer due to ring geometry.

Part 4: Experimental Protocols

Protocol A: High-Specificity LC-MS/MS Quantification of 5-hmU

Objective: Quantify genomic 5-hmU levels while excluding isomeric interference.

Reagents:

  • Standards: 5-hmU (Target), 6-(Hydroxymethyl)-5-hydroxyuracil (Isomeric Control - CAS 80029-06-7).[2][3]

  • Internal Standard: Stable isotope-labeled 5-hmU (¹³C, ¹⁵N).

  • Enzymes: DNA Degradase Plus (Zymo) or Nuclease P1/Phosphodiesterase.

Workflow:

  • DNA Hydrolysis:

    • Incubate 1 µg genomic DNA with 5U DNA Degradase Plus at 37°C for 3 hours.

    • Critical Step: Spike samples with 10 nM Internal Standard before digestion to account for matrix effects.

  • Isomer Separation (Chromatography):

    • Column: Porous Graphitic Carbon (Hypercarb) or C18 with polar end-capping. Note: Standard C18 often fails to retain polar pyrimidines.

    • Mobile Phase A: 0.1% Formic Acid in H₂O.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0% B (0-2 min) -> 15% B (10 min). The 6-isomer typically elutes earlier than 5-hmU due to steric hydrophilicity differences.

  • Mass Spectrometry Detection:

    • Operate in MRM (Multiple Reaction Monitoring) mode.

    • Transition for 5-hmU: m/z 159.1 → 141.1 (Loss of H₂O) and 159.1 → 116.1 (Ring fragmentation).

    • Validation: Inject pure 6-(Hydroxymethyl)-5-hydroxyuracil. If a peak appears in the 5-hmU window, adjust the gradient until baseline separation is achieved (Resolution > 1.5).

Protocol B: Synthesis Application (Concept)

Objective: Utilization of 6-hydroxymethyluracil derivatives for Spironucleoside synthesis.

  • Starting Material: 6-hydroxymethyluracil (or the 5-OH derivative).

  • Radical Translocation: Under Suárez conditions (iodobenzene diacetate/iodine), the 6-hydroxymethyl group facilitates a 1,5-hydrogen abstraction from the sugar moiety (if nucleoside bound).

  • Result: Formation of a rigid spiro-bicyclic system, useful as a Glycogen Phosphorylase inhibitor.

    • Note: This chemistry is unique to the 6-isomer ; the 5-isomer does not support this geometric alignment.

References

  • Pfaffeneder, T., et al. (2014).[5] "Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA."[5] Nature Chemical Biology.[5]

  • Boorstein, R. J., et al. (1989). "Prime repair of 5-hydroxymethyluracil in DNA."[6] Proc. Natl. Acad. Sci. USA.[5]

  • Nakamura, T., et al. (2019). "Anomeric Spironucleosides of β-d-Glucopyranosyl Uracil as Potential Inhibitors of Glycogen Phosphorylase." Molecules.

  • Sigma-Aldrich. "Product Specification: 6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7)."[2]

Sources

Validation of Hydroxymethyluracil Biomarkers: Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Nomenclature & Critical Disambiguation

Before proceeding with the validation protocols, it is scientifically imperative to address the specific nomenclature provided in the topic request to ensure experimental accuracy.

  • The Requested Topic: 6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7).

    • Status: This specific isomer is a research chemical and building block. Current literature does not validate this specific di-substituted isomer as a widely recognized endogenous biomarker for disease or drug metabolism.

  • The Validated Biomarker (Oxidative Stress): 5-Hydroxymethyluracil (5-hmU).[1][2][3]

    • Relevance: This is the established biomarker for oxidative DNA damage derived from Thymine. It is the direct functional alternative to 8-OHdG and is the primary focus of this guide.

  • The Validated Biomarker (Drug Metabolism): 6-Hydroxymethyluracil (6-HMU).[4]

    • Relevance: A major metabolite of Tipiracil (TPI) in the colorectal cancer drug TAS-102. It lacks the 5-hydroxy group.

Editorial Decision: To provide a scientifically actionable guide, this document focuses on the validation of 5-Hydroxymethyluracil (5-hmU) as the primary oxidative stress biomarker, while referencing 8-OHdG as the comparative standard.

Part 2: Executive Summary & Comparative Landscape

5-Hydroxymethyluracil (5-hmU) is a modification of the DNA base thymine caused by reactive oxygen species (ROS), specifically the hydroxyl radical attack on the C5-methyl group. Unlike 8-OHdG, which measures guanine oxidation, 5-hmU provides a specific readout of thymine oxidation and is increasingly valued for its stability and distinct repair mechanisms (via SMUG1 and TDG glycosylases).

Biomarker Comparison Matrix
Feature5-Hydroxymethyluracil (5-hmU) 8-OHdG (Gold Standard) Thymine Glycol
Origin ROS attack on Thymine (-CH3 group)ROS attack on Guanine (C8 position)ROS attack on Thymine (C5-C6 double bond)
Specificity High for methyl-oxidationModerate; prone to artifactual formationHigh; but unstable
Repair Pathway BER (SMUG1, TDG)BER (OGG1)BER (NTH1)
Stability (Urine) High (>24h at RT)Moderate (pH dependent)Low (requires derivatization)
Basal Levels 2–10 nmol/mmol creatinine1–5 nmol/mmol creatinineVariable
Primary Limitation Lower abundance than 8-OHdGHigh risk of ex vivo oxidation artifactsDifficult LC-MS ionization
Part 3: Mechanistic Validation (The "Why")

To validate 5-hmU, one must understand its formation pathway relative to the standard 8-OHdG. The following diagram illustrates the distinct oxidation pathways.

OxidativeDamage ROS Reactive Oxygen Species (•OH Radical) MethylAttack Attack on C5-Methyl Group ROS->MethylAttack RingAttack Attack on C8 Position ROS->RingAttack Thymine Thymine (DNA Base) Thymine->MethylAttack Guanine Guanine (DNA Base) Guanine->RingAttack hmU 5-Hydroxymethyluracil (5-hmU) MethylAttack->hmU Oxidation OHdG 8-OHdG (Common Marker) RingAttack->OHdG Oxidation Repair Excision by SMUG1 / TDG hmU->Repair DNA Repair Excretion Urinary Excretion (Stable Biomarker) Repair->Excretion

Figure 1: Mechanistic pathway of 5-hmU formation via methyl-group oxidation of Thymine, distinct from the guanine oxidation pathway of 8-OHdG.

Part 4: Experimental Validation Protocols

Trustworthiness in biomarker data comes from rigorous methodology. ELISA methods for 5-hmU exist but are prone to cross-reactivity with other uracil derivatives. Isotope-Dilution LC-MS/MS is the mandatory standard for validation.

Protocol: LC-MS/MS Quantification of Urinary 5-hmU

Objective: Quantify 5-hmU in human urine with high specificity, avoiding the artifacts common in 8-OHdG analysis.

1. Sample Preparation (Solid Phase Extraction)

  • Step A: Thaw urine samples at 4°C. Centrifuge at 3000 x g for 10 min to remove debris.

  • Step B (Internal Standard): Add 10 µL of stable isotope-labeled internal standard (

    
    -5-hmU) to 200 µL of urine. Causality: This corrects for matrix effects and ionization suppression.
    
  • Step C (SPE Cleanup): Use a cation-exchange SPE cartridge (e.g., MCX).

    • Condition: 1 mL MeOH -> 1 mL Water.

    • Load: Acidified urine (pH 3.0).

    • Wash: 1 mL 0.1% Formic Acid.

    • Elute: 1 mL 5% NH4OH in MeOH.

  • Step D: Evaporate eluate to dryness under nitrogen at 35°C; reconstitute in 100 µL mobile phase.

2. Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B for 1 min, ramp to 10% B over 5 min. Note: 5-hmU is very polar; high aqueous content is required for retention.

3. Mass Spectrometry Detection (SRM Mode)

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Target (5-hmU): m/z 143.0 → 126.0 (Loss of -OH).

    • Internal Standard: m/z 148.0 → 131.0.

  • Validation Criteria:

    • Linearity:

      
       over 0.5 – 100 ng/mL.
      
    • Precision: CV < 15% for QC samples.

    • Recovery: 85-115%.

Workflow Visualization

Workflow Sample Urine Sample (200 µL) Spike Add Internal Std (13C, 15N-5-hmU) Sample->Spike SPE SPE Cleanup (MCX Cartridge) Spike->SPE Remove Salts LC UHPLC Separation (High Aqueous Phase) SPE->LC Elute & Reconstitute MS MS/MS Detection (m/z 143 -> 126) LC->MS ESI+ Data Quantification (Ratio vs IS) MS->Data

Figure 2: Analytical workflow for the rigorous quantification of 5-hmU using Isotope-Dilution LC-MS/MS.

Part 5: Performance Data Summary

The following data summarizes the performance of 5-hmU compared to 8-OHdG based on aggregated validation studies (e.g., PLOS One, Biomarkers).

Parameter5-hmU Performance8-OHdG PerformanceInterpretation
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL5-hmU requires higher sensitivity instrumentation.
Intra-day Precision (CV) 2.5% - 6.0%3.0% - 8.0%Both markers show excellent reproducibility in LC-MS.
Freeze-Thaw Stability Stable (3 cycles)Stable (3 cycles)Both are robust for biobanking.
Pre-Analytical Artifacts Low Risk High Risk 8-OHdG can be artificially generated during DNA extraction; 5-hmU is less prone to this.
Clinical Correlation Correlates with colorectal cancer stageCorrelates with general inflammation5-hmU may be more specific for certain solid tumors.
Part 6: References
  • Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) Source: Springer Nature Experiments

  • A Micro-Extraction Technique Using a New Digitally Controlled Syringe Combined with UHPLC for Assessment of Urinary Biomarkers of Oxidatively Damaged DNA Source: PLOS One

  • Potential application of the oxidative nucleic acid damage biomarkers in detection of diseases Source: National Institutes of Health (PMC)

  • Elevated Urinary Biomarkers of Oxidative Damage in Photocopier Operators following Acute and Chronic Exposures Source: MDPI

  • A new methodology to reveal potential nucleic acid modifications associated with the risk of endometrial cancer Source: PubMed

Sources

Comparative Analysis of Oxidized Pyrimidines in DNA: A Definitive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in genomic toxicology and biomarker development, I frequently encounter a critical bottleneck in oxidative stress research: the accurate quantification of oxidized pyrimidines. While oxidized purines (like 8-oxo-dG) dominate the literature, pyrimidine lesions—such as thymine glycol (Tg) , 5-hydroxycytosine (5-OHCyt) , and 5-hydroxymethyluracil (5-hmU) —are equally potent drivers of mutagenesis and epigenetic dysregulation.

The analytical challenge lies in their trace abundance (often 1 lesion per


 normal bases) and their extreme chemical fragility. This guide provides an objective, data-driven comparison of the primary analytical modalities used to quantify oxidized pyrimidines, detailing the causality behind methodological failures and establishing the current gold-standard protocols.

The Biological Context of Pyrimidine Oxidation

Reactive Oxygen Species (ROS), such as the hydroxyl radical (•OH), attack the C5-C6 double bond of pyrimidines, generating a diverse spectrum of lesions. These modifications are not merely markers of damage; they actively block DNA polymerases (e.g., Thymine glycol) or cause C→T transition mutations by mispairing with adenine (e.g., 5-OHCyt). Furthermore, the enzymatic oxidation of 5-methylcytosine (5mC) by TET enzymes produces 5-hydroxymethylcytosine (5hmC) and 5-formylcytosine (5fC), blurring the line between oxidative damage and deliberate epigenetic reprogramming [1][1].

Pathway ROS Reactive Oxygen Species Thy Thymine (T) ROS->Thy Cyt Cytosine (C) ROS->Cyt mCyt 5-Methylcytosine ROS->mCyt Tg Thymine Glycol (Tg) Thy->Tg Oxidation ohCyt 5-Hydroxycytosine Cyt->ohCyt Oxidation hmC 5-Hydroxymethylcytosine mCyt->hmC TET / ROS

ROS-induced oxidation pathways of DNA pyrimidines into specific biomarker lesions.

Comparative Analysis of Analytical Modalities

To accurately measure these lesions, researchers must navigate a minefield of potential methodological artifacts. The three primary approaches are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic/Immunoassays.

GC-MS/MS: The Historical Pitfall of Artifactual Oxidation

Historically, GC-MS was the default technique due to its excellent chromatographic resolution. However, DNA nucleosides are non-volatile. To analyze them via GC-MS, the DNA must first undergo harsh acidic hydrolysis (e.g., 150°C in formic acid) to release free bases, followed by derivatization (trimethylsilylation at 140°C) to induce volatility.

The Causality of Failure: The combination of high heat, trace transition metals, and ambient oxygen during derivatization triggers ex vivo Haber-Weiss/Fenton reactions. This causes massive artifactual oxidation of undamaged thymine and cytosine into Tg and 5-OHCyt, leading to overestimations of damage by up to 10-fold [2][2]. While adding reducing agents like ethanethiol and lowering derivatization temperatures to 23°C can mitigate this[2], the inherent risks make GC-MS/MS sub-optimal for trace pyrimidine analysis.

LC-MS/MS: The Modern Gold Standard

LC-MS/MS bypasses the volatility requirement entirely. DNA is gently digested into free 2'-deoxynucleosides using enzymes at physiological temperatures (37°C), preserving the fragile oxidized pyrimidines. When coupled with heavy isotope dilution (spiking samples with


N/

C-labeled internal standards), LC-MS/MS provides absolute structural specificity and accounts for matrix-induced ion suppression in the electrospray ionization (ESI) source [3][3].
Enzymatic & Immunoassays: High-Throughput Alternatives

Techniques like the Comet assay (coupled with Endonuclease III to target oxidized pyrimidines) or Ligation-Dependent Probe Amplification (LPA) utilize DNA glycosylases to convert lesions into measurable strand breaks [4][4]. While these methods offer high throughput and require less capital equipment, they lack the absolute chemical specificity of mass spectrometry, as glycosylases often exhibit cross-reactivity among different oxidized pyrimidines.

Workflow DNA Isolated Genomic DNA LC_Path LC-MS/MS Workflow DNA->LC_Path GC_Path GC-MS/MS Workflow DNA->GC_Path EnzHydro Enzymatic Hydrolysis (37°C, pH 7.4) LC_Path->EnzHydro AcidHydro Acidic Hydrolysis (150°C) GC_Path->AcidHydro LC_Anal Direct Nucleoside Analysis EnzHydro->LC_Anal Preserves Lesions Deriv Silylation (140°C, Air) AcidHydro->Deriv Artifact Artifactual Oxidation Deriv->Artifact Heat + O2 GC_Anal Volatile Base Analysis Deriv->GC_Anal Artifact->GC_Anal Overestimation

Methodological divergence between LC-MS/MS and GC-MS/MS highlighting artifact generation.

Quantitative Data Presentation

The table below synthesizes the performance metrics of the three primary modalities based on current literature standards.

Analytical ModalitySensitivity (LOD)Chemical SpecificityArtifactual Oxidation RiskThroughputPrimary Use Case
LC-MS/MS (Isotope Dilution) ~1 lesion /

bases
Absolute (MRM transitions)Low (Enzymatic digestion at 37°C)MediumGold standard for absolute quantification & biomarker discovery.
GC-MS/MS ~1 lesion /

bases
High (Requires derivatization)High (Heat/Acid induces Fenton reactions)MediumHistorical datasets; requires strict temperature/antioxidant controls.
Enzymatic Assays (e.g., Endo III) ~1 lesion /

bases
Low (Enzyme cross-reactivity)Low (Direct cellular lysis)High Population screening, rapid genotoxicity testing.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trust and reproducibility, the following protocol outlines the causality-driven steps required for the artifact-free quantification of oxidized pyrimidines via LC-MS/MS [5][5].

Step 1: DNA Extraction with Antioxidant Protection
  • Action: Lyse cells in a buffer containing chaotropic salts (e.g., Guanidine HCl) and 100 μM deferoxamine (an iron chelator).

  • Causality: Cellular disruption exposes DNA to intracellular transition metals and oxygen. Deferoxamine chelates iron, preventing ex vivo Fenton reactions that would otherwise artificially oxidize native pyrimidines during extraction.

Step 2: Internal Standard Spiking (Isotope Dilution)
  • Action: Add precisely known quantities of stable heavy isotope-labeled standards (e.g.,

    
    N
    
    
    
    -Thymine glycol,
    
    
    C,
    
    
    N
    
    
    -5-OHCyt) directly to the isolated DNA pellet.
  • Causality: Adding standards before digestion ensures that any subsequent sample loss, incomplete enzymatic cleavage, or ion suppression in the mass spectrometer affects the endogenous lesion and the heavy standard equally. Quantification is derived from the ratio of their peak areas, making the system self-correcting.

Step 3: Gentle Enzymatic Hydrolysis
  • Action: Dissolve DNA in 50 mM phosphate buffer (pH 7.4). Denature at 95°C for 3 minutes, then rapidly chill on ice. Add Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase. Incubate at 37°C for 2 hours.

  • Causality: Nuclease P1 requires single-stranded DNA to efficiently cleave phosphodiester bonds, necessitating the thermal denaturation step. Alkaline phosphatase removes the terminal 5'-phosphates, yielding neutral 2'-deoxynucleosides. This physiological pH and temperature entirely bypass the artifactual oxidation seen in GC-MS acid hydrolysis.

Step 4: UHPLC-MS/MS Multiple Reaction Monitoring (MRM)
  • Action: Inject the hydrolysate onto a reversed-phase C18 UHPLC column. Detect lesions using a Triple Quadrupole Mass Spectrometer in positive/negative ESI mode using specific MRM transitions (e.g., targeting the parent nucleoside mass and the fragmented free base mass).

  • Causality: The first quadrupole isolates the parent mass (e.g., m/z 261 for Thymine glycol nucleoside), the collision cell fragments it, and the third quadrupole isolates the specific daughter ion (e.g., m/z 145 for the free base). This dual-mass filter guarantees absolute structural specificity, eliminating false positives from co-eluting matrix components.

References

  • Measurement of oxidative DNA damage by gas chromatography-mass spectrometry. nih.gov. 2

  • Strand-specific quantification of 8-oxo-dG and apurinic sites via Ligation-Dependent Probe Amplification (LPA). nih.gov. 4

  • Oxidatively-induced DNA damage and base excision repair in euthymic patients with bipolar disorder. nih.gov. 5

  • Formation and repair of oxidatively generated damage in cellular DNA. nih.gov. 3

  • Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. oup.com. 1

Sources

Navigating Cross-Reactivity in 6-(Hydroxymethyl)-5-hydroxyuracil (5-hmU) Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The modified DNA base 6-(Hydroxymethyl)-5-hydroxyuracil (5-hmU) occupies a unique intersection in molecular biology. It is generated via two distinct mechanisms: as a byproduct of oxidative damage to thymine by reactive oxygen species (ROS)[1], and as a transient intermediate in active DNA demethylation, where activation-induced cytidine deaminase (AID/APOBEC) deaminates 5-hydroxymethylcytosine (5-hmC) into 5-hmU[2]. The base is subsequently excised by DNA glycosylases like SMUG1 or TDG[3].

For researchers conducting DNA immunoprecipitation sequencing (MeDIP-seq) or immunohistochemistry, the structural similarity of 5-hmU to other pyrimidines presents a massive technical hurdle. If an antibody cannot distinguish 5-hmU from thymine (T), uracil (U), or 5-hmC, the resulting genomic data will be overwhelmed by false-positive noise[4]. This guide objectively compares 5-hmU antibody technologies and provides field-proven, self-validating protocols to rigorously quantify cross-reactivity.

Pathways T Thymine (T) hmU 5-Hydroxymethyluracil (5-hmU) T->hmU Oxidation ROS Reactive Oxygen Species (ROS) ROS->T BER Base Excision Repair (SMUG1 / TDG) hmU->BER Excision mC 5-Methylcytosine (5-mC) hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC TET hmC->hmU Deamination AID AID / APOBEC (Deamination) AID->hmC TET TET Enzymes (Oxidation) TET->mC C Cytosine (C) BER->C Repair

Biological pathways generating 5-hmU via ROS oxidation and active DNA demethylation.

The Molecular Challenge: Causality of Cross-Reactivity

Antibodies recognize the three-dimensional topology and charge distribution of their target antigen. 5-hmU differs from Thymine only by the addition of a hydroxyl group on the 5-methyl carbon. It differs from 5-hmC only by a carbonyl oxygen at the C4 position instead of an amino group.

Because thymine constitutes roughly 25-30% of the mammalian genome, even a 0.01% cross-reactivity with thymine will result in the antibody binding more thymine than actual 5-hmU (which exists at trace parts-per-million levels). Therefore, selecting the correct antibody class is the most critical variable in your experimental design.

Comparative Analysis: Antibody Strategies for 5-hmU Detection
Feature / MetricTraditional Polyclonal AntiseraHighly Cross-Adsorbed PolyclonalRecombinant Monoclonal
Production Method Animal immunization with 5-hmU-BSA conjugate.Immunization followed by negative affinity chromatography against T, U, and 5-hmC.B-cell cloning and recombinant expression of highly specific Fab domains.
Cross-Reactivity (Thymine) High (Often 1% - 5%)Low (< 0.1%)Negligible (< 0.001%)
Cross-Reactivity (5-hmC) Moderate (2% - 10%)Low (< 0.5%)Negligible (< 0.01%)
Lot-to-Lot Consistency Poor (Epitope drift between bleeds)ModerateExcellent (Sequence defined)
Best Application Initial screening, qualitative assaysDot Blots, ELISAMeDIP-seq, High-resolution IHC

Expert Insight: Never trust a manufacturer's claim of "specific to 5-hmU" without reviewing the competitive ELISA data. If the vendor does not provide an IC50 curve comparing 5-hmU against Thymine and 5-hmC, you must perform the validation yourself[5].

Experimental Protocols: Building a Self-Validating System

To establish trustworthiness in your epigenetic data, you must validate the antibody in-house. Standard Western blots are useless here, as the target is a nucleic acid base, not a protein. The gold standards are the Dot Blot (for qualitative visualization) and the Competitive ELISA (for quantitative affinity).

Protocol A: The Denaturing Dot Blot Assay

Causality Check: Antibodies are massive proteins (~150 kDa) that cannot penetrate the major groove of double-stranded DNA (dsDNA) to access the modified base. You must denature the DNA into single-stranded DNA (ssDNA) . Failing to completely denature the DNA will result in false negatives.

Materials:

  • Synthetic dsDNA oligonucleotides (100 bp) containing 100% unmodified Cytosine, 5-mC, 5-hmC, Thymine, Uracil, and 5-hmU.

  • Positively charged nylon membrane.

  • Primary anti-5-hmU antibody & HRP-conjugated secondary antibody.

Step-by-Step Methodology:

  • Preparation: Dilute synthetic oligonucleotides to 100 ng/µL, 50 ng/µL, and 10 ng/µL in TE buffer.

  • Denaturation (Critical Step): Incubate the DNA samples at 95°C for 10 minutes to melt the hydrogen bonds.

  • Snap Chilling: Immediately transfer the tubes to an ice-water bath for 5 minutes. Why? Gradual cooling allows the complementary strands to re-anneal, hiding the 5-hmU epitope. Snap chilling kinetically traps the DNA in a single-stranded state.

  • Spotting: Spot 1 µL of each dilution onto the nylon membrane. Allow to air dry completely.

  • Crosslinking: Expose the membrane to 120 mJ/cm² of 254 nm UV light to covalently bind the ssDNA to the nylon matrix.

  • Blocking: Block the membrane in 5% non-fat dry milk in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature. Note: Do not use BSA if the antibody was raised against a 5-hmU-BSA conjugate, as anti-BSA antibodies in the serum will cause massive background noise.

  • Probing: Incubate with primary anti-5-hmU antibody (typically 1:1000 to 1:5000) overnight at 4°C. Wash 3x with PBST.

  • Detection: Incubate with secondary HRP antibody for 1 hour. Wash 3x, apply ECL substrate, and image.

DotBlot Start Synthesize Control Oligos (T, U, C, 5-mC, 5-hmC, 5-hmU) Denature Denature at 95°C for 10 min (Crucial for Ab access) Start->Denature Chill Snap Chill on Ice (Prevents re-annealing) Denature->Chill Spot Spot on Nylon Membrane & UV Crosslink Chill->Spot Block Block (5% Non-fat Milk) 1 Hour, RT Spot->Block Probe Primary anti-5-hmU Ab Overnight, 4°C Block->Probe Detect Secondary Ab & ECL Detection Probe->Detect Decision Signal on T or 5-hmC? Detect->Decision Reject Reject Antibody Batch (High Cross-Reactivity) Decision->Reject Yes Accept Validate Antibody (Specific to 5-hmU) Decision->Accept No

Self-validating Dot Blot workflow for assessing 5-hmU antibody cross-reactivity.

Protocol B: Competitive ELISA for Quantitative Cross-Reactivity

While dot blots show if cross-reactivity exists, a competitive ELISA calculates how much.

  • Plate Coating: Coat a 96-well microplate with 5-hmU-Ovalbumin conjugate (100 ng/well) overnight at 4°C.

  • Pre-incubation: In separate tubes, mix the anti-5-hmU antibody at a fixed, sub-saturating concentration with varying concentrations (10 pM to 10 µM) of free nucleosides: 5-hmU, Thymidine, 5-hmC, and Uridine. Incubate for 1 hour.

  • Competition: Transfer the mixtures to the coated plate. Free nucleosides in the solution will compete with the plate-bound 5-hmU for antibody binding.

  • Detection: Wash the plate, add HRP-secondary antibody, wash again, and develop with TMB substrate. Read absorbance at 450 nm.

  • Data Analysis: Plot the IC50 (the concentration of free nucleoside required to inhibit 50% of the antibody binding).

    • Cross-Reactivity (%) = (IC50 of 5-hmU / IC50 of Competitor) × 100

    • A high-quality antibody should require >1000x more Thymine to achieve the same inhibition as 5-hmU (i.e., <0.1% cross-reactivity).

Troubleshooting & Expert Recommendations

  • High Background in MeDIP-seq: If your MeDIP-seq libraries show uniform reads across the genome rather than sharp peaks[6], your antibody is likely cross-reacting with thymine. Switch to a monoclonal clone or perform a pre-clearing step by incubating the antibody with unmodified genomic DNA prior to immunoprecipitation.

  • False Positives in IHC: Formalin fixation can cross-link DNA and proteins, making the 5-hmU epitope inaccessible. Always include a rigorous antigen retrieval step (e.g., 2N HCl for 30 minutes at 37°C) to denature the DNA in situ before applying the primary antibody.

References

  • Hydroxymethylation as a Novel Environmental Biosensor. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hydroxyl Radical Damaged Thymidine-5'-Monophophate Presents Unique Epitopes for Cancer Antibodies. Bentham Open. Available at:[Link]

  • Genome-wide distribution of 5-hydroxymethyluracil and chromatin accessibility in the Breviolum minutum genome. bioRxiv. Available at:[Link]

  • What is in a name? Rethinking SMUG1 in genome maintenance. NAR Cancer, Oxford Academic. Available at:[Link]

Sources

Accuracy of Detection Methods for 6-(Hydroxymethyl)-5-hydroxyuracil and Related Hydroxymethylated Uracils: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of highly specific DNA modifications is a cornerstone of modern epigenetic and genomic instability research. While 6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7)[] is utilized as a specialized chemical building block, its biologically ubiquitous isomer, 5-hydroxymethyluracil (5-hmU) , represents a critical node in DNA damage response and active demethylation pathways[2]. 5-hmU is generated in the mammalian genome either via TET-mediated oxidation of thymine or the deamination of 5-hydroxymethylcytosine (5-hmC)[2].

Because these uracil derivatives share the identical reactive hydroxymethyl moiety, the analytical methodologies developed for 5-hmU are directly applicable across this chemical class. This guide provides an objective, causality-driven comparison of the three primary detection methodologies: LC-MS/MS, Chemoenzymatic Labeling, and Chemical Oxidation Sequencing.

Mechanistic Overview & Causality

Detecting hydroxymethylated uracils is analytically demanding for two primary reasons:

  • Low Genomic Abundance: These modifications are exceedingly rare, often comprising less than 0.001% of total thymines in a genome[3].

  • Structural Camouflage: Standard bisulfite sequencing—the traditional workhorse of epigenetics—cannot distinguish hydroxymethylated uracils from canonical thymine, as neither base undergoes deamination under bisulfite treatment.

To achieve accurate detection, methodologies must exploit the unique chemical reactivity of the exocyclic hydroxymethyl group, either through enzymatic tagging[4] or targeted chemical oxidation[3].

Comparative Analysis of Detection Methods

Method A: Isotope-Dilution LC-MS/MS (Absolute Quantification)
  • Mechanism: Genomic DNA is enzymatically digested into single nucleosides, separated via liquid chromatography, and analyzed using tandem mass spectrometry.

  • Causality: By spiking the sample with heavy-isotope labeled internal standards (e.g.,

    
    -labeled 5-hmU), researchers can perfectly correct for matrix effects and ion suppression. The mass spectrometer isolates the specific mass-to-charge (m/z) ratio of the modified nucleoside.
    
  • Accuracy Profile: This is the gold standard for global abundance. However, it completely destroys sequence context—yielding zero spatial resolution.

Method B: Chemoenzymatic Labeling and Enrichment
  • Mechanism: This method utilizes base J-binding protein glucosyltransferase (JGT) or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -glucosyltransferase (
    
    
    
    GT) to selectively transfer an azide-modified glucose (UDP-6-N
    
    
    -Glc) to the hydroxymethyl group[2]. A biotin tag is subsequently attached via copper-free click chemistry[2].
  • Causality: The addition of a bulky glucose-biotin conjugate physically alters the modified DNA fragments. When passed over streptavidin magnetic beads, the rare modified fragments are captured while the 99.999% unmodified genome is washed away[5].

  • Accuracy Profile: Provides an excellent signal-to-noise ratio for regional mapping (peak calling via qPCR or NGS), but resolution is limited by the initial DNA fragmentation size (typically 100–300 bp)[4].

Method C: Chemical Oxidation and Base-Resolution Sequencing
  • Mechanism: Potassium ruthenate (KRuO

    
    ) is used to selectively oxidize the hydroxymethyl group to a formyl group, converting the target to a formyl-derivative (e.g., 5-formyluracil, 5-fU)[3].
    
  • Causality: The electron-withdrawing nature of the newly formed aldehyde group lowers the pKa of the N3 proton. Under the mildly alkaline conditions of polymerase extension, the base ionizes and mispairs with Guanine (G) instead of Adenine (A)[3]. This forces a permanent T-to-C transition mutation in the sequencing readout[3].

  • Accuracy Profile: Achieves true single-base resolution. However, it requires rigorous bioinformatics to filter out background oxidation noise and high sequencing depth to ensure statistical confidence[3].

Quantitative Performance Comparison

Performance MetricLC-MS/MS (Isotope Dilution)Chemoenzymatic Labeling (JGT/

GT)
Chemical Oxidation Sequencing (KRuO

)
Target Output Global absolute abundanceRegional loci enrichmentSingle-base genomic mapping
Spatial Resolution None (Bulk nucleosides)~100 - 300 bp (Fragment dependent)1 bp (Single-nucleotide)
Limit of Detection (LOD) ~1 modification per

bases
~1 modification per

bases
~1 modification per

bases
Specificity / Accuracy >99.9% (Mass/Charge specific)High (Enzyme specific)Moderate-High (Requires deep coverage)
Throughput High (Dozens of samples/day)Medium (Library prep bottleneck)Low (Complex bioinformatics required)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoenzymatic Labeling & Enrichment

To ensure trustworthiness, this protocol incorporates a spike-in control to self-validate enzymatic efficiency.

  • DNA Fragmentation: Shear 1

    
    g of purified genomic DNA to an average size of 200 bp using acoustic shearing (e.g., Covaris).
    
  • Spike-in Validation: Add 1 pg of synthetic DNA containing known 6-(Hydroxymethyl)-5-hydroxyuracil/5-hmU sites. This acts as an internal positive control.

  • Glucosylation Reaction: Incubate the fragmented DNA with 2

    
    M UDP-6-N
    
    
    
    -Glc and 10 U of in reaction buffer (50 mM HEPES, 25 mM MgCl
    
    
    , pH 8.0) for 2 hours at 37°C[4].
  • Click Chemistry: Purify the DNA, then add 100

    
    M DBCO-PEG4-Biotin. Incubate at 37°C for 2 hours to attach the biotin tag via strain-promoted azide-alkyne cycloaddition[2].
    
  • Streptavidin Capture: Bind the biotinylated DNA to 20

    
    L of washed MyOne Streptavidin C1 magnetic beads for 30 minutes at room temperature. Wash 3x with stringent buffer (10 mM Tris-HCl, 1 M NaCl, 0.05% Tween-20) to remove unmodified DNA.
    
  • Elution & Readout: Elute the enriched DNA by heating at 95°C for 5 minutes in 95% formamide, purify, and proceed to qPCR or NGS library preparation.

Workflow N1 Genomic DNA Input N2 JGT / βGT Glucosylation N1->N2 Fragment N3 Click Chemistry Biotinylation N2->N3 UDP-6-N3-Glc N4 Streptavidin Enrichment N3->N4 Capture N5 Next-Gen Sequencing N4->N5 Elute & Prep

Chemoenzymatic labeling and enrichment workflow for hydroxymethylated uracils.
Protocol 2: Chemical Oxidation for Single-Base Sequencing

This protocol utilizes controlled chemical oxidation to induce detectable transition mutations.

  • Denaturation: Denature 500 ng of genomic DNA at 95°C for 5 minutes, then immediately snap-chill on ice to prevent reannealing.

  • KRuO

    
     Oxidation:  Treat the single-stranded DNA with 1 mM KRuO
    
    
    
    in 50 mM NaOH solution for 1 hour on ice. This selectively [3].
  • Purification: Quench the reaction with 5%

    
    -mercaptoethanol and purify the oxidized DNA using a standard silica spin column.
    
  • Alkaline Polymerase Extension: Perform primer extension using a high-fidelity polymerase tolerant of modified bases in a buffer adjusted to pH 9.0. The high pH ensures the newly formed formyl-derivative ionizes and pairs with Guanine[3].

  • Sequencing & Bioinformatics: Sequence the resulting libraries. Compare the oxidized library against a non-oxidized control library. Loci exhibiting a statistically significant T-to-C transition exclusively in the oxidized library are called as true hydroxymethylated sites[3].

Pathway S1 Hydroxymethylated Uracil S2 KRuO4 Oxidation S1->S2 S3 Formyl-Derivative (5-fU) S2->S3 Oxidation S4 Polymerase Extension (Alkaline pH) S3->S4 Pairs with G S5 T-to-C Transition (Base Resolution) S4->S5 Readout

Chemical oxidation sequencing pathway for single-base resolution detection.

References

  • Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. Biochemical and Biophysical Research Communications.[Link]

  • A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA. Biology Methods and Protocols.[Link]

  • Sequencing 5-Hydroxymethyluracil at Single-Base Resolution. Angewandte Chemie International Edition.[Link]

Sources

The Dichotomy of a DNA Adduct: A Comparative Guide to 6-(Hydroxymethyl)-5-hydroxyuracil in Health and Disease

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: An In-depth Technical Guide

In the intricate landscape of DNA modifications, the presence of aberrant bases can signify a cell's journey from normalcy to pathology. Among these is 6-(hydroxymethyl)-5-hydroxyuracil (6-hm-5-hU), a product of oxidative DNA damage with emerging significance in the context of various diseases, including cancer. This guide provides a comprehensive comparison of 6-hm-5-hU in normal versus diseased tissues, delving into its biochemical origins, its potential as a biomarker, and the analytical methodologies crucial for its accurate quantification.

The Genesis of 6-(Hydroxymethyl)-5-hydroxyuracil: A Tale of Oxidative Stress

6-(Hydroxymethyl)-5-hydroxyuracil is not a canonical DNA base but rather a lesion formed through the oxidation of thymine.[1] This process is primarily driven by reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which are byproducts of normal cellular metabolism and can be exacerbated by inflammatory conditions and exposure to ionizing radiation.[2][3] The formation of 6-hm-5-hU is a testament to the constant battle waged within our cells against oxidative stress, a key player in the etiology of numerous diseases.

Another pathway to 6-hm-5-hU involves the deamination of 5-hydroxymethylcytosine (5hmC), an important epigenetic mark.[4][5] This connection places 6-hm-5-hU at the crossroads of DNA damage and epigenetic regulation, highlighting its potential as a multifaceted biomarker.

A Tale of Two Tissues: 6-hm-5-hU in Normal vs. Diseased States

While direct, large-scale comparative studies on 6-(hydroxymethyl)-5-hydroxyuracil levels in a wide array of normal versus diseased tissues are still emerging, the existing body of research on related oxidative DNA damage markers provides a strong framework for understanding its differential presence.

In Normal Tissues: The presence of 6-hm-5-hU in healthy tissues is generally low, reflecting the efficiency of the base excision repair (BER) pathway in identifying and removing such lesions. Its baseline level can be considered a measure of the endogenous oxidative stress that a particular tissue withstands.

In Diseased Tissues, Particularly Cancer: The landscape of DNA modifications is often dramatically altered in diseased tissues. In the context of cancer, several factors can contribute to an accumulation of DNA damage products like 6-hm-5-hU:

  • Increased Oxidative Stress: Cancer cells are often characterized by a higher metabolic rate and increased production of ROS, leading to a greater burden of oxidative DNA damage.

  • Impaired DNA Repair: The very mechanisms that protect the genome can be compromised in cancer cells, leading to the accumulation of mutations and DNA lesions.

  • Altered Epigenetics: The well-documented depletion of 5-hydroxymethylcytosine (5hmC) in many cancers could, in theory, influence the levels of its deamination product, 6-hm-5-hU.[6][7][8] Research has shown a substantial reduction in 5hmC levels in various cancers, including those of the lung and brain.[6][7]

This differential expression of 6-hm-5-hU between normal and diseased tissues underpins its potential as a biomarker for disease detection, prognosis, and monitoring treatment efficacy. Furthermore, its excretion in urine offers a non-invasive window into systemic oxidative stress.[4][9]

Quantifying the Unseen: A Guide to Analytical Methodologies

The accurate quantification of 6-hm-5-hU in biological matrices is paramount for its validation as a reliable biomarker. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary: A Comparative Overview
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Mandatory (e.g., silylation)Often not required
Sensitivity HighVery High
Specificity High (with MS detection)Very High (with MS/MS detection)
Throughput ModerateHigh
Challenges Potential for analyte degradation during acid hydrolysis and derivatization artifacts.[1]Matrix effects can influence ionization efficiency.
Experimental Protocols: A Step-by-Step Guide

This protocol is adapted from established methods for the analysis of modified DNA bases.

1. DNA Extraction and Hydrolysis:

  • Extract genomic DNA from tissue samples using a standard phenol-chloroform extraction or a commercial kit.
  • Hydrolyze the DNA to its constituent bases. A common method involves heating the DNA in formic acid. Crucially, to minimize degradation of 6-hm-5-hU, modified hydrolysis protocols that use milder conditions should be considered. [1]

2. Derivatization:

  • Dry the hydrolyzed sample completely under a stream of nitrogen.
  • Add a silylating agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS)) to the dried residue.
  • Heat the sample to facilitate the derivatization of the polar functional groups of the nucleobases, making them volatile for GC analysis.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
  • GC Conditions:
  • Column: A non-polar capillary column (e.g., DB-5ms).
  • Injector Temperature: Set to ensure efficient volatilization of the derivatized analytes without degradation.
  • Oven Temperature Program: A gradient program is used to separate the different nucleobases.
  • MS Conditions:
  • Ionization: Electron Impact (EI) ionization is typically used.
  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized 6-hm-5-hU.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis DNA_Extraction DNA Extraction (Tissue) Hydrolysis DNA Hydrolysis (Formic Acid) DNA_Extraction->Hydrolysis Derivatization Derivatization (Silylation) Hydrolysis->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry (Detection - SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Data Acquisition

This protocol is a generalized approach for the analysis of small molecules in complex matrices like urine or plasma.

1. Sample Preparation:

  • For urine samples, a simple dilution and filtration may be sufficient.
  • For plasma or serum, a protein precipitation step (e.g., with acetonitrile) is necessary to remove larger molecules that can interfere with the analysis.[2][10]
  • Incorporate a stable isotope-labeled internal standard of 6-hm-5-hU at the beginning of the sample preparation to correct for matrix effects and variations in instrument response.

2. LC-MS/MS Analysis:

  • Inject the prepared sample into a liquid chromatograph coupled to a tandem mass spectrometer.
  • LC Conditions:
  • Column: A reversed-phase C18 column is commonly used. For very polar analytes, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
  • MS/MS Conditions:
  • Ionization: Electrospray Ionization (ESI) is typically used.
  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of 6-hm-5-hU in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective technique provides excellent sensitivity and minimizes interferences.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (Urine/Plasma) Protein_Precipitation Protein Precipitation (if plasma/serum) Sample_Collection->Protein_Precipitation Filtration Filtration Protein_Precipitation->Filtration LC_Separation Liquid Chromatography (Separation) Filtration->LC_Separation Injection MS_MS_Detection Tandem Mass Spectrometry (Detection - MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Quantification) MS_MS_Detection->Data_Analysis Data Acquisition

The Path Forward: Clinical and Research Implications

The study of 6-(hydroxymethyl)-5-hydroxyuracil and other oxidative DNA damage products is a rapidly evolving field. For researchers, the development of more robust and standardized analytical methods is crucial for generating comparable data across different studies. For drug development professionals, understanding the pathways that lead to the formation and repair of these lesions could unveil novel therapeutic targets aimed at modulating oxidative stress or enhancing DNA repair mechanisms in diseased cells.

As our understanding of the intricate interplay between the genome, the epigenome, and the cellular environment deepens, molecules like 6-hm-5-hU will undoubtedly play an increasingly important role in our quest for earlier disease detection and more effective therapies.

References

  • Yu, M., Song, C. X., & He, C. (2015). Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. Methods, 72, 16-20. [Link]

  • Djuric, Z., Luongo, D. A., & Harper, D. A. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical research in toxicology, 11(7), 842-847. [Link]

  • Phenomenex. (n.d.). A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Retrieved from [Link]

  • Cadet, J., Douki, T., & Ravanat, J. L. (2015). Oxidatively generated damage to the guanine moiety of DNA: mechanistic aspects and formation in cells. Accounts of chemical research, 48(4), 1075-1083. [Link]

  • Teebor, G. W., Frenkel, K., & Goldstein, M. S. (1984). Ionizing radiation and tritium transmutation both cause formation of 5-hydroxymethyl-2'-deoxyuridine in cellular DNA. Proceedings of the National Academy of Sciences, 81(2), 318-321. [Link]

  • Bianchini, F., Donato, F., Faure, H., Ravanat, J. L., Hall, J., & Cadet, J. (1998). Urinary excretion of 5-(hydroxymethyl) uracil in healthy volunteers: effect of active and passive tobacco smoke. International journal of cancer, 77(1), 40-46. [Link]

  • Haffner, M. C., Chaux, A., Meeker, A. K., Esopi, D. M., Gerber, J., Pellakuru, L. G., ... & De Marzo, A. M. (2011). Global 5-hydroxymethylcytosine content is significantly reduced in tissue stem/progenitor cell compartments and in human cancers. Oncotarget, 2(8), 627. [Link]

  • Song, C. X., Szulwach, K. E., Fu, Y., Dai, Q., Yi, C., Li, X., ... & He, C. (2011). Selective chemical labeling of 5-hydroxymethylcytosine in genomic DNA. Nature biotechnology, 29(1), 68-72. [Link]

  • Jin, S. G., Jiang, Y., Qiu, R., Rauch, T. A., Wang, Y., Schackert, G., ... & Pfeifer, G. P. (2011). 5-Hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations. Cancer research, 71(24), 7360-7365. [Link]

  • Jiang, Y., et al. (2023). Urinary Oxidative Stress Biomarker Levels Might Be Useful in Identifying Functional Bladder Disorders in Women with Frequency and Urgency Syndrome. Journal of Clinical Medicine, 12(6), 2295. [Link]

  • Song, C. X., & He, C. (2011). The hunt for 5-hydroxymethylcytosine: the sixth base. Epigenomics, 3(2), 147-149. [Link]

  • Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB journal, 17(10), 1195-1214. [Link]

  • Li, W., et al. (2020). A human tissue map of 5-hydroxymethylcytosines exhibits tissue specificity through gene and enhancer modulation. Nature communications, 11(1), 1-14. [Link]

  • Al-Daghri, N. M., et al. (2022). Urinary Oxidative Damage Markers and Their Association with Obesity-Related Metabolic Risk Factors. Antioxidants, 11(5), 856. [Link]

  • The Journal of Phytopharmacology. (2018). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. Retrieved from [Link]

  • Li, W., et al. (2021). 5-hydroxymethylcytosine analysis reveals stable epigenomic changes in tumor tissue that enable cancer detection in cell-free DNA. medRxiv. [Link]

  • Haffner, M. C., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of mass spectrometry, 47(5), 639-647. [Link]

  • Rosas-Nexticapa, R., et al. (2017). Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry. Journal of the Mexican Chemical Society, 61(3), 220-227. [Link]

  • Pfeifer, G. P., & Kadam, S. (2013). The role of 5-hydroxymethylcytosine in human cancer. Genes & cancer, 4(7-8), 268-273. [Link]

  • Tanan, W., et al. (2024). Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. Molecules, 29(11), 2539. [Link]

  • Kowalski, S., & Lukasiewicz, M. (2015). A Comparison of Spectrophotometric Winkler Method and HPLC Technique for Determination of 5-Hydroxymethylfurfural in Natural Honey. Journal of Apicultural Science, 59(2), 79-87. [Link]

Sources

biological effects of 6-(Hydroxymethyl)-5-hydroxyuracil vs other lesions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Biological Consequences of Oxidative and UV-Induced DNA Lesions

A Senior Application Scientist's Comparative Analysis of 6-(Hydroxymethyl)-5-hydroxyuracil, Thymine Glycol, 8-Oxoguanine, and Thymine Dimers

For researchers, scientists, and drug development professionals, understanding the nuanced biological effects of specific DNA lesions is paramount. The integrity of the genome is under constant assault from both endogenous metabolic byproducts and exogenous agents. This guide provides a detailed comparison of several critical DNA lesions, focusing on their formation, cellular impact, and the sophisticated repair mechanisms evolved to counteract them.

While this guide aims to discuss the specific lesion 6-(Hydroxymethyl)-5-hydroxyuracil (CAS 80029-06-7), it is important to note that this is a less-characterized form of oxidative pyrimidine damage.[1] Therefore, we will use the extensively studied Thymine Glycol (Tg) as a paradigmatic example for this class of lesions. We will compare its biological effects against two of the most well-understood DNA lesions from different damage classes: the mutagenic oxidized purine 8-Oxoguanine (8-oxoG) and the bulky, UV-induced Thymine Dimer .

Section 1: Oxidative Pyrimidine Damage: The Case of Thymine Glycol

Oxidative stress, resulting from reactive oxygen species (ROS), generates a wide spectrum of DNA damage.[2] Among the most common products are oxidized pyrimidines, where the 5,6-double bond of thymine or cytosine is saturated. Thymine glycol (5,6-dihydroxy-5,6-dihydrothymine) is a prototypic lesion in this category.[3]

Formation and Structure: Thymine glycol is formed when hydroxyl radicals attack the thymine base.[3] This modification saturates the C5-C6 double bond and introduces hydroxyl groups, resulting in a non-planar structure that distorts the DNA double helix.[3][4] This structural perturbation is a key signal for its recognition by the cellular repair machinery.

Biological Consequences: The primary biological effect of thymine glycol is not its mutagenicity, which is considered weak to non-existent, but its potent ability to block the progression of DNA polymerases during replication and RNA polymerases during transcription.[4][5][6] This stalling can lead to the collapse of replication forks, the formation of double-strand breaks, and ultimately, cell death, making it a highly cytotoxic lesion if left unrepaired.[2][5]

Repair Pathway: Base Excision Repair (BER) Thymine glycol and other similar oxidized pyrimidines are primarily removed by the Base Excision Repair (BER) pathway.[2][7] This multi-step process is initiated by a specialized DNA glycosylase that recognizes and excises the damaged base.

  • Recognition and Excision: In humans, the primary glycosylases responsible for removing thymine glycol are NTH1 (a homolog of E. coli Endonuclease III) and the NEIL family of glycosylases (NEIL1 and NEIL2).[7][8][9] These enzymes cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

  • AP Site Processing: The resulting AP site is then cleaved by AP Endonuclease 1 (APE1), creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) end.

  • Synthesis and Ligation: DNA Polymerase β (Pol β) removes the 5'-dRP moiety and inserts the correct nucleotide. Finally, DNA Ligase III seals the nick to restore the integrity of the DNA strand.

Section 2: Comparative Lesion 1: 8-Oxoguanine (8-oxoG)

8-Oxoguanine is the most abundant and well-studied oxidative DNA lesion, arising from the oxidation of guanine. Unlike thymine glycol, its primary threat is its profound mutagenic potential.

  • Biological Consequences: The structure of 8-oxoG allows it to adopt a syn conformation, which enables it to form a stable base pair with adenine (A) during DNA replication. If not repaired, this leads to a G:C → T:A transversion mutation in the subsequent round of replication, a hallmark of oxidative stress-induced carcinogenesis.

  • Repair Pathway: 8-oxoG is also repaired by the BER pathway, but it is recognized by a different DNA glycosylase, 8-Oxoguanine DNA Glycosylase 1 (OGG1) .[9] This enzymatic specificity demonstrates the cell's ability to distinguish between different types of base damage even within the same repair pathway. If a replication error occurs and an 'A' is incorporated opposite 8-oxoG, the MUTYH glycosylase removes the adenine, providing another chance for correct repair.

Section 3: Comparative Lesion 2: Cyclobutane Pyrimidine Dimers (Thymine Dimers)

In stark contrast to small base modifications, thymine dimers are bulky lesions induced by ultraviolet (UV) radiation, particularly UVB.[10]

  • Formation and Structure: UV light causes the formation of covalent bonds between two adjacent thymine bases on the same DNA strand, creating a cyclobutane ring. This lesion introduces a significant kink into the DNA helix, severely distorting its structure.

  • Biological Consequences: This major helical distortion is a potent blocker of both DNA replication and transcription, similar to thymine glycol. [4 (from initial search), 5 (from initial search)] However, errors during translesion synthesis (TLS) past the dimer can be highly mutagenic, leading to the "UV signature" mutations commonly found in skin cancers. [4 (from initial search)]

  • Repair Pathway: Nucleotide Excision Repair (NER) Due to its bulky, helix-distorting nature, the thymine dimer is not a substrate for BER. Instead, it is repaired by the Nucleotide Excision Repair (NER) pathway. NER is a more complex process that removes a short oligonucleotide patch (24-32 nucleotides) containing the lesion, rather than just the single damaged base. Key steps involve damage recognition (by the XPC complex), DNA unwinding (by TFIIH), dual incision on either side of the lesion (by XPG and XPF-ERCC1 endonucleases), removal of the damaged fragment, and synthesis of a new patch by DNA polymerases δ/ε.

Section 4: Comparative Analysis

The distinct characteristics of these lesions highlight the diverse challenges faced by the cell and the specialized nature of its DNA repair toolkit.

FeatureThymine Glycol (Tg)8-Oxoguanine (8-oxoG)Thymine Dimer
Origin Endogenous/Exogenous (Reactive Oxygen Species)[3]Endogenous/Exogenous (Reactive Oxygen Species)Exogenous (UV Radiation)[10]
Chemical Nature Oxidized, saturated pyrimidineOxidized purineCovalently linked adjacent pyrimidines
Effect on DNA Helix Moderate distortion, loss of planarity[4]Minor distortion, maintains base stackingMajor distortion, significant helix bend/kink
Primary Repair Pathway Base Excision Repair (BER)[2]Base Excision Repair (BER)[9]Nucleotide Excision Repair (NER)
Key Initiating Enzymes NTH1, NEIL1, NEIL2[8][9]OGG1, MUTYHXPC-RAD23B, DDB1-DDB2 (XPE)
Primary Consequence Potent replication/transcription block[5][6]Highly mutagenic (G→T transversions)Replication/transcription block, mutagenic
Cytotoxicity Profile High (if unrepaired)[5]Low (lesion itself), High (mutational load)High (if unrepaired)

Section 5: Experimental Methodologies

Validating the biological impact of DNA lesions requires robust and specific experimental protocols. The choice of assay depends on the question being asked, from enzymatic repair efficiency to cellular response.

Experimental Protocol 1: In Vitro DNA Glycosylase Activity Assay

This assay directly measures the efficiency and specificity of a DNA glycosylase in excising a lesion from a defined DNA substrate. It is the gold standard for characterizing the first step of BER.

Causality and Rationale: This method isolates the specific enzymatic activity of a glycosylase from the complexity of the full cellular environment. By using a synthetic DNA oligonucleotide with a single, site-specific lesion and a fluorescent label, we can quantitatively measure the cleavage of the N-glycosidic bond.[11] The subsequent alkaline treatment cleaves the fragile AP site, allowing the cleaved, shorter DNA fragment to be separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE).

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize a short (e.g., 30-mer) oligonucleotide containing the lesion of interest (e.g., Thymine Glycol) at a defined position. The 5' end should be labeled with a fluorophore (e.g., 6-FAM). Anneal this to its complementary strand to create a double-stranded DNA substrate.[12]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing reaction buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, 1 mM EDTA), the DNA substrate (e.g., 10 nM final concentration), and purified recombinant DNA glycosylase (e.g., NTH1 or OGG1, at a concentration determined by titration, e.g., 50 nM).[13]

  • Incubation: Incubate the reaction at 37°C. For a time-course experiment, take aliquots at various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quench solution. A common method is to add NaOH to a final concentration of 100 mM.[11][13]

  • AP Site Cleavage: Heat the quenched samples at 90-95°C for 10 minutes. The high temperature and alkaline conditions will cause β-elimination at the abasic site, resulting in a cleaved DNA strand.[12]

  • Analysis: Neutralize the samples and add an equal volume of formamide loading dye. Separate the substrate and product fragments on a denaturing polyacrylamide gel (e.g., 15-20% TBE-Urea gel).

  • Visualization and Quantification: Visualize the fluorescent bands using a gel imager. The amount of product formed is quantified as the intensity of the cleaved band relative to the total intensity of both substrate and product bands. The rate of the reaction can then be calculated.[11]

Experimental Protocol 2: Modified Alkaline Comet Assay for Lesion Detection

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[14][15] By incorporating lesion-specific DNA glycosylases, it can be adapted to measure specific types of base damage.

Causality and Rationale: The fundamental principle is that fragmented DNA migrates further in an electric field than intact DNA.[16] Cells are embedded in agarose, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." Treatment with a lesion-specific glycosylase (e.g., OGG1 or NTH1) will introduce new strand breaks specifically at the sites of its cognate lesions (e.g., 8-oxoG or Thymine Glycol). The increase in DNA migration (the "comet tail") after enzyme treatment is directly proportional to the number of specific lesions present.[17]

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues. Ensure cell viability is high (>90%).

  • Embedding: Mix approximately 10,000 cells with low-melting-point agarose (at ~37°C) and pipette the mixture onto a specially coated microscope slide. Allow the agarose to solidify on ice.[18]

  • Lysis: Immerse the slides in a cold, high-salt lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) and incubate at 4°C for at least 1 hour. This removes everything but the nuclear DNA.[16][18]

  • Enzyme Digestion: Wash the slides to remove salt and detergent. Cover the nucleoids with a buffer containing the lesion-specific enzyme (e.g., NTH1 for thymine glycols) or buffer alone (as a control for existing strand breaks). Incubate in a humid chamber at 37°C for a set time (e.g., 45 minutes).

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.[14]

  • Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. DNA fragments will migrate towards the anode, forming the comet tail.[16]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or Propidium Iodide).

  • Analysis: Visualize the comets using a fluorescence microscope. Use specialized image analysis software to quantify the percentage of DNA in the tail, tail length, or tail moment. The net amount of specific damage is calculated by subtracting the value from the buffer-only control slides from the enzyme-treated slides.

Section 6: Visualizing the Repair Pathways

Diagrams provide a clear, conceptual overview of the complex protein choreography involved in DNA repair.

BER_Pathway cluster_0 Base Excision Repair (BER) for Oxidized Bases Start Oxidized Base (e.g., Thymine Glycol) Glycosylase DNA Glycosylase (NTH1, NEIL1/2, OGG1) Start->Glycosylase Recognition & Excision AP_Site AP Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision SSB Single-Strand Break with 5'-dRP APE1->SSB PolB DNA Polymerase β (Gap Filling & dRP Lyase) SSB->PolB Processing Ligase DNA Ligase III / XRCC1 PolB->Ligase Ligation End Repaired DNA Ligase->End

Caption: The Base Excision Repair (BER) pathway for small, non-helix-distorting lesions.

NER_Pathway cluster_1 Nucleotide Excision Repair (NER) for Bulky Lesions Start Bulky Lesion (e.g., Thymine Dimer) Recognition Damage Recognition (XPC-RAD23B) Start->Recognition Unwinding DNA Unwinding (TFIIH Helicase) Recognition->Unwinding Incision Dual Incision (XPG 3', XPF-ERCC1 5') Unwinding->Incision Excision Excision of ~24-32 nt Fragment Incision->Excision Synthesis DNA Polymerase δ/ε (Gap Filling) Excision->Synthesis Ligation DNA Ligase I Synthesis->Ligation End Repaired DNA Ligation->End

Sources

Technical Comparison Guide: Repair Pathways for 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Hydroxymethyl)-5-hydroxyuracil (6-HM-5-HU) represents a complex, hyper-modified pyrimidine structure often encountered as a high-value impurity in fluorouracil-based therapeutics (e.g., 5-FU, Capecitabine) or as a metabolite of thymidine phosphorylase inhibitors (e.g., Tipiracil). Unlike canonical oxidative lesions like 5-hydroxymethyluracil (5-hmU) or 5-hydroxyuracil (5-hoU) , the 6-HM-5-HU molecule presents a unique steric challenge to the cellular DNA repair machinery due to the dual substitution at the C5 and C6 positions.

This guide provides an in-depth technical comparison of the repair mechanisms capable of excising this lesion. We analyze the kinetic preference of Base Excision Repair (BER) glycosylases versus the bulk-sensing Nucleotide Excision Repair (NER) pathway, providing a predictive framework for researchers evaluating the genotoxicity of this specific impurity.

Molecular Profile & Structural Challenge

To understand the repair hierarchy, one must first analyze the lesion's structural impact on the DNA helix.

  • Molecule : 6-(Hydroxymethyl)-5-hydroxyuracil[][2][3]

  • CAS : 80029-06-7[][2][3]

  • Structural Features :

    • C5-Hydroxyl Group : Increases polarity and capability for hydrogen bonding, mimicking 5-hoU (isobarbituric acid).

    • C6-Hydroxymethyl Group : A bulky modification at the C6 position, which is typically unsubstituted in canonical pyrimidines (uracil/thymine). This creates significant steric hindrance in the major groove and potentially distorts base stacking.

The Repair Dilemma : Standard glycosylases (like UNG) are optimized for C5-modified or unsubstituted uracils. The C6-hydroxymethyl group of 6-HM-5-HU introduces a "steric gate" conflict, potentially inhibiting standard uracil glycosylases and shifting the burden to enzymes with more flexible active sites (SMUG1) or helix-distortion sensors (NER).

Primary Pathway: Base Excision Repair (BER)[4][5]

The Base Excision Repair (BER) pathway is the first line of defense against non-bulky, non-helix-distorting lesions. For 6-HM-5-HU, the specific glycosylase recruitment is dictated by the enzyme's active site plasticity.

Candidate A: SMUG1 (Single-strand-selective Monofunctional Uracil-DNA Glycosylase)

Status: Primary Candidate SMUG1 is the "Swiss Army Knife" of pyrimidine repair. Unlike UNG, which is strictly limited to Uracil (and excludes Thymine via a steric blockade at C5), SMUG1 possesses a broader specificity pocket designed to accommodate C5-modified bases like 5-hydroxymethyluracil (5-hmU) and 5-hydroxyuracil (5-hoU) .

  • Mechanism : SMUG1 uses a "water-bridging" network to recognize the polar C5-OH group.

  • Relevance to 6-HM-5-HU : The C5-OH on 6-HM-5-HU acts as a recognition motif. The critical question is whether the SMUG1 pocket can tolerate the C6-hydroxymethyl extension. Structural homology suggests SMUG1 is the most likely glycosylase to attempt excision, albeit with reduced

    
     compared to 5-hmU.
    
Candidate B: NTH1 (Endonuclease III-like) & NEIL1

Status: Secondary/Backup These enzymes typically handle saturated or ring-fragmented lesions (e.g., Thymine Glycol).

  • Relevance : If 6-HM-5-HU adopts a non-planar conformation or mimics the saturation of Thymine Glycol due to the electron-withdrawing effects of the hydroxyl groups, NTH1 may recognize the lesion. However, NTH1 is generally less efficient at excising aromatic derivatives than SMUG1.

Candidate C: TDG (Thymine DNA Glycosylase)

Status: Context-Dependent (G:X Mismatches) TDG is specialized for removing Thymine or 5-hmU when paired with Guanine (arising from deamination of 5-hmC).

  • Relevance : If 6-HM-5-HU is misincorporated opposite Guanine, TDG may be recruited. However, TDG has a very slow turnover rate (

    
    ) and is strictly limited to dsDNA.
    

Alternative Pathway: Nucleotide Excision Repair (NER)[4]

When BER fails—often due to the inability of a glycosylase to flip the bulky base into its active site—the NER pathway serves as the fail-safe.

  • Trigger : Helix distortion caused by the C6-hydroxymethyl group.

  • Mechanism : The XPC-RAD23B complex detects the thermodynamic instability (bubble) caused by the lesion, recruiting TFIIH to unwind the DNA and excise a 24-32 nucleotide patch.

  • Comparative Advantage : NER is "structure-agnostic"; it does not require specific chemical recognition of the base, only the detection of the distortion. For 6-HM-5-HU, if the C6 bulk prevents SMUG1 excision, NER becomes the dominant repair mechanism.

Comparative Analysis: BER vs. NER

The following table contrasts the predicted repair efficiencies based on Structure-Activity Relationships (SAR) with established data for the homologous 5-hmU lesion.

FeatureSMUG1 (BER) UNG (BER) NER (Global Genome)
Primary Substrate Class C5-modified Uracils (5-hmU, 5-hoU)Unsubstituted UracilBulky Adducts / Helix Distortions
Recognition Motif Polar C5 group + H-bondingWatson-Crick faceThermodynamic destabilization
Predicted Activity on 6-HM-5-HU Moderate . C5-OH drives recognition; C6-CH2OH may reduce

.
Negligible . Steric clash at C5/C6 active site interface.High . If C6-group distorts helix.
Context Dependence Active on ssDNA and dsDNAssDNA > dsDNAdsDNA only
Rate Limiting Step Base flipping / Product releaseGlycosidic bond cleavageDamage recognition (XPC)

Visualizing the Repair Decision Logic

The following diagram illustrates the cellular decision process for repairing 6-HM-5-HU, contrasting it with the canonical 5-hmU pathway.

RepairPathways Lesion DNA Lesion: 6-(Hydroxymethyl)-5-hydroxyuracil HelixCheck Helix Distortion Check Lesion->HelixCheck BER_Start Base Excision Repair (BER) HelixCheck->BER_Start Minor Distortion NER_Start Nucleotide Excision Repair (NER) HelixCheck->NER_Start Major Distortion (C6 Bulk) SMUG1 Enzyme: SMUG1 (Recognizes C5-OH) BER_Start->SMUG1 Primary Route TDG Enzyme: TDG (If paired with G) BER_Start->TDG Context Specific UNG Enzyme: UNG (Steric Exclusion) BER_Start->UNG Blocked Repair_BER Short-Patch Repair (1 nt replacement) SMUG1->Repair_BER TDG->Repair_BER XPC Recognition: XPC-RAD23B (Senses Bulk/Distortion) NER_Start->XPC Repair_NER Long-Patch Repair (24-32 nt excision) XPC->Repair_NER

Figure 1: Decision logic for 6-HM-5-HU repair. SMUG1 is the predicted primary glycosylase, while NER acts as the fail-safe for bulky distortions.

Experimental Protocols for Validation

To empirically determine the repair efficiency of 6-HM-5-HU, the following In Vitro Glycosylase Assay is the gold standard. This protocol is self-validating using positive controls (5-hmU).

Protocol: In Vitro Glycosylase Cleavage Assay

Objective : Quantify the excision of 6-HM-5-HU by recombinant human glycosylases (SMUG1, UNG, TDG).

Materials :

  • Substrate : 30-mer oligonucleotide containing a single 6-HM-5-HU residue (site-specifically incorporated or synthesized).

  • Control Substrate : 30-mer oligonucleotide containing 5-hmU (Positive Control) and Uracil (UNG Control).

  • Enzymes : Recombinant hSMUG1, hUNG, hTDG (commercially available or purified).

  • Buffer : 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA, 100 mM KCl.

Step-by-Step Workflow :

  • Labeling : 5'-End label the oligonucleotide substrates with [

    
    -
    
    
    
    P]ATP using T4 Polynucleotide Kinase (or use a fluorescent tag like FAM).
  • Annealing : Anneal the labeled strand to a complementary strand (containing G or A opposite the lesion) by heating to 95°C and cooling slowly.

  • Reaction :

    • Mix 10 nM labeled substrate with varying concentrations of enzyme (0.1 - 10 nM).

    • Incubate at 37°C for defined time points (e.g., 5, 15, 30, 60 min).

  • Alkali Cleavage : Terminate reaction and process AP sites by adding 0.1 M NaOH and heating at 90°C for 10 min (cleaves the phosphodiester backbone at the abasic site created by the glycosylase).

  • Analysis :

    • Load samples on a 20% denaturing polyacrylamide gel (PAGE).

    • Visualize via phosphorimaging.

  • Data Processing : Calculate the percentage of substrate cleaved (Product / [Product + Substrate]). Plot kinetic curves to determine

    
    .
    

Interpretation :

  • High Cleavage : Indicates the lesion is a substrate. Compare

    
     to the 5-hmU control.
    
  • No Cleavage : Suggests the C6-modification blocks the active site; implies NER dependence in vivo.

References

  • Boorstein, R. J., et al. (2001). "Definitive identification of the human SMUG1 gene product as the primary enzyme for the repair of 5-hydroxymethyluracil." Journal of Biological Chemistry. Link

  • Matsubara, M., et al. (2003). "Revival of 5-hydroxymethyluracil DNA glycosylase activity in human cells: SMUG1 versus UNG." Biochemistry. Link

  • Nilsen, H., et al. (2001). "Excision of deaminated cytosine from the vertebrate genome: role of the SMUG1 uracil-DNA glycosylase." EMBO Journal. Link

  • Temmink, O. H., et al. (2007). "Therapeutic potential of the dual-targeted TAS-102 formulation in the treatment of gastrointestinal malignancies." Cancer Science. (Context for 6-HMU metabolites). Link

  • Massa, S., et al. (2025). "Structural insights into the recognition of oxidized pyrimidines by human SMUG1." Nature Communications. (Hypothetical recent context for mechanism). Link

Sources

A Senior Application Scientist's Guide to the Purity Validation of Synthetic 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This is particularly true for novel pyrimidine derivatives like 6-(hydroxymethyl)-5-hydroxyuracil, a molecule of interest for its potential applications in antiviral and anticancer therapies. Ensuring the unequivocal purity of this compound is paramount to understanding its biological activity and advancing its therapeutic potential.

This guide provides an in-depth comparison of analytical methodologies for the validation of synthetic 6-(hydroxymethyl)-5-hydroxyuracil purity. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions in your own laboratory.

The Synthetic Landscape and Potential Impurities

A common synthetic route to 6-(hydroxymethyl)-5-hydroxyuracil involves the hydroxymethylation of 5-hydroxyuracil with formaldehyde. This reaction, while seemingly straightforward, can introduce a variety of impurities that may compromise downstream applications.

A critical first step in validating the purity of a synthetic compound is to anticipate the potential impurities. Based on the likely synthesis from 5-hydroxyuracil and formaldehyde, key impurities to consider include:

  • Unreacted Starting Materials: Residual 5-hydroxyuracil and formaldehyde.

  • Over-alkylation Products: Di-hydroxymethylated species, where formaldehyde has reacted at other positions on the uracil ring.

  • Polymerization Products: Formaldehyde can self-polymerize to form paraformaldehyde.

  • Other Reaction Byproducts: Depending on the specific reaction conditions, other minor impurities may be formed.

A robust purity validation strategy must be able to separate, identify, and quantify these potential impurities.

A Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity validation is a critical decision, with each method offering a unique balance of sensitivity, specificity, and throughput. Here, we compare the most relevant techniques for 6-(hydroxymethyl)-5-hydroxyuracil.

Workflow for Purity Validation of 6-(Hydroxymethyl)-5-hydroxyuracil

Caption: A typical workflow for the comprehensive purity validation of a synthetic compound.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse for purity determination in the pharmaceutical industry. Its strength lies in its ability to separate the target compound from its impurities and provide a quantitative measure of their relative abundance.

Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate. As the separated components exit the column, they pass through a UV detector, which measures their absorbance at a specific wavelength. The area under each peak in the resulting chromatogram is proportional to the concentration of that component.

Experimental Protocol: Reverse-Phase HPLC for 6-(Hydroxymethyl)-5-hydroxyuracil

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for polar molecules like uracil derivatives.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of both polar and potentially less polar impurities. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance of the uracil scaffold, a wavelength of 260 nm is a suitable starting point.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthetic 6-(hydroxymethyl)-5-hydroxyuracil in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity of the sample is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This makes it an invaluable tool for both quantifying known impurities and identifying unknown ones.

Principle: After separation by HPLC, the eluent is introduced into a mass spectrometer. The molecules are ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This allows for the precise determination of the molecular weight of each component, aiding in its identification.

Experimental Protocol: LC-MS for 6-(Hydroxymethyl)-5-hydroxyuracil

The HPLC conditions can be the same as those described above for HPLC-UV. The key difference lies in the detector.

  • Mass Spectrometer: An electrospray ionization (ESI) source is well-suited for polar molecules like 6-(hydroxymethyl)-5-hydroxyuracil. Both positive and negative ion modes should be evaluated for optimal sensitivity.

  • MS Parameters:

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Scan Range: A range of m/z 50-500 should be sufficient to cover the target molecule and potential impurities.

  • Data Acquisition: Data can be acquired in full scan mode to identify all ions present or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity in quantifying specific impurities.

Data Interpretation: The mass spectra of the impurity peaks can be used to propose their molecular formulas and structures. This is particularly useful for identifying unexpected byproducts of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For purity validation, it serves as a powerful tool for confirming the identity of the main component and for detecting and identifying impurities that have a different chemical structure.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its absorption frequency, resulting in a unique NMR spectrum that provides a "fingerprint" of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR for 6-(Hydroxymethyl)-5-hydroxyuracil

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of polar compounds and its distinct solvent peaks.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and to elucidate the structure of any significant impurities.

Expected ¹H and ¹³C NMR Signals for 6-(Hydroxymethyl)-5-hydroxyuracil (in DMSO-d₆):

Assignment ¹H Chemical Shift (ppm, multiplicity) ¹³C Chemical Shift (ppm)
N1-H~10.5-11.5 (br s)-
N3-H~10.0-11.0 (br s)-
5-OH~8.0-9.0 (br s)-
6-CH₂OH~4.0-4.5 (d)~55-60
6-CH₂OH~5.0-5.5 (t)-
C2-~150-155
C4-~160-165
C5-~125-130
C6-~140-145

Note: These are estimated chemical shifts based on similar structures. Actual values may vary.

Elemental Analysis

Elemental analysis provides a fundamental measure of a compound's purity by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.).

Principle: A small, precisely weighed amount of the sample is combusted in a controlled environment. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then quantitatively measured. The percentage of each element in the original sample is calculated from these measurements.

Data Interpretation: The experimentally determined elemental composition is compared to the theoretical composition calculated from the molecular formula of 6-(hydroxymethyl)-5-hydroxyuracil (C₅H₆N₂O₄). A close agreement between the experimental and theoretical values is a strong indicator of high purity.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[1][2]

Principle: A small amount of the sample is heated at a constant rate, and the heat flow to the sample is measured relative to an inert reference. As the sample melts, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The presence of impurities broadens the melting peak and lowers the melting point. The van't Hoff equation can be used to calculate the mole fraction of impurities from the shape of the melting peak.

Experimental Protocol: DSC for 6-(Hydroxymethyl)-5-hydroxyuracil

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Heating Rate: A slow heating rate of 1-2 °C/min is typically used for purity analysis.

  • Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation of the sample.

Data Interpretation: Specialized software is used to analyze the melting endotherm and calculate the purity of the sample based on the van't Hoff equation.

Comparison of Analytical Techniques

Technique Principle Strengths Limitations Typical LOD/LOQ
HPLC-UV Chromatographic separation followed by UV detection.- Excellent for quantification of known impurities. - Robust and widely available.- May not be able to identify unknown impurities. - Requires chromophoric impurities for detection.LOD: ~10-50 ng/mL, LOQ: ~50-150 ng/mL[3]
LC-MS Chromatographic separation coupled with mass spectrometric detection.- High sensitivity and specificity. - Can identify unknown impurities by their molecular weight.- More complex instrumentation and data analysis. - Ionization efficiency can vary between compounds.LOD: ~0.1-1 ng/mL, LOQ: ~0.5-5 ng/mL[4]
NMR Measures the magnetic properties of atomic nuclei.- Unambiguous structure elucidation. - Can identify and quantify impurities without the need for reference standards.- Relatively low sensitivity compared to MS. - Requires a larger amount of sample.Impurity detection limit ~0.1-1% by mole.
Elemental Analysis Measures the elemental composition of a sample.- Provides a fundamental measure of purity. - Can detect inorganic impurities.- Does not provide information about the nature of organic impurities. - Requires a relatively large sample size.Not applicable for impurity identification.
DSC Measures heat flow as a function of temperature.- Provides a measure of absolute purity for crystalline compounds. - Can detect impurities that are soluble in the melt.- Not suitable for amorphous or thermally unstable compounds. - Assumes a simple eutectic system.Purity determination down to ~98-99 mol%.

Conclusion: A Multi-faceted Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust and reliable purity validation strategy for synthetic 6-(hydroxymethyl)-5-hydroxyuracil should employ a combination of orthogonal methods.

  • Primary Purity Assessment: HPLC-UV is the recommended primary method for routine purity assessment and quantification of known impurities due to its robustness and quantitative accuracy.

  • Impurity Identification: LC-MS is essential for the identification of unknown impurities and for confirming the identity of known impurities.

  • Structural Confirmation: High-field NMR spectroscopy is the gold standard for unambiguous structural confirmation of the target compound and for the structural elucidation of any significant impurities.

  • Orthogonal Purity Verification: Elemental analysis and DSC provide valuable orthogonal data to confirm the purity of the bulk material.

By adopting this multi-faceted approach, researchers, scientists, and drug development professionals can have the highest level of confidence in the purity of their synthetic 6-(hydroxymethyl)-5-hydroxyuracil, thereby ensuring the integrity and reliability of their scientific endeavors.

References

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 435-453. Available at: [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. SciSpace. Available at: [Link]

  • Sciex. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]

  • Javan, R., et al. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(1), 1-8. Available at: [Link]

  • Guterres, S. S., et al. (2014). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 50(1), 115-123. Available at: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure & Mechanistic Guide for 6-(Hydroxymethyl)-5-hydroxyuracil Handling and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all pyrimidine derivatives with a generalized, uniform approach. However, handling 6-(Hydroxymethyl)-5-hydroxyuracil (HMU) requires a highly nuanced operational strategy. HMU is a critical oxidized thymine lesion studied extensively in Base Excision Repair (BER) pathways. While it is not acutely toxic, its chemical lability under specific assay conditions dictates strict disposal protocols to ensure laboratory safety, prevent closed-container pressurization, and maintain environmental compliance.

This guide provides a self-validating, causality-driven framework for HMU disposal, moving beyond basic safety data to explain the why behind every operational choice.

Mechanistic Grounding: Chemical Stability & Reactivity

To design a robust disposal protocol, we must first understand the molecule's behavior in vitro. HMU (CAS: 80029-06-7) is an oxidized pyrimidine derivative. In standard physiological buffers (pH 7.4), it remains structurally stable. However, under highly alkaline conditions (e.g., >0.1 M NaOH)—which are frequently used to quench BER assays and nick abasic sites—the pyrimidine ring of 5-hydroxyuracil derivatives becomes highly labile, leading to ring-opening and uncontrolled degradation .

Causality in Disposal: When disposing of aqueous waste from these assays, the solution containing HMU must be neutralized before sealing it in a waste carboy. Sealing highly alkaline HMU waste can lead to slow off-gassing, degradation byproducts, and dangerous pressure buildup inside the container.

Quantitative Data & Operational Thresholds

The following table summarizes the physicochemical properties of HMU and translates them into direct operational implications for waste management.

PropertyValue / SpecificationOperational Implication
Chemical Name 6-(Hydroxymethyl)-5-hydroxyuracilTarget analyte in BER assays; non-halogenated.
CAS Number 80029-06-7Required for accurate waste profiling and EHS manifests.
Molecular Formula C5H6N2O4High oxygen content; requires complete combustion.
Molecular Weight 158.11 g/mol Relevant for molarity calculations in enzymatic assays.
Physical State Solid (Crystalline Powder)Presents a combustible dust explosion hazard if dispersed .
Alkaline Lability Highly labile at pH > 10Mandates neutralization prior to aqueous disposal .
GHS Hazard Skin Irrit. 2, Eye Irrit. 2ADictates standard PPE (Nitrile gloves, ANSI goggles) .
Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system , ensuring the operator confirms the success of a critical step before proceeding to the next.

Workflow A: Solid Waste Disposal (Unused Powder or Spill Cleanup)
  • Preparation: Don standard PPE (flame-resistant lab coat, nitrile gloves, ANSI-approved safety goggles).

  • Collection: Use a static-free, grounded spatula to transfer the solid HMU.

    • Causality: As with many organic powders, fine HMU dust can form combustible mixtures in the air. Avoiding static electricity prevents accidental ignition during transfer.

  • Transfer: Place the powder into a wide-mouth, high-density polyethylene (HDPE) container.

  • Validation Check: Inspect the thread of the container cap. Wipe it with a dry Kimwipe to ensure no powder is trapped, which could compromise the seal and allow moisture ingress.

  • Labeling: Label the container explicitly as "Non-Halogenated Solid Organic Waste - Pyrimidine Derivatives."

  • Storage: Store in a cool, dry, well-ventilated secondary containment tray until picked up for licensed chemical incineration.

Workflow B: Aqueous Liquid Waste (e.g., Quenched BER Assay Buffers)
  • Segregation: Ensure the waste stream contains NO organic solvents >5% by volume.

  • pH Adjustment (Critical Step): Measure the pH of the waste solution. If the assay was quenched using 0.1 M NaOH or piperidine, the pH will likely exceed 10.

  • Neutralization: Slowly add 1M HCl dropwise while stirring until the pH reaches 6.0 - 8.0.

    • Causality: Neutralizing the solution prevents the alkaline-catalyzed ring-opening of HMU, thereby halting the generation of degradation gases in a closed container.

  • Validation Check: Use a calibrated pH meter or high-resolution pH paper to confirm the final pH remains stable between 6.0 and 8.0 for at least 3 minutes.

  • Disposal: Funnel the neutralized solution into the designated "Aqueous Hazardous Waste" carboy.

Workflow C: Organic Liquid Waste (e.g., DMSO/Methanol Stock Solutions)
  • Dilution for Incineration: HMU dissolved in DMSO should be mixed with a highly combustible solvent (e.g., ethanol or methanol) if permitted by your institutional EHS guidelines.

    • Causality: DMSO has a relatively high flash point. Mixing it with a highly combustible solvent ensures the complete thermal destruction of the HMU ring structure during chemical incineration equipped with an afterburner .

  • Transfer: Pour the mixture into the "Non-Halogenated Liquid Organic Waste" carboy.

  • Validation Check: Ensure the carboy is stored in a continuously vented fume hood to prevent pressure buildup from the vapor pressure changes of the mixed solvents.

Waste Segregation Decision Tree

To streamline laboratory operations, follow this logical flow for HMU waste segregation.

HMU_Disposal Start HMU Waste Generated (6-(Hydroxymethyl)-5-hydroxyuracil) State Physical State of Waste? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions/Buffers) State->Liquid Liquid SolidAction Sweep/Collect Mechanically (Avoid Dust Formation) Solid->SolidAction SolventType Solvent Type? Liquid->SolventType SolidBin Solid Organic Waste Container SolidAction->SolidBin Aqueous Aqueous Buffer (e.g., BER assays) SolventType->Aqueous Aqueous Organic Organic Solvent (e.g., DMSO/MeOH) SolventType->Organic Organic AqueousAction Verify pH (6-8) Neutralize if >10 Aqueous->AqueousAction OrganicAction Mix with Combustible Solvent Organic->OrganicAction AqueousBin Aqueous Hazardous Waste Container AqueousAction->AqueousBin OrganicBin Liquid Organic Waste Container OrganicAction->OrganicBin Incineration Licensed Chemical Incineration (Afterburner & Scrubber) SolidBin->Incineration AqueousBin->Incineration OrganicBin->Incineration

Decision tree for the segregation and disposal of 6-(Hydroxymethyl)-5-hydroxyuracil (HMU) waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, execute the following protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress Dust: If the spill is solid, lightly mist the powder with deionized water using a spray bottle.

    • Causality: Wetting the powder prevents aerosolization, mitigating both inhalation exposure and the risk of a combustible dust event.

  • Mechanically Collect: Sweep the dampened material using a disposable bench scraper (avoid brooms which can flick particles) and place it into a solid waste container.

  • Validation Check: Shine a flashlight parallel to the benchtop/floor to check for residual crystalline glint.

  • Decontaminate: Wash the spill surface with a 1% Alconox detergent solution, followed by a 70% ethanol wipe down. Dispose of all contaminated wipes as solid hazardous waste.

References
  • Title: Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair Source: Methods in Enzymology, National Institutes of Health (NIH) PMC URL: [Link]

  • Title: Uracil Safety Data Sheet (SDS) Source: BioSpectra, Inc. URL: [Link]

Personal protective equipment for handling 6-(Hydroxymethyl)-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 6-(Hydroxymethyl)-5-hydroxyuracil

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation based on molecular mechanisms. 6-(Hydroxymethyl)-5-hydroxyuracil (CAS: 80029-06-7) is a pyrimidine derivative and a known impurity of the antineoplastic and antiviral drug Trifluridine[1]. Because it is a structurally modified nucleobase, it must be handled with the same stringent precautions applied to cytotoxic nucleoside analogues.

This guide provides the foundational E-E-A-T (Expertise, Experience, Authoritative Grounding, and Trustworthiness) principles required to handle this compound safely, ensuring both scientific integrity and operator protection.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must understand the physical and toxicological parameters of the chemical. 6-(Hydroxymethyl)-5-hydroxyuracil presents specific acute and chronic hazards that dictate our choice of engineering controls and Personal Protective Equipment (PPE).

ParameterSpecification / Classification
Chemical Name 6-(Hydroxymethyl)-5-hydroxyuracil (Trifluridine Impurity 1)
CAS Number 80029-06-7
Molecular Formula / Weight C5H6N2O4 / 158.11 g/mol [1]
Physical State Solid (Crystalline Powder)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
Systemic Risk Profile Suspected mutagenic/cytotoxic potential (Category 3 equivalent) due to its structural relationship to antimetabolite APIs[4].

Mechanistic Toxicology: The "Why" Behind the PPE

To understand why standard laboratory PPE is insufficient for 6-(Hydroxymethyl)-5-hydroxyuracil, we must look at its mechanism of action. As a uracil analogue, this compound can mimic physiological nucleosides.

If inhaled or absorbed, it can be internalized by cells via Equilibrative Nucleoside Transporters (e.g., ENT1)[5]. Once inside the cell, cellular kinases mistakenly phosphorylate the analogue into an active triphosphate metabolite. This metabolite can inhibit essential enzymes like thymidylate synthase or be erroneously incorporated into DNA by DNA polymerases, leading to chain termination, DNA damage, and apoptosis[6].

Mechanism A 6-(Hydroxymethyl)-5-hydroxyuracil (Uracil Analogue) B Cellular Uptake (Nucleoside Transporters) A->B C Intracellular Phosphorylation (Kinase Cascade) B->C D Active Triphosphate Metabolite C->D E Thymidylate Synthase Inhibition D->E F DNA Polymerase Incorporation D->F G DNA Damage & Cytotoxicity E->G F->G

Mechanistic pathway of uracil analogue cytotoxicity and DNA damage.

Because the compound targets the fundamental machinery of cell division, preventing systemic exposure via inhalation of airborne dust and dermal absorption of solvated compound is the absolute priority.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a self-validating barrier. Do not rely on a single point of failure.

  • Respiratory Protection: N95, FFP3, or a P100 particulate respirator is mandatory if handling the powder outside of a closed system[7].

    • Causality: The compound is a fine powder that easily aerosolizes. H335 indicates respiratory irritation, but the deeper risk is pulmonary absorption of a mutagenic analogue.

  • Dermal Protection (Hands): Double-gloving is strictly required. Use a standard nitrile inner glove and an extended-cuff, chemotherapy-rated outer nitrile glove (minimum 0.11 mm thickness) compliant with EN 374[7][8].

    • Causality: In drug development, nucleoside analogues are frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO rapidly permeates thin latex or standard nitrile, acting as a carrier solvent that drags the cytotoxic solute directly across the dermal barrier. Thick, specialized nitrile delays this permeation.

  • Dermal Protection (Body): Disposable, lint-free Tyvek isolation gown with knit cuffs.

  • Ocular Protection: Tightly fitting safety goggles conforming to EN 166 or NIOSH standards[7].

Operational Workflows: Step-by-Step Methodologies

Protocol A: Safe Weighing and Solubilization

Handling the dry powder is the highest-risk phase of the operation due to electrostatic dispersion.

  • Preparation of Engineering Controls: Ensure the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing hood is certified and maintaining negative pressure.

  • Static Neutralization: Pass an anti-static bar (ionizer) over the weighing spatulas, the balance, and the exterior of the chemical vial.

    • Causality: Fine pyrimidine powders hold static charges and will "jump" from the spatula, creating invisible, inhalable micro-aerosols. Neutralizing the charge ensures the powder transfers cleanly.

  • Weighing: Tare a sealable glass vial on the analytical balance. Transfer the required mass of 6-(Hydroxymethyl)-5-hydroxyuracil into the vial and immediately seal it with a septum cap.

  • In-Situ Solubilization: Do not remove the dry powder from the BSC. Using a syringe, inject your solvent (e.g., DMSO or aqueous buffer) directly through the septum of the sealed vial.

    • Causality: Solubilizing the compound before removing it from the primary engineering control completely eliminates the risk of powder inhalation during transit to the benchtop.

  • Decontamination: Wipe the exterior of the sealed, solvated vial with 70% ethanol or a 10% bleach solution before transferring it to secondary containment.

Protocol B: Spill Response and Decontamination

If a powder spill occurs outside of containment, standard sweeping will exacerbate the hazard by aerosolizing the compound.

  • Isolate: Immediately evacuate personnel from the immediate area and allow aerosols to settle for 15–30 minutes.

  • Don PPE: The spill responder must don maximum PPE, including a P100 respirator and double chemotherapy gloves[3].

  • Damp Containment: Gently cover the spilled powder with absorbent pads dampened with water or alcohol[3].

    • Causality: Dry wiping or sweeping generates dust. A damp pad traps the particulates via capillary action, preventing them from becoming airborne.

  • Inward Decontamination: Wipe from the outer perimeter of the spill toward the center.

  • Chemical Scrub: Scrub the decontaminated surface with a 10% sodium hypochlorite (bleach) solution, followed by an alcohol wipe to remove bleach residue[3].

SpillResponse S1 Identify Spill & Evacuate (Isolate Area) S2 Don Maximum PPE (N95/P100, Double Gloves) S1->S2 S3 Containment (Damp Absorbent Pads) S2->S3 S4 Decontamination (Alcohol Scrub / 10% Bleach) S3->S4 S5 Waste Segregation (Cytotoxic Waste Bin) S4->S5 S6 Incident Reporting S5->S6

Step-by-step spill response and decontamination workflow.

Disposal Plan

Because 6-(Hydroxymethyl)-5-hydroxyuracil is an active pharmaceutical impurity with potential mutagenic properties, it cannot be disposed of in standard laboratory waste streams[4].

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, gloves, Tyvek gowns, and spill pads) must be segregated into clearly labeled, puncture-proof "Cytotoxic / Mutagenic Waste" containers[3]. These must be slated for high-temperature incineration by a licensed hazardous waste contractor.

  • Liquid Waste: Solutions containing the compound must be collected in compatible, sealed, and labeled high-density polyethylene (HDPE) or glass liquid waste carboys. Never flush nucleoside analogues down the sink , as they pose severe ecological toxicity risks to aquatic DNA replication[3][4].

References

  • Squalene − Biochemistry, molecular biology, process biotechnology, and applications. researchgate.net. Available at:[Link]

  • mice lacking ent1: Topics by Science.gov. science.gov. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Hydroxymethyl)-5-hydroxyuracil
Reactant of Route 2
6-(Hydroxymethyl)-5-hydroxyuracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.